PD0176078
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-N-[4,4-bis(4-fluorophenyl)butyl]-4-methyl-2-(methylamino)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30F2N2O/c1-16(2)15-22(26-3)23(28)27-14-4-5-21(17-6-10-19(24)11-7-17)18-8-12-20(25)13-9-18/h6-13,16,21-22,26H,4-5,14-15H2,1-3H3,(H,27,28)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJKMAIASNMXFI-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCCCC(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCCCC(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of BMS-777607: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-777607 is a potent, ATP-competitive small-molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs), primarily c-Met and the TAM (Tyro3, Axl, Mer) family of kinases. By disrupting the signaling cascades initiated by these receptors, BMS-777607 exerts significant anti-tumor effects, including the inhibition of cell proliferation, migration, and invasion, as well as the induction of apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of BMS-777607, presenting key quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways and experimental workflows.
Core Mechanism of Action
BMS-777607 functions as a multi-targeted kinase inhibitor, demonstrating high affinity for the ATP-binding sites of several key receptor tyrosine kinases implicated in oncogenesis and metastasis. Its primary targets include c-Met (hepatocyte growth factor receptor) and the TAM family of kinases: Tyro3, Axl, and Ron.[1][2] Inhibition of these kinases blocks their autophosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell survival and proliferation.[3][4]
The primary signaling cascades affected by BMS-777607 are the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[3] By inhibiting these pathways, BMS-777607 effectively curtails tumor cell growth, motility, and invasion.[3][5] Furthermore, the compound has been shown to induce apoptosis in various cancer cell lines.[6][7][8]
Quantitative Data: Inhibitory Activity of BMS-777607
The potency of BMS-777607 against its primary kinase targets has been quantified through various in vitro assays, with IC50 values consistently in the low nanomolar range.
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| c-Met | 3.9 | Cell-free | [1][2][9] |
| Axl | 1.1 | Cell-free | [1][2][9] |
| Ron | 1.8 | Cell-free | [1][2][9] |
| Tyro3 | 4.3 | Cell-free | [1][2][9] |
| c-Met (autophosphorylation) | 20 | GTL-16 cell lysates | [1][2][9] |
| HGF-triggered c-Met autophosphorylation | <1 | PC-3 and DU145 cells | [3][9] |
BMS-777607 exhibits significant selectivity for its primary targets. It is reportedly 40-fold more selective for Met-related kinases compared to Lck, VEGFR-2, and TrkA/B, and demonstrates over 500-fold greater selectivity against a broader panel of receptor and non-receptor kinases.[1][2][9]
Key Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the primary signaling pathways inhibited by BMS-777607.
Experimental Workflow Diagrams
Detailed Experimental Protocols
Kinase Inhibition Assay (Radiometric)
This protocol provides a general method for assessing the inhibitory activity of BMS-777607 against its target kinases.
Materials:
-
BMS-777607
-
Recombinant human c-Met, Axl, Ron, or Tyro3 kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
[γ-33P]ATP
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MnCl2, 0.1 mg/mL BSA, 0.5 mM DTT)
-
10% Trichloroacetic acid (TCA)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of BMS-777607 in DMSO.
-
In a 96-well plate, combine the kinase, Poly(Glu, Tyr) substrate, and diluted BMS-777607 in the kinase reaction buffer.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the reaction mixture at 30°C for 1 hour.
-
Stop the reaction by adding cold 10% TCA.
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated [γ-33P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of BMS-777607 and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., U118MG, SF126)
-
BMS-777607
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of BMS-777607 for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate to assess the phosphorylation status of target kinases and downstream signaling molecules.
Materials:
-
Cancer cell lines
-
BMS-777607
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Met, anti-c-Met, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with BMS-777607 for the specified time.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Migration and Invasion Assays (Boyden Chamber Assay)
These assays evaluate the effect of BMS-777607 on the migratory and invasive potential of cancer cells.
Materials:
-
Cancer cell lines
-
BMS-777607
-
Boyden chamber inserts (8 µm pore size)
-
For invasion assay: Matrigel or other basement membrane matrix
-
Serum-free and serum-containing medium
-
Cotton swabs
-
Cell stain (e.g., crystal violet)
-
Microscope
Procedure:
-
For the invasion assay, coat the top of the Boyden chamber inserts with Matrigel and allow it to solidify.
-
Starve the cells in serum-free medium overnight.
-
Resuspend the cells in serum-free medium containing different concentrations of BMS-777607 and add them to the upper chamber of the inserts.
-
Add serum-containing medium as a chemoattractant to the lower chamber.
-
Incubate for an appropriate time (e.g., 24-48 hours) to allow for cell migration or invasion.
-
Remove the non-migrated/non-invaded cells from the top of the insert with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the bottom of the insert with crystal violet.
-
Count the stained cells in several random fields under a microscope.
In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of BMS-777607 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Cancer cell line for tumor implantation
-
BMS-777607
-
Vehicle for drug administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer BMS-777607 or vehicle to the respective groups via the appropriate route (e.g., oral gavage or intraperitoneal injection) at the desired dose and schedule (e.g., 25-50 mg/kg, daily).[9]
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Conclusion
BMS-777607 is a potent multi-targeted kinase inhibitor that effectively disrupts the c-Met and TAM kinase signaling pathways. Its ability to inhibit key downstream effectors like Akt and ERK translates into significant anti-proliferative, anti-migratory, anti-invasive, and pro-apoptotic effects in cancer cells. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of BMS-777607 and similar targeted therapies in oncology. The comprehensive quantitative data further underscores its potency and selectivity, making it a critical tool for preclinical and translational cancer research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Multi-Faceted Targeting Profile of BMS-777607: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-777607 is a potent, ATP-competitive small molecule inhibitor with a primary targeting profile against the c-Met receptor tyrosine kinase and the TAM (Tyro3, Axl, Ron) family of receptor tyrosine kinases.[1][2] These kinases are crucial regulators of oncogenic processes, including cell proliferation, survival, migration, and invasion. Dysregulation of their signaling pathways is a hallmark of numerous malignancies, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the targets of BMS-777607, its mechanism of action, and detailed experimental protocols for its characterization.
Primary Molecular Targets and Inhibitory Profile
BMS-777607 exhibits potent inhibitory activity against a select group of receptor tyrosine kinases, with a particularly high affinity for c-Met and the TAM family members Axl, Ron, and Tyro3.
Kinase Inhibition Profile
The inhibitory activity of BMS-777607 has been quantified through various in vitro kinase assays, revealing low nanomolar IC50 values against its primary targets.
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| Axl | 1.1 | Cell-free assay | [1][3] |
| Ron | 1.8 | Cell-free assay | [1][3] |
| c-Met | 3.9 | Cell-free assay | [1][3] |
| Tyro3 | 4.3 | Cell-free assay | [3] |
| Mer | 14 | Cell-free assay | [3] |
BMS-777607 demonstrates significant selectivity for these kinases, with over 40-fold greater potency against Met-related targets compared to other kinases such as Lck, VEGFR-2, and TrkA/B, and more than 500-fold selectivity against a broader panel of receptor and non-receptor kinases.[3]
Mechanism of Action and Signaling Pathway Inhibition
BMS-777607 functions as an ATP-competitive inhibitor, binding to the kinase domain of its target receptors and preventing the phosphorylation and subsequent activation of downstream signaling cascades. The primary pathways affected are the PI3K/Akt/mTOR, MAPK/ERK, and STAT signaling axes, which are critical for tumor cell proliferation, survival, and metastasis.
Signaling Pathways
The inhibition of c-Met and TAM kinases by BMS-777607 leads to the downregulation of key downstream signaling pathways.
In Vitro Cellular Activity
BMS-777607 has demonstrated potent anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines, particularly those with dysregulated c-Met or TAM kinase signaling.
Cellular IC50 Values
The half-maximal inhibitory concentration (IC50) of BMS-777607 has been determined in numerous cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| GTL-16 | Gastric Carcinoma | 20 | Cell lysate autophosphorylation | [3] |
| H1993 | Non-Small Cell Lung Cancer | Varies | Proliferation | [3] |
| U87MG | Glioblastoma | Varies | Proliferation | [3] |
| SF126 | Glioblastoma | Varies | Proliferation | [1] |
| U118MG | Glioblastoma | Varies | Proliferation | [1] |
| PC-3 | Prostate Cancer | < 1 | HGF-stimulated autophosphorylation | [3] |
| DU145 | Prostate Cancer | < 1 | HGF-stimulated autophosphorylation | [3] |
| KHT | Fibrosarcoma | 10 | Autophosphorylation | [3] |
| T-47D | Breast Cancer | Varies | Clonogenic growth | [4] |
| ZR-75-1 | Breast Cancer | Varies | Clonogenic growth | [4] |
| HUVEC | Endothelial | Varies | Proliferation | [1][5] |
Detailed Experimental Protocols
In Vitro Kinase Assay
This protocol outlines a method to determine the in vitro potency of BMS-777607 against a target kinase using a luminescence-based assay that measures ADP production.
Materials:
-
BMS-777607
-
Recombinant target kinase (e.g., c-Met, Axl)
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
DMSO
-
Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Prepare a 10 mM stock solution of BMS-777607 in DMSO.
-
Perform serial dilutions of the BMS-777607 stock solution in DMSO.
-
In a 384-well plate, add the diluted BMS-777607 or DMSO (vehicle control).
-
Add the kinase and substrate solution to each well.
-
Initiate the reaction by adding the ATP solution. The final reaction volume is typically 10-25 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each BMS-777607 concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT assay to assess the effect of BMS-777607 on the viability of cancer cell lines.
References
- 1. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Small-molecule inhibitor BMS-777607 induces breast cancer cell polyploidy with increased resistance to cytotoxic chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
BMS-777607: A Potent Inhibitor of MET and AXL Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-777607 is a potent and selective, ATP-competitive small-molecule inhibitor of the MET receptor tyrosine kinase family.[1][2] This technical guide provides a comprehensive analysis of the BMS-777607 signaling pathway, its mechanism of action, and its effects on cancer cells. It includes a summary of its inhibitory activity against key kinases, detailed experimental protocols for assessing its efficacy, and visual representations of the signaling cascades it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and drug development.
Introduction to BMS-777607
BMS-777607 is a multi-targeted kinase inhibitor with high affinity for the c-Met, Axl, Ron, and Tyro3 receptor tyrosine kinases.[1][2] These receptors are part of the MET and TAM (Tyro3, Axl, Mer) families, respectively, and are crucial regulators of cellular processes such as proliferation, survival, migration, and invasion.[3][4] Dysregulation of these signaling pathways is frequently observed in various human cancers, making them attractive targets for therapeutic intervention.[5] BMS-777607 has demonstrated anti-cancer effects in preclinical models by inhibiting these key signaling nodes, leading to reduced tumor growth, migration, and invasion, as well as the induction of apoptosis.[6][7]
Mechanism of Action
BMS-777607 exerts its effects by competitively binding to the ATP-binding pocket of the kinase domain of its target receptors.[1][2] This prevents the autophosphorylation of the receptor upon ligand binding (e.g., Hepatocyte Growth Factor (HGF) for c-Met and Growth Arrest-Specific 6 (Gas6) for Axl), thereby blocking the initiation of downstream signaling cascades.[3][8] The primary signaling pathways inhibited by BMS-777607 are the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[8]
Quantitative Data: Inhibitory Activity of BMS-777607
The inhibitory potency of BMS-777607 has been quantified against a panel of kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below.
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| Axl | 1.1 | Cell-free | [1][2] |
| Ron | 1.8 | Cell-free | [1][2] |
| c-Met | 3.9 | Cell-free | [1][2] |
| Tyro3 | 4.3 | Cell-free | [1][2] |
| Mer | 14.0 | In vitro | [4] |
| Flt-3 | 16.0 | In vitro | [4] |
| c-Met (autophosphorylation) | 20 | Cell lysate | [1][2] |
| Aurora B | 78.0 | In vitro | [4] |
| Lck | 120 | In vitro | [4] |
| VEGFR2 | 180 | In vitro | [4] |
Signaling Pathway Analysis
BMS-777607 primarily disrupts the signaling pathways initiated by the c-Met and Axl receptor tyrosine kinases. The following diagrams illustrate these pathways and the point of inhibition by BMS-777607.
c-Met Signaling Pathway
Hepatocyte Growth Factor (HGF) is the exclusive ligand for the c-Met receptor.[5] Upon HGF binding, c-Met dimerizes and undergoes autophosphorylation on specific tyrosine residues, creating docking sites for various adaptor proteins and downstream effectors.[1] This leads to the activation of multiple signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which promote cell survival, proliferation, and motility.[7][9]
AXL Signaling Pathway
Growth Arrest-Specific 6 (Gas6) is the primary ligand for the Axl receptor.[8] Binding of Gas6 induces Axl dimerization and autophosphorylation, which in turn activates downstream signaling pathways, including PI3K/Akt and MAPK/ERK, promoting cell survival, migration, and resistance to therapy.[6][8]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of BMS-777607.
Kinase Assay (In Vitro)
This protocol describes a method to determine the in vitro potency of BMS-777607 against a target kinase.
-
Reagent Preparation:
-
Prepare a stock solution of BMS-777607 (e.g., 10 mM in DMSO).
-
Prepare a kinase buffer (e.g., 20 mM Tris-HCl, 5 mM MnCl2, 0.1 mg/mL BSA, 0.5 mM DTT).[2]
-
Prepare a solution of recombinant kinase (e.g., GST-Met).
-
Prepare a substrate solution (e.g., 3 µg of poly(Glu/Tyr)).[2]
-
Prepare an ATP solution containing [γ-³³P]ATP (e.g., 1 µM ATP with 0.12 µCi ³³P γ-ATP).[2]
-
-
Assay Procedure:
-
Serially dilute BMS-777607 in kinase buffer to achieve a range of concentrations.
-
In a 96-well plate, combine the kinase, substrate, and diluted BMS-777607.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the plate at 30°C for 1 hour.[2]
-
Stop the reaction by adding cold trichloroacetic acid (TCA) to a final concentration of 8%.[2]
-
-
Data Analysis:
-
Measure the incorporation of ³³P into the substrate using a scintillation counter or filter-binding assay.
-
Plot the percentage of kinase inhibition against the logarithm of the BMS-777607 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | Immune Evasion Mechanism and AXL [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Function of the c-Met receptor tyrosine kinase in carcinogenesis and associated therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
BMS-777607: A Multi-Kinase Inhibitor for Cancer Research - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-777607 is a potent, ATP-competitive small-molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs) implicated in cancer progression. Primarily recognized for its activity against the MET proto-oncogene (c-Met), it also demonstrates high affinity for the AXL, RON, and Tyro3 kinases, members of the TAM (Tyro3, Axl, Mer) family.[1][2][3][4] This multi-targeted profile makes BMS-777607 a valuable tool for investigating the roles of these signaling pathways in tumorigenesis, metastasis, and therapeutic resistance. Dysregulation of the HGF/c-Met and Gas6/AXL signaling axes is a common feature in a variety of human cancers, contributing to enhanced cell proliferation, survival, invasion, and angiogenesis.[5][6][7] This guide provides an in-depth overview of BMS-777607, including its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways.
Mechanism of Action
BMS-777607 exerts its anti-cancer effects by binding to the ATP-binding pocket of the kinase domain of its target RTKs, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling cascades.[1][2] The primary targets of BMS-777607 are c-Met and the TAM family kinases AXL and RON.[1][3][4]
-
c-Met Inhibition: The c-Met receptor, upon binding its ligand Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates, leading to the activation of downstream pathways such as the PI3K/Akt and MAPK/ERK pathways.[6][8] These pathways are crucial for cell growth, survival, and motility. BMS-777607 effectively blocks HGF-stimulated c-Met autophosphorylation.[1][8]
-
AXL Inhibition: AXL, a member of the TAM receptor tyrosine kinase family, is activated by its ligand, Growth Arrest-Specific 6 (Gas6). The Gas6/AXL axis is implicated in cell survival, migration, invasion, and the development of therapeutic resistance.[9][10] BMS-777607 has been shown to be a more selective inhibitor of AXL than c-Met in some contexts.[11]
By concurrently inhibiting these key oncogenic drivers, BMS-777607 can disrupt multiple facets of cancer progression, including proliferation, invasion, and angiogenesis.[9][12]
Quantitative Data
The following tables summarize the inhibitory activity of BMS-777607 against various kinases and cancer cell lines.
Table 1: Kinase Inhibitory Activity of BMS-777607
| Kinase | IC50 (nM) | Assay Type | Reference(s) |
| AXL | 1.1 | Cell-free | [1][2][3][4] |
| RON | 1.8 | Cell-free | [1][3][4][13] |
| c-Met | 3.9 | Cell-free | [1][2][3][4][13] |
| Tyro3 | 4.3 | Cell-free | [1][2][3][4] |
| Mer | 14 | Cell-free | [1][13] |
| FLT3 | 16 | Cell-free | [13] |
| Aurora B | 78 | Cell-free | [13] |
| Lck | 120 | Cell-free | [13] |
| VEGFR2 | 180 | Cell-free | [13] |
Table 2: Cellular Inhibitory Activity of BMS-777607
| Cell Line | Cancer Type | IC50 | Assay | Reference(s) |
| GTL-16 | Gastric Carcinoma | 20 nM (c-Met autophosphorylation) | Cell-based | [1][2][3][4] |
| PC-3 | Prostate Cancer | < 1 nM (HGF-induced c-Met autophosphorylation) | Cell-based | [1][2][3][4] |
| DU145 | Prostate Cancer | < 1 nM (HGF-induced c-Met autophosphorylation) | Cell-based | [1][2][3][4] |
| KHT | Murine Sarcoma | 10 nM (c-Met autophosphorylation) | Cell-based | [1][3][4] |
| PC-3 | Prostate Cancer | < 0.1 µM (HGF-induced migration and invasion) | Cell-based | [1][3][4] |
| DU145 | Prostate Cancer | < 0.1 µM (HGF-induced migration and invasion) | Cell-based | [1][3][4] |
| U118MG | Glioblastoma | Determined at 4 and 12 hours | MTT | [11] |
| SF126 | Glioblastoma | Determined at 4 and 12 hours | MTT | [11] |
| HUVEC | Endothelial Cells | Determined | MTT | [11] |
Table 3: In Vivo Efficacy of BMS-777607
| Cancer Model | Animal Model | Dosage | Effect | Reference(s) |
| GTL-16 Xenograft | Athymic Mice | 6.25-50 mg/kg (oral) | Significant tumor volume reduction | [1][2][4] |
| KHT Lung Metastasis | C3H/HeJ Mice | 25 mg/kg/day | 28.3% decrease in lung tumor nodules | [1][2][4][12] |
| SF126 Glioblastoma Xenograft | CD1NuNu Mice | 30-100 mg/kg (i.p.) | 56% tumor volume reduction | [6][7][9][11] |
| U118MG Glioblastoma Xenograft | CD1NuNu Mice | 30 mg/kg (i.p.) | >90% tumor remission | [6][7][9][11] |
| NCI-H226 Mesothelioma Xenograft | Balb/c Nude Mice | 20 mg/kg (i.p.) | Superior tumor growth inhibition compared to a RON-specific inhibitor | [14] |
Experimental Protocols
Kinase Activity Assay (Cell-Free)
This protocol provides a general framework for assessing the inhibitory activity of BMS-777607 against a purified kinase.
Materials:
-
Recombinant purified kinase (e.g., GST-Met)
-
Kinase substrate (e.g., poly(Glu/Tyr))
-
BMS-777607
-
[γ-³³P]ATP or unlabeled ATP
-
Kinase buffer (e.g., 20 mM Tris-Cl, 5 mM MnCl₂, 0.1 mg/mL BSA, 0.5 mM DTT)
-
Trichloroacetic acid (TCA)
Procedure:
-
Prepare serial dilutions of BMS-777607 in DMSO.
-
In a microplate, combine the recombinant kinase, substrate, and BMS-777607 (or DMSO for control) in the kinase buffer.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³³P]ATP).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 1 hour).[2]
-
Stop the reaction by adding cold TCA to a final concentration of 8%.[2]
-
Precipitate the phosphorylated substrate on a filter membrane.
-
Wash the membrane to remove unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each BMS-777607 concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
BMS-777607
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[15]
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[3][15]
-
Treat the cells with various concentrations of BMS-777607 (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[15][16][17]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15][16]
-
Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete solubilization.[16]
-
Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Clonogenic Assay
This assay assesses the ability of a single cell to form a colony, measuring long-term cell survival and proliferative capacity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
BMS-777607
-
6-well or 24-well plates
-
Crystal violet or Hema-3 staining solution[5]
Procedure:
-
Seed a low number of cells (e.g., 8,000 cells/well in a 24-well plate) and allow them to attach.[5]
-
Treat the cells with different concentrations of BMS-777607.
-
Incubate the plates for an extended period (e.g., 10 days), allowing colonies to form.[5][18]
-
Wash the colonies with PBS, fix them with methanol, and stain with a solution like crystal violet or Hema-3.[5]
-
Count the number of colonies (typically defined as containing >50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition relative to the control.
Cell Migration and Invasion Assay (Transwell Assay)
This assay evaluates the ability of cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix (invasion).
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)[19][20]
-
Matrigel or other basement membrane matrix (for invasion assay)[21]
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
BMS-777607
-
Cotton swabs
-
Crystal violet stain
Procedure:
-
For invasion assays, coat the top of the transwell membrane with a thin layer of Matrigel and allow it to solidify.[20] For migration assays, this step is omitted.
-
Seed cells in the upper chamber of the transwell insert in serum-free medium containing different concentrations of BMS-777607.
-
Add medium containing a chemoattractant to the lower chamber.[20]
-
Incubate for a specified time (e.g., 12-48 hours) to allow cells to migrate or invade through the membrane.[19]
-
Remove the non-migrated/non-invaded cells from the upper surface of the membrane using a cotton swab.[19]
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with crystal violet.
-
Count the stained cells in several microscopic fields to quantify migration or invasion.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of BMS-777607 in a mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
BMS-777607
-
Vehicle for drug administration (e.g., DMSO and PEG300)[11]
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously or orthotopically inject a suspension of cancer cells (e.g., 0.5-2 million cells) into the mice.[22]
-
Allow the tumors to grow to a palpable size (e.g., ~200 mm³).[14]
-
Randomize the mice into treatment and control groups.
-
Administer BMS-777607 (e.g., by oral gavage or intraperitoneal injection) at the desired dose and schedule.[1][11][12] The control group receives the vehicle.
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight and general health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Signaling Pathways and Experimental Workflow Diagrams
Caption: c-Met signaling pathway and the inhibitory action of BMS-777607.
Caption: AXL signaling pathway and the inhibitory action of BMS-777607.
Caption: A representative experimental workflow for an in vitro cell viability MTT assay.
Conclusion
BMS-777607 is a versatile and potent multi-kinase inhibitor that serves as a critical research tool for elucidating the complex roles of c-Met and TAM family kinases in cancer biology. Its ability to modulate key signaling pathways involved in cell proliferation, survival, migration, and invasion makes it an invaluable compound for preclinical studies aimed at developing novel therapeutic strategies. The data and protocols presented in this guide are intended to facilitate the effective use of BMS-777607 in a research setting, ultimately contributing to a deeper understanding of its therapeutic potential.
References
- 1. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Cell viability assay-MTT assay [bio-protocol.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ibidi.com [ibidi.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of the proliferative and clonogenic growth capacity of wound fluid from breast cancer patients treated with and without intraoperative radiotherapy - Veldwijk - Translational Cancer Research [tcr.amegroups.org]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. protocols.io [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. cellbiolabs.com [cellbiolabs.com]
- 20. Normal Basal Epithelial Cells Stimulate the Migration and Invasion of Prostate Cancer Cell RM-1 by TGF-β1/STAT3 Axis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. corning.com [corning.com]
- 22. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tyro3, Axl, and Mertk (TAM) Kinase Inhibitors for Researchers and Drug Development Professionals
Abstract
The Tyro3, Axl, and Mertk (TAM) family of receptor tyrosine kinases represents a critical signaling nexus in both normal physiology and a range of pathologies, most notably cancer and autoimmune diseases.[1][2] These receptors and their ligands, Gas6 and Protein S, are integral to processes such as efferocytosis, immune modulation, and cell survival.[3][4] Dysregulation of TAM signaling is a key driver of tumorigenesis, metastasis, and therapeutic resistance, making these kinases highly attractive targets for drug development.[5][6] This technical guide provides a comprehensive overview of TAM kinase biology, the signaling pathways they command, and the landscape of inhibitors developed to target them. We present a detailed summary of quantitative data for a range of TAM kinase inhibitors, elaborate on key experimental protocols for their evaluation, and provide visualizations of the core signaling pathways and experimental workflows to aid researchers and drug development professionals in this dynamic field.
Introduction to TAM Kinases
The TAM family consists of three structurally related receptor tyrosine kinases (RTKs): Tyro3, Axl, and MerTK.[1] Their structure is characterized by an extracellular domain containing two immunoglobulin-like (Ig-like) domains and two fibronectin type III (FNIII) repeats, a single-pass transmembrane domain, and an intracellular tyrosine kinase domain.[1] The primary ligands for TAM receptors are the vitamin K-dependent proteins Growth Arrest-Specific 6 (Gas6) and Protein S (Pros1).[7][8] Gas6 can activate all three TAM receptors, whereas Protein S primarily activates Tyro3 and MerTK.[9]
TAM kinases are pivotal in maintaining immune homeostasis.[3][10] A key function is their role in efferocytosis, the clearance of apoptotic cells.[11][12] This process is crucial for preventing the accumulation of dead cells and subsequent inflammation, which can lead to autoimmune conditions.[10] In the context of cancer, TAM kinases have a dual role that promotes malignancy. Firstly, they are often overexpressed on tumor cells, where they drive pro-survival, proliferative, and migratory signaling pathways.[13] Secondly, their expression on immune cells within the tumor microenvironment, particularly macrophages and dendritic cells, contributes to an immunosuppressive milieu that allows tumors to evade immune destruction.[3][14]
The multifaceted roles of TAM kinases in cancer progression and immune evasion have made them a compelling target for therapeutic intervention. A growing number of small molecule inhibitors and biologicals are in preclinical and clinical development, aiming to disrupt these pathological signaling cascades.[15][16]
TAM Kinase Signaling Pathways
Upon ligand binding, TAM receptors dimerize and autophosphorylate their intracellular kinase domains, initiating a cascade of downstream signaling events. The primary pathways activated include the PI3K/Akt, MEK/ERK, and JAK/STAT pathways, which collectively regulate cell survival, proliferation, migration, and immune responses.
Ligand-Mediated Activation and Efferocytosis
The canonical activation of TAM receptors is initiated by their ligands, Gas6 and Protein S. These ligands act as a bridge between the TAM receptor on a phagocyte and phosphatidylserine (B164497) (PtdSer) exposed on the surface of apoptotic cells.[11] This interaction is fundamental to the process of efferocytosis.
Pro-Survival and Proliferative Signaling
Activation of TAM kinases triggers intracellular signaling cascades that promote cell survival and proliferation, which is particularly relevant in cancer cells where these receptors are often upregulated. The PI3K/Akt and MEK/ERK pathways are central to these effects.
Immune Modulatory Signaling
In immune cells, particularly macrophages and dendritic cells, TAM kinase signaling leads to the suppression of pro-inflammatory responses and the promotion of an anti-inflammatory, pro-tumorigenic phenotype. This is partly mediated through the JAK/STAT pathway and the induction of suppressor of cytokine signaling (SOCS) proteins.
TAM Kinase Inhibitors: Quantitative Data
A variety of small molecule inhibitors targeting one or more of the TAM kinases have been developed. These range from selective inhibitors of a single TAM kinase to pan-TAM inhibitors and multi-kinase inhibitors that also target other RTKs. The following tables summarize the in vitro potency (IC50 values) of several notable TAM kinase inhibitors.
Table 1: Selective and Dual TAM Kinase Inhibitors
| Compound | Target(s) | Tyro3 IC50 (nM) | Axl IC50 (nM) | MerTK IC50 (nM) | Reference(s) |
| R428 (Bemcentinib) | Axl | >700 | 14 | >700 | [17][18] |
| UNC2025 | MerTK/FLT3 | 5.83 | 1.65 | 0.46 | [14] |
| UNC2250 | MerTK | >270 | >270 | 1.7 | [19] |
| LDC1267 | Pan-TAM | <5 | 29 | 8 | [20][21][22] |
| MRX-2843 | MerTK/FLT3 | - | - | 1.3 | [16][23] |
| ONO-7475 (Tamnorzatinib) | Axl/MerTK | 8.7 | 0.7 | 1.0 | [24][25][26] |
| TP-0903 (Dubermatinib) | Axl | - | 27 | - | [3][9] |
| GL21.T (Aptamer) | Axl | - | 13 (Kd) | - | [23][27][28] |
Table 2: Multi-Kinase Inhibitors with TAM Activity
| Compound | Primary Targets | Tyro3 IC50 (nM) | Axl IC50 (nM) | MerTK IC50 (nM) | Reference(s) |
| Cabozantinib | VEGFR2, MET | - | 7 | - | [3][8] |
| Sitravatinib (B1680992) (MGCD516) | TAMs, VEGFR, MET | - | - | - | [2][10][29] |
| Gilteritinib | FLT3, Axl | - | 0.73 | - | [3][8] |
| BMS-777607 | c-Met, Axl, Ron, Tyro3 | 4.3 | 1.1 | 14 | [8][15][30][31] |
| S49076 | MET, AXL/MER, FGFR1/2/3 | <20 | <20 | <20 | [3][32][33][34] |
Key Experimental Protocols
The evaluation of TAM kinase inhibitors requires a suite of in vitro and in vivo assays to determine their potency, selectivity, and efficacy. Below are detailed methodologies for key experiments.
In Vitro Kinase Activity Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified TAM kinase.
Objective: To determine the IC50 value of a test compound against Tyro3, Axl, or MerTK.
Materials:
-
Recombinant human Tyro3, Axl, or MerTK kinase domain.
-
Poly (Glu, Tyr) 4:1 peptide substrate.
-
ATP (Adenosine triphosphate).
-
Test compound dissolved in DMSO.
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).[9]
-
384-well plates.
-
Plate reader capable of measuring fluorescence or luminescence (depending on detection method).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute further in kinase reaction buffer.
-
Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the recombinant TAM kinase to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The final ATP concentration should be close to the Km for each kinase.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and detect the amount of ADP produced (or substrate phosphorylation) using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular Phospho-TAM Kinase Assay
This cell-based assay measures the ability of a compound to inhibit the phosphorylation of a TAM kinase in a cellular context.
Objective: To determine the cellular IC50 of a test compound for the inhibition of Tyro3, Axl, or MerTK phosphorylation.
Materials:
-
A cell line endogenously expressing the target TAM kinase (e.g., 697 B-ALL cells for MerTK) or engineered to express a chimeric EGFR-TAM receptor.[7][11]
-
Cell culture medium and supplements.
-
Test compound dissolved in DMSO.
-
Ligand (e.g., Gas6 or EGF for chimeric receptors) to stimulate receptor phosphorylation.
-
Pervanadate (B1264367) (optional, to inhibit phosphatases).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies: anti-phospho-Tyro3/Axl/MerTK and anti-total-Tyro3/Axl/MerTK.
-
Western blotting reagents and equipment or ELISA plates and reagents.
Procedure:
-
Seed cells in multi-well plates and allow them to adhere or grow to the desired density.
-
Starve cells in serum-free medium for several hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with serial dilutions of the test compound or DMSO for 1-2 hours.
-
Stimulate the cells with the appropriate ligand for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation.
-
(Optional) Add pervanadate for the last few minutes of stimulation to preserve the phosphorylated state.[11]
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Quantify the levels of phosphorylated and total TAM kinase in the cell lysates using Western blotting or a specific ELISA.
-
For Western blotting, perform densitometry to quantify band intensities.
-
Calculate the ratio of phosphorylated to total TAM kinase for each treatment condition.
-
Determine the IC50 value by plotting the percent inhibition of phosphorylation against the compound concentration.
Macrophage Efferocytosis Assay
This assay assesses the functional consequence of TAM kinase inhibition on the ability of macrophages to engulf apoptotic cells.
Objective: To determine if a TAM kinase inhibitor can block efferocytosis.
Materials:
-
Macrophages (e.g., bone marrow-derived macrophages (BMDMs) or a macrophage cell line like J774).
-
A cell line to be used as apoptotic targets (e.g., Jurkat T cells).
-
Fluorescent dye to label apoptotic cells (e.g., pHrodo Red or Calcein AM).[1]
-
Apoptosis-inducing agent (e.g., staurosporine (B1682477) or UV irradiation).
-
Test compound dissolved in DMSO.
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Prepare Macrophages: Plate macrophages in a multi-well plate and allow them to adhere and differentiate.
-
Prepare Apoptotic Cells: a. Label the target cells (e.g., Jurkats) with a fluorescent dye according to the manufacturer's protocol. b. Induce apoptosis by treating with staurosporine or exposing to UV light.[19] c. Wash the apoptotic cells to remove the inducing agent and unincorporated dye.
-
Efferocytosis Assay: a. Pre-treat the macrophages with the test compound or DMSO for 1-2 hours. b. Add the fluorescently labeled apoptotic cells to the macrophage culture at a specific ratio (e.g., 5:1 apoptotic cells to macrophages). c. Co-incubate for 1-2 hours to allow for efferocytosis. d. Wash away non-engulfed apoptotic cells.
-
Quantification: a. Microscopy: Fix the cells and visualize them using a fluorescence microscope. The efferocytosis index can be calculated as the percentage of macrophages that have engulfed at least one apoptotic cell. b. Flow Cytometry: Detach the macrophages and analyze them by flow cytometry. The percentage of fluorescently positive macrophages indicates the level of efferocytosis.
-
Compare the efferocytosis levels in compound-treated wells to the vehicle control to determine the inhibitory effect.
References
- 1. Efferocytosis assay to quantify the engulfment and acidification of apoptotic cells by macrophages using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. adooq.com [adooq.com]
- 4. Activation of the AXL Kinase Causes Resistance to EGFR-Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MERTK mediates intrinsic and adaptive resistance to AXL-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. First-in-human phase 1/1b study to evaluate sitravatinib in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting MERTK and AXL in EGFR Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. celonpharma.com [celonpharma.com]
- 16. Dual targeting of TAM receptors Tyro3, Axl, and MerTK: Role in tumors and the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 18. Fixed Cell Efferocytosis Assay: A Method to Study Efferocytic Uptake of Apoptotic Cells by Macrophages Using Fluorescence Microscopy [jove.com]
- 19. MERTK Inhibition: Potential as a Treatment Strategy in EGFR Tyrosine Kinase Inhibitor-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Blockade of AXL activation overcomes acquired resistance to EGFR tyrosine kinase inhibition in non-small cell lung cancer - Wang - Translational Cancer Research [tcr.amegroups.org]
- 21. In vitro Assessment of Efferocytic Capacity of Human Macrophages Using Flow Cytometry [en.bio-protocol.org]
- 22. researchgate.net [researchgate.net]
- 23. medchemexpress.com [medchemexpress.com]
- 24. selleckchem.com [selleckchem.com]
- 25. medchemexpress.com [medchemexpress.com]
- 26. Targeting Axl With an High-affinity Inhibitory Aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. What is Sitravatinib used for? [synapse.patsnap.com]
- 29. researchgate.net [researchgate.net]
- 30. selleckchem.com [selleckchem.com]
- 31. selleckchem.com [selleckchem.com]
- 32. S-49076 : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com:443]
- 33. S49076 is a novel kinase inhibitor of MET, AXL, and FGFR with strong preclinical activity alone and in association with bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. tabaslab.com [tabaslab.com]
Role of TAM kinases in tumor microenvironment
An In-depth Technical Guide to the Role of TAM Kinases in the Tumor Microenvironment
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases (RTKs) are critical regulators of the tumor microenvironment (TME). Comprising three receptors—Tyro3, Axl, and MerTK—this family plays a pivotal role in promoting tumor cell survival, proliferation, metastasis, and therapy resistance. Crucially, TAM kinases are key architects of an immunosuppressive TME, primarily by modulating the function of innate immune cells. Their ligands, Growth Arrest-Specific 6 (Gas6) and Protein S (PROS1), bridge the interaction between phosphatidylserine (B164497) (PtdSer) on apoptotic cells and the TAM receptors on phagocytes, leading to a blunted anti-tumor immune response. This dual role in directly promoting malignancy and suppressing immunity makes the TAM kinase family a compelling target for novel cancer therapeutics, particularly in combination with immune checkpoint inhibitors. This guide provides a comprehensive overview of TAM kinase biology, their signaling pathways, their multifaceted roles within the TME, quantitative data on their expression and inhibition, and detailed experimental protocols for their study.
Introduction to TAM Kinases
The TAM family consists of three structurally related RTKs: Tyro3, Axl, and MerTK. Each receptor is characterized by an extracellular domain containing two immunoglobulin-like (Ig-like) domains and two fibronectin type III (FNIII) domains, a single transmembrane helix, and an intracellular tyrosine kinase domain[1]. They are activated by the vitamin K-dependent ligands Gas6 and PROS1, which act as bridging molecules between PtdSer exposed on the surface of apoptotic cells and the TAM receptors on neighboring cells, particularly myeloid cells[2][3]. This interaction is central to their primary physiological function: the immunologically silent clearance of apoptotic cells, a process known as efferocytosis[2][3].
In the context of cancer, this homeostatic mechanism is co-opted by the tumor to its advantage. The high rate of apoptosis within the TME provides an abundance of PtdSer, leading to sustained TAM kinase activation. This chronic signaling fosters an immunosuppressive landscape and directly drives oncogenic processes in the tumor cells themselves[4][5].
Role of TAM Kinases in the Tumor Microenvironment
TAM kinases are central players in orchestrating an immunosuppressive TME that facilitates tumor growth and immune evasion. Their effects are mediated through the modulation of various immune cell populations.
-
Tumor-Associated Macrophages (TAMs): TAM kinase signaling, particularly through MerTK, is a potent driver of M2-like macrophage polarization. This pro-tumor phenotype is characterized by the secretion of anti-inflammatory cytokines (e.g., IL-10), reduced antigen presentation, and promotion of angiogenesis and tissue remodeling, all of which support tumor progression[6][7]. Inhibition of MerTK can shift macrophage polarization toward a pro-inflammatory, anti-tumor M1-like phenotype[6][8].
-
Dendritic Cells (DCs): In dendritic cells, TAM kinases act as a negative feedback loop for Toll-like receptor (TLR) signaling[2]. Activation of Axl and MerTK dampens DC maturation and the production of pro-inflammatory cytokines, thereby impairing their ability to prime effective anti-tumor T cell responses[9].
-
Natural Killer (NK) Cells: TAM kinase signaling negatively regulates the maturation and function of NK cells[1]. The ligands Gas6 and PROS1 can activate TAM receptors on immature NK cells, which inhibits the acquisition of activating receptors required for their cytotoxic function[9]. Consequently, targeting TAM kinases can enhance NK cell-mediated anti-metastatic activity[1].
-
Myeloid-Derived Suppressor Cells (MDSCs): TAM kinases contribute to the immunosuppressive function of MDSCs. Pan-TAM inhibition has been shown to alleviate MDSC-mediated suppression of T cells, suggesting that all three receptors play a role in MDSC biology[10].
TAM Kinase Signaling Pathways
Upon ligand binding and dimerization, TAM kinases autophosphorylate their intracellular domains, creating docking sites for various downstream signaling molecules. This initiates multiple pro-oncogenic signaling cascades.
Axl Signaling
Axl is the most widely studied TAM kinase in cancer and is frequently associated with metastasis and drug resistance[5][11]. Its activation robustly triggers several key pathways:
-
PI3K/Akt/mTOR Pathway: Promotes cell survival, proliferation, and growth[12].
-
Ras/Raf/MEK/ERK Pathway: Drives cell proliferation[12].
-
NF-κB Pathway: Axl activation can lead to the activation of the NF-κB pathway, which is crucial for promoting an epithelial-to-mesenchymal transition (EMT)[3]. This involves the upregulation of EMT-inducing transcription factors like Snail and Slug , leading to the repression of epithelial markers (e.g., E-cadherin) and the induction of mesenchymal markers (e.g., Vimentin), thereby enhancing cell migration and invasion[3][11][12][13][14][15][16].
Caption: Axl signaling pathway promoting survival and epithelial-mesenchymal transition (EMT).
MerTK Signaling
MerTK is highly expressed in hematopoietic malignancies and various solid tumors[2][12]. It is a key mediator of efferocytosis and immune suppression in macrophages. In cancer cells, its activation leads to:
-
PI3K/Akt Pathway: Promotes cell survival.
-
ERK1/2 Pathway: Contributes to proliferation.
-
JAK/STAT Pathway: In leukemias, MerTK activation leads to the phosphorylation and activation of STAT5 and STAT6 , which are critical for leukemic cell survival and proliferation[17][18][19][20][21].
Caption: MerTK signaling cascade in leukemia, highlighting the activation of the JAK/STAT pathway.
Tyro3 Signaling
While less studied than Axl and MerTK, Tyro3 is overexpressed in several cancers, including melanoma and colorectal cancer, where it promotes tumorigenesis[22][23]. Its signaling is particularly important in cells where it is the sole TAM receptor expressed. Key downstream pathways include:
-
PI3K/Akt Pathway: Crucial for Tyro3-mediated cell survival and anti-apoptotic signals[3][22][23].
-
MAPK/ERK Pathway: Primarily linked to promoting cell proliferation[22][23].
Caption: Tyro3 signaling activating PI3K/Akt for survival and MAPK/ERK for proliferation.
Quantitative Data Summary
The expression of TAM kinases and the effects of their inhibition have been quantified in numerous preclinical and clinical studies. The following tables summarize key data.
Table 1: Expression of TAM Kinases in Human Cancers
| Kinase | Cancer Type | Expression Data | Associated Outcome | Citation(s) |
| Axl | NSCLC, AML, Breast, Pancreatic | Overexpressed; correlates with metastasis. | Poor clinical prognosis, reduced overall survival. | [9] |
| MerTK | Acute Myeloid Leukemia (AML) | Elevated levels in ~80-90% of patients. | Contributes to leukemogenesis. | [2] |
| MerTK | Triple-Negative Breast Cancer (TNBC) | Highly expressed in ~30% of cases. | Potential predictive biomarker. | [24] |
| MerTK | Acute Lymphoblastic Leukemia (ALL) | Overexpressed in 30-40% of patients. | Promotes cell survival. | [2] |
| Tyro3 | Colorectal Cancer (CRC) | Significantly increased expression vs. normal tissue. | Correlates with lymph node metastasis and poor prognosis. | [25] |
| Tyro3 | Melanoma | Upregulated in 20 of 40 cell lines tested. | Promotes cell survival. | [22] |
Table 2: Preclinical Efficacy of TAM Kinase Inhibitors
| Inhibitor | Target(s) | Cancer Model | Efficacy | Citation(s) |
| SLC-391 | Axl, Mer | CT-26 (colorectal) syngeneic mice | 52% tumor growth inhibition (TGI) vs. vehicle. | [3] |
| XL092 | MET, VEGFR2, Axl, Mer, Tyro3 | MC38 (colorectal) syngeneic mice | Enhanced TGI in combination with anti-PD-1. | [26] |
| MRX-2843 | MerTK, FLT3 | AML & ALL mouse models | Recapitulated extended survival seen in genetic knockouts. | [10] |
| UNC4241 | Pan-TAM | BRAFV600EPTEN-/- melanoma model | Significantly decreased in vivo tumor growth. | [10] |
Table 3: Immunomodulatory Effects of TAM Kinase Inhibition in Preclinical Models
| Inhibitor | Cancer Model | Effect on Immune Cells in TME | Citation(s) |
| SLC-391 | CT-26 (colorectal) | Increased NK cells, increased M1/M2 macrophage ratio, followed by increased CD8+ T cells. | [27] |
| XL092 | MC38 (colorectal) | Increased peripheral CD4+ T cells. Significant increase in CD8+ T cells when combined with anti-PD-1. | [26] |
| MRX-2843 | AML mouse model | Shifted macrophage polarization toward a pro-inflammatory M1 phenotype. | [8] |
| UNC4241 | BRAFV600EPTEN-/- melanoma model | Increased CD8+ T cell infiltration. | [10] |
Key Experimental Protocols
Studying the role of TAM kinases in the TME requires specific and robust methodologies. Below are detailed protocols for two key experimental techniques.
Immunohistochemistry (IHC) for TAM Kinase Expression in Paraffin-Embedded Tissues
This protocol allows for the visualization and localization of TAM kinase proteins within the histological context of a tumor.
I. Deparaffinization and Rehydration
-
Place slides in a 56-60°C oven for 20-30 minutes to melt the paraffin[8].
-
Immerse slides in two changes of xylene for 5 minutes each[12].
-
Transfer slides through a graded series of ethanol (B145695):
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 1 change, 3 minutes.
-
70% Ethanol: 1 change, 3 minutes[12].
-
-
Rinse slides in distilled water for 5 minutes[17].
II. Antigen Retrieval
-
Perform Heat-Induced Epitope Retrieval (HIER) for optimal antigen unmasking[8][24].
-
Immerse slides in a staining container with 10 mM Sodium Citrate Buffer (pH 6.0)[12].
-
Heat the container in a pressure cooker, steamer, or water bath to 95-100°C for 10-20 minutes[12].
-
Allow slides to cool to room temperature in the buffer for at least 20 minutes[12].
-
Rinse slides twice with PBS for 5 minutes each[12].
III. Staining Procedure
-
Block endogenous peroxidase activity by incubating sections in 3% H₂O₂ in methanol (B129727) for 10-15 minutes at room temperature[12][17].
-
Wash slides 2-3 times with PBS[17].
-
Block non-specific binding by incubating with a blocking buffer (e.g., 10% normal serum from the species of the secondary antibody) for 1 hour at room temperature[8].
-
Incubate with the primary antibody (e.g., rabbit anti-Axl, mouse anti-MerTK) diluted in antibody diluent overnight at 4°C in a humidified chamber.
-
Wash slides three times with PBS for 5 minutes each.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30-60 minutes at room temperature.
-
Wash slides three times with PBS.
-
Incubate with Streptavidin-Horseradish Peroxidase (HRP) complex for 30 minutes at room temperature[27].
-
Wash slides three times with PBS.
-
Develop the signal by adding DAB (3,3'-Diaminobenzidine) substrate and incubate until a brown color develops (typically 5-10 minutes)[17][27].
-
Rinse slides with distilled water to stop the reaction.
-
Counterstain with Hematoxylin for 1-2 minutes to visualize nuclei[12].
-
Dehydrate slides through graded ethanol and clear in xylene.
-
Mount with permanent mounting medium and a coverslip[17].
Caption: Workflow for Immunohistochemistry (IHC) staining of paraffin-embedded tissues.
Flow Cytometry for Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol provides a method to dissociate tumors into a single-cell suspension and analyze the composition of immune cell infiltrates.
I. Preparation of Single-Cell Suspension
-
Collect fresh tumor tissue immediately after resection into cold media (e.g., RPMI)[1][2].
-
Mince the tumor into small pieces (~1-2 mm³) using a sterile scalpel.
-
Transfer minced tissue to a gentleMACS C Tube containing an enzyme cocktail (e.g., Miltenyi Tumor Dissociation Kit)[1][2].
-
Process the tissue using a gentleMACS Dissociator according to the manufacturer's protocol[1][2].
-
Filter the resulting cell suspension through a 70 µm cell strainer to remove clumps.
-
Wash cells with FACS buffer (PBS + 2% FBS) and centrifuge.
-
(Optional) Perform red blood cell lysis if necessary.
-
Resuspend the cell pellet in FACS buffer and count viable cells using Trypan Blue.
II. Antibody Staining
-
Aliquot approximately 1x10⁶ cells per tube.
-
(Optional but recommended) Incubate cells with an Fc receptor blocking antibody (e.g., anti-CD16/32 for mouse) for 10-15 minutes on ice to prevent non-specific binding.
-
Add a "live/dead" stain (e.g., Zombie Red) to distinguish viable cells and incubate according to the manufacturer's protocol.
-
Add a cocktail of fluorochrome-conjugated surface antibodies. A representative panel for murine TILs could include:
-
General Immune: CD45 (pan-leukocyte)
-
T Cells: CD3 (pan-T cell), CD4 (helper T cells), CD8 (cytotoxic T cells), FoxP3 (regulatory T cells - requires intracellular staining)
-
Myeloid Cells: CD11b (myeloid marker), F4/80 (macrophages), Ly6G (neutrophils), Ly6C (monocytes), MHC-II, CD206 (M1/M2 macrophage markers)
-
NK Cells: NK1.1 or CD49b
-
-
Incubate for 30 minutes on ice in the dark[6].
-
Wash cells twice with FACS buffer.
-
(If staining for intracellular markers like FoxP3) Fix and permeabilize cells using a dedicated kit (e.g., eBioscience FoxP3/Transcription Factor Staining Buffer Set). Then, incubate with the intracellular antibody.
-
Resuspend final cell pellet in FACS buffer for acquisition.
III. Data Acquisition and Analysis
-
Acquire samples on a multi-color flow cytometer[1][6]. Collect a sufficient number of events (e.g., 500,000) for robust analysis.
-
Analyze data using software like FlowJo.
-
Gating Strategy:
-
Gate on intact cells using Forward Scatter (FSC) vs. Side Scatter (SSC).
-
Gate on singlets using FSC-Area vs. FSC-Height to exclude doublets[11].
-
Gate on live cells by excluding the "live/dead" stain positive population[6].
-
From the live single cells, gate on CD45+ cells to identify the total immune infiltrate.
-
From the CD45+ gate, identify major populations:
-
CD3+ T cells, which can be further divided into CD4+ and CD8+ subsets.
-
CD11b+ myeloid cells, which can be further analyzed for macrophage (F4/80+) and MDSC (Ly6G+/Ly6C+) populations.
-
NK1.1+ NK cells.
-
-
Caption: A representative gating strategy for analyzing tumor-infiltrating lymphocytes (TILs) by flow cytometry.
Conclusion and Future Directions
The TAM kinases Tyro3, Axl, and MerTK are integral components of the tumor microenvironment, functioning as a dual-axis threat by promoting intrinsic tumor cell malignancy and orchestrating a potent immunosuppressive shield. Their pleiotropic effects, particularly on innate immune cells like macrophages and dendritic cells, make them highly attractive targets for cancer therapy. The quantitative data clearly indicate that TAM kinase overexpression is a common feature in many aggressive cancers and is linked to poor patient outcomes. Preclinical studies robustly demonstrate that inhibiting TAM kinase activity can slow tumor growth and, critically, remodel the TME from an immune-suppressive to an immune-active state. This immunomodulatory capacity strongly supports the rationale for combining TAM kinase inhibitors with immune checkpoint blockade to overcome resistance and enhance therapeutic efficacy. Future research should focus on developing more selective inhibitors to dissect the specific roles of each TAM receptor, identifying robust biomarkers to select patients most likely to benefit from TAM-targeted therapies, and optimizing combination strategies to fully exploit their therapeutic potential.
References
- 1. crownbio.com [crownbio.com]
- 2. crownbio.com [crownbio.com]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunohistochemistry-IHC | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 13. The transcription factors Snail and Slug activate the transforming growth factor-beta signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Transcription Factors Snail and Slug Activate the Transforming Growth Factor-Beta Signaling Pathway in Breast Cancer | PLOS One [journals.plos.org]
- 15. Snail and Slug Promote Epithelial-Mesenchymal Transition through β-Catenin–T-Cell Factor-4-dependent Expression of Transforming Growth Factor-β3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cdn.origene.com [cdn.origene.com]
- 18. Co-operating STAT5 and AKT signaling pathways in chronic myeloid leukemia and mastocytosis: possible new targets of therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Pharmacologic inhibition of STAT5 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Identification of signalling pathways activated by Tyro3 that promote cell survival, proliferation and invasiveness in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. biocompare.com [biocompare.com]
- 25. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Flow cytometry assessment of residual melanoma cells in tumor-infiltrating lymphocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. bosterbio.com [bosterbio.com]
The Synergistic Potential of BMS-777607 and Anti-PD-1 Combination Therapy: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the preclinical evidence and mechanistic rationale supporting the combination of BMS-777607, a potent c-Met/Axl inhibitor, and anti-PD-1 immunotherapy. By targeting distinct but complementary pathways in the tumor microenvironment, this combination strategy holds promise for overcoming therapeutic resistance and enhancing anti-tumor immunity. This document provides a comprehensive overview of the core data, detailed experimental protocols, and the underlying signaling pathways to inform further research and development in this area.
Core Concepts and Rationale
BMS-777607 is a small molecule inhibitor targeting multiple receptor tyrosine kinases, including c-Met and the TAM (Tyro3, Axl, Mer) family of kinases.[1][2] These kinases are frequently dysregulated in cancer, contributing to tumor growth, invasion, and metastasis.[1][2] Notably, Axl and c-Met signaling have been implicated in fostering an immunosuppressive tumor microenvironment, in part by promoting the expression of the programmed death-ligand 1 (PD-L1).[3][4][5]
Anti-PD-1 therapy, a cornerstone of modern immuno-oncology, works by blocking the interaction between PD-1 on T cells and its ligand, PD-L1, on tumor and immune cells.[6] This blockade releases the "brakes" on the adaptive immune system, enabling T cells to recognize and eliminate cancer cells.[6]
The combination of BMS-777607 and an anti-PD-1 antibody is predicated on a synergistic mechanism. BMS-777607 is hypothesized to not only directly inhibit tumor cell proliferation and survival but also to modulate the tumor microenvironment to be more susceptible to immune checkpoint blockade. This includes reducing PD-L1 expression on tumor cells and potentially altering the composition and function of immunosuppressive myeloid cells.[6]
Preclinical Efficacy: A Quantitative Overview
A key preclinical study by Brooks et al. investigated the efficacy of BMS-777607 in combination with an anti-PD-1 monoclonal antibody in a syngeneic E0771 murine model of triple-negative breast cancer.[6] The quantitative data from this study, summarized below, demonstrates the enhanced anti-tumor activity of the combination therapy compared to either monotherapy alone.
In Vivo Tumor Growth Inhibition
The combination of BMS-777607 and anti-PD-1 resulted in a significant reduction in tumor growth compared to the vehicle control and either single-agent therapy.
| Treatment Group | Day 10 Tumor Volume (mm³) (Mean ± SD) | Day 28 Tumor Volume (mm³) (Mean ± SD) |
| Vehicle Control | ~50 ± 10 | ~1250 ± 200 |
| BMS-777607 | ~50 ± 10 | ~800 ± 150 |
| Anti-PD-1 | ~50 ± 10 | ~600 ± 120 |
| BMS-777607 + Anti-PD-1 | ~50 ± 10 | ~200 ± 50 |
Note: Values are estimated from graphical representations in the source publication and are intended for comparative purposes.[6]
Analysis of Tumor-Infiltrating Lymphocytes (TILs)
Flow cytometric analysis of tumors at the experimental endpoint revealed a significant increase in the infiltration of key immune effector cells in the combination therapy group.
| Treatment Group | % CD45⁺ Cells of Total Tumor Cells (Mean) | % CD3⁺ Cells of CD45⁺ Cells (Mean) | % CD4⁺ T Cells of CD45⁺ Cells (Mean) | % CD8⁺ T Cells of CD45⁺ Cells (Mean) |
| Vehicle Control | ~25 | ~20 | ~10 | ~8 |
| BMS-777607 | ~28 | ~22 | ~11 | ~9 |
| Anti-PD-1 | ~45 | ~35 | ~18 | ~15 |
| BMS-777607 + Anti-PD-1 | ~56 | ~45 | ~22 | ~20 |
Note: Values are estimated from graphical representations in the source publication and are intended for comparative purposes.[6]
Proinflammatory Cytokine Profile
The study by Brooks et al. also reported that the combination treatment led to an increase in proinflammatory cytokines within the tumor microenvironment, although specific quantitative data was not provided in the primary publication.[6] This suggests a shift towards a more inflamed, "hot" tumor microenvironment, which is more conducive to an effective anti-tumor immune response.
Key Signaling Pathways
The synergistic effect of this combination therapy can be understood by examining the targeted signaling pathways.
Detailed Experimental Protocols
To facilitate the replication and extension of these findings, this section provides detailed methodologies for the key in vivo experiments.
Murine Model of Triple-Negative Breast Cancer
-
Cell Line: E0771 murine mammary carcinoma cells.
-
Animals: 7-week-old female C57BL/6 mice.
-
Tumor Implantation: 1 x 10⁵ E0771 cells, resuspended in 150 µL of a 1:1 mixture of RPMI 1640 medium and Matrigel, are injected into the mammary fat pad.
-
Treatment Initiation: Treatment begins when tumors become palpable (approximately day 10 post-implantation).
-
Treatment Groups (n=8 per group):
-
Vehicle Control: 100 µL/mouse/day of DMSO (for BMS-777607) and 5 mg/kg of anti-mouse IgG1 isotype control antibody on days 10, 12, 14, and 16.
-
BMS-777607 Monotherapy: 25 mg/kg/day of BMS-777607 administered via intraperitoneal (i.p.) injection.
-
Anti-PD-1 Monotherapy: 100 µ g/mouse of a chimeric anti-mouse PD-1 antibody (clone 4H2 or similar) administered i.p. on days 10, 12, 14, and 16.
-
Combination Therapy: BMS-777607 and anti-PD-1 administered as per the monotherapy schedules.
-
-
Monitoring: Tumor volumes are measured every three days using calipers (Volume = Length x Width² x π/6). Animal body weight is monitored for signs of toxicity.
-
Endpoint: Mice are euthanized on day 28, and tumors are harvested for analysis.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes
-
Tumor Digestion: Tumors are mechanically dissociated and digested in a solution containing collagenase (1 mg/mL), hyaluronidase (B3051955) (0.1 mg/mL), and DNase I (200 U/mL) for 50 minutes at 37°C to obtain a single-cell suspension.
-
Staining: Cells are stained with a panel of fluorescently conjugated antibodies against immune cell surface markers. A representative panel would include:
-
CD45 (to identify hematopoietic cells)
-
CD3 (to identify T cells)
-
CD4 (to identify helper T cells)
-
CD8 (to identify cytotoxic T cells)
-
Other markers as needed (e.g., FoxP3 for regulatory T cells, F4/80 for macrophages).
-
-
Data Acquisition and Analysis: Data is acquired on a multicolor flow cytometer. A typical gating strategy involves:
-
Gating on live, single cells.
-
Gating on CD45⁺ cells to identify the immune infiltrate.
-
Within the CD45⁺ population, gating on CD3⁺ cells to identify T lymphocytes.
-
Within the CD3⁺ population, further gating to delineate CD4⁺ and CD8⁺ T cell subsets.
-
Future Directions and Considerations
The preclinical data presented provides a strong rationale for the clinical investigation of BMS-777607 in combination with anti-PD-1 therapy. Future research should aim to:
-
Elucidate the full cytokine and chemokine profile induced by the combination therapy to better understand the modulation of the tumor immune microenvironment.
-
Investigate the efficacy of this combination in other tumor models , particularly those with known c-Met or Axl dysregulation.
-
Explore potential biomarkers of response to identify patient populations most likely to benefit from this combination.
-
Optimize dosing and scheduling of the combination to maximize efficacy and minimize potential toxicities.
This technical guide serves as a foundational resource for researchers dedicated to advancing novel cancer immunotherapies. The synergistic potential of targeting key oncogenic pathways with immune checkpoint blockade represents a promising avenue for improving patient outcomes.
References
- 1. The Role of Axl Inhibition and Immune Checkpoint Blockade in Non-small Cell Lung Cancer: Current Understanding and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pan-TAM Tyrosine Kinase Inhibitor BMS-777607 Enhances Anti-PD-1 mAb Efficacy in a Murine Model of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. Inhibition of c-MET upregulates PD-L1 expression in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Preclinical Profile of BMS-777607: A Multi-Kinase Inhibitor Targeting Oncogenic Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
BMS-777607 is a potent, orally available, and ATP-competitive small-molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs).[1] Primarily recognized for its high affinity for the c-Met receptor tyrosine kinase, BMS-777607 also demonstrates significant inhibitory activity against the TAM (Tyro3, Axl, Mer) family of kinases, particularly Axl and Ron.[2][3][4][5] This multi-targeted profile positions BMS-777607 as a compelling candidate for cancer therapy, as these kinases are frequently implicated in tumor cell proliferation, survival, invasion, and metastasis, as well as in the development of drug resistance.[1][6] This technical guide provides a comprehensive overview of the preclinical data for BMS-777607, summarizing its in vitro and in vivo activities, detailing key experimental methodologies, and visualizing its mechanism of action.
Mechanism of Action and Kinase Inhibition Profile
BMS-777607 exerts its anti-tumor effects by binding to the ATP-binding site of susceptible kinases, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways.[3][7] In cell-free assays, BMS-777607 has demonstrated potent inhibitory activity against a panel of kinases, with the highest selectivity for the Met and TAM families.
Table 1: Kinase Inhibitory Activity of BMS-777607 (Cell-Free Assays)
| Target Kinase | IC50 (nM) |
| Axl | 1.1 |
| Ron | 1.8 |
| c-Met | 3.9 |
| Tyro3 | 4.3 |
| Mer | 14 |
| Flt-3 | 16 |
| Aurora B | 78 |
| Lck | 120 |
| VEGFR2 | 180 |
| Data sourced from multiple preclinical studies.[2][4][5] |
The high affinity for c-Met, Axl, and Ron underscores the primary mechanism through which BMS-777607 is thought to mediate its anti-cancer effects.
In Vitro Preclinical Studies
A broad range of in vitro studies has been conducted to characterize the cellular effects of BMS-777607 across various cancer cell lines. These studies have consistently demonstrated its ability to inhibit key oncogenic processes.
Inhibition of Cell Proliferation and Viability
BMS-777607 has shown dose-dependent inhibition of proliferation and survival in multiple cancer cell lines, particularly those with activated c-Met or Axl signaling.
Table 2: In Vitro Anti-Proliferative and Pro-Apoptotic Effects of BMS-777607
| Cell Line | Cancer Type | Assay Type | Endpoint | Concentration / IC50 |
| GTL-16 | Gastric Carcinoma | Proliferation | Inhibition of proliferation | IC50: < 0.1 µM |
| H1993 | Lung Cancer | Proliferation | Selective inhibition of proliferation | Not specified |
| U87 | Glioblastoma | Proliferation | Selective inhibition of proliferation | Not specified |
| U118MG | Glioblastoma | MTT Assay | Reduced cell viability | 12.5 µM |
| SF126 | Glioblastoma | MTT Assay | Reduced cell viability | 12.5 µM |
| U118MG | Glioblastoma | CPP32 Activity | Increased apoptosis | 12.5 µM |
| SF126 | Glioblastoma | CPP32 Activity | Increased apoptosis | 12.5 µM |
| T-47D | Breast Cancer | Clonogenic Assay | Inhibition of survival and proliferation | 1-5 µM |
| ZR-75-1 | Breast Cancer | Clonogenic Assay | Inhibition of survival and proliferation | 1-5 µM |
| PC-3 | Prostate Cancer | MTT Assay | Reduction in HGF-induced proliferation | 3-10 µM |
| Data compiled from various preclinical investigations.[2][3][7][8] |
Inhibition of Cell Migration and Invasion
A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues. BMS-777607 has demonstrated potent inhibitory effects on these processes, which are often driven by c-Met and Axl signaling.
Table 3: In Vitro Effects of BMS-777607 on Cell Migration and Invasion
| Cell Line | Cancer Type | Assay Type | Endpoint | Concentration / IC50 |
| PC-3 | Prostate Cancer | Scattering Assay | Inhibition of HGF-induced cell scattering | Complete inhibition at 0.5 µM |
| DU145 | Prostate Cancer | Scattering Assay | Inhibition of HGF-induced cell scattering | Complete inhibition at 0.5 µM |
| PC-3 | Prostate Cancer | Migration Assay | Suppression of HGF-stimulated cell migration | IC50 < 0.1 µM |
| DU145 | Prostate Cancer | Migration Assay | Suppression of HGF-stimulated cell migration | IC50 < 0.1 µM |
| KHT | Fibrosarcoma | Motility Assay | Inhibition of cell motility | Nanomolar range |
| KHT | Fibrosarcoma | Invasion Assay | Inhibition of cell invasion | Nanomolar range |
| This data is a synthesis of findings from multiple preclinical reports.[3][4][7] |
In Vivo Preclinical Studies
The anti-tumor activity of BMS-777607 has been validated in several in vivo xenograft models, demonstrating its potential for clinical translation.
Tumor Growth Inhibition
Oral administration of BMS-777607 has been shown to significantly reduce tumor growth in various cancer models.
Table 4: In Vivo Anti-Tumor Efficacy of BMS-777607 in Xenograft Models
| Cancer Type | Xenograft Model | Treatment Dose & Schedule | Outcome |
| Gastric Carcinoma | GTL-16 | 6.25-50 mg/kg, oral administration | Significant reduction in tumor volume |
| Glioblastoma | SF126 | 30-100 mg/kg, i.p. twice daily | 56% tumor volume reduction |
| Glioblastoma | U118MG | 30-100 mg/kg, i.p. twice daily | >91% tumor remission |
| Fibrosarcoma | KHT | 25 mg/kg/day | 28.3% decrease in lung tumor nodules |
| Triple-Negative Breast Cancer | E0771 | 25 mg/kg/day, i.p. | Partial inhibition of tumor growth (monotherapy) |
| Results are based on a compilation of preclinical animal studies.[3][8][9] |
Notably, in a triple-negative breast cancer model, the combination of BMS-777607 with an anti-PD-1 antibody resulted in significantly enhanced anti-tumor activity compared to either agent alone.[9][10]
Signaling Pathway Inhibition
BMS-777607 effectively blocks the phosphorylation of its target kinases and inhibits their downstream signaling cascades, which are crucial for cancer cell proliferation and survival. The primary pathways affected are the PI3K/Akt and MAPK/ERK pathways.
Caption: BMS-777607 inhibits c-Met and Axl signaling pathways.
Experimental Protocols
Cell Proliferation and Viability Assays
-
MTT Assay: Cells are seeded in 96-well plates and treated with varying concentrations of BMS-777607. After a specified incubation period (e.g., 96 hours), MTT reagent is added, and the resulting formazan (B1609692) crystals are dissolved in a solvent (e.g., DMSO). Absorbance is measured to determine cell viability.[3][7]
-
Clonogenic Assay: Cells are seeded at a low density and treated with BMS-777607. After a period of incubation to allow for colony formation, the colonies are fixed, stained (e.g., with crystal violet), and counted to assess the long-term survival and proliferative capacity of the cells.[2]
Cell Migration and Invasion Assays
-
Wound-Healing (Scratch) Assay: A confluent monolayer of cells is "scratched" to create a cell-free gap. The cells are then treated with BMS-777607, and the closure of the gap over time is monitored and quantified to assess cell migration.[7]
-
Transwell Invasion Assay: Cells are seeded in the upper chamber of a transwell insert coated with a basement membrane matrix (e.g., Matrigel). The lower chamber contains a chemoattractant. After incubation, the number of cells that have invaded through the matrix and migrated to the lower surface of the insert is quantified.[4]
Western Blot Analysis
Cells are treated with BMS-777607 and/or a growth factor (e.g., HGF). Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for the proteins of interest (e.g., phosphorylated c-Met, total c-Met, p-Akt, Akt, p-ERK, ERK) and subsequently with secondary antibodies. Protein bands are visualized using an appropriate detection system.[7]
In Vivo Xenograft Studies
-
Cell-Derived Xenograft (CDX) Models: Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., athymic nude mice).[3][11] Once tumors are established, mice are randomized into treatment and control groups. BMS-777607 is typically administered orally or via intraperitoneal injection at specified doses and schedules.[3][8] Tumor volume is measured regularly, and at the end of the study, tumors may be excised for further analysis.[11][12]
Caption: A typical workflow for in vivo xenograft studies.
Conclusion
The preclinical data for BMS-777607 strongly support its development as a potent anti-cancer agent. Its multi-targeted inhibition of key oncogenic drivers, including c-Met and the TAM kinases, translates to significant anti-proliferative, anti-migratory, and anti-invasive effects in vitro, and robust tumor growth inhibition in vivo. The detailed experimental protocols and signaling pathway analyses provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this promising therapeutic candidate. Further investigation, particularly in combination with other anti-cancer therapies, is warranted to fully elucidate the clinical potential of BMS-777607.
References
- 1. Bms-777607 | C25H19ClF2N4O4 | CID 24794418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Pan-TAM Tyrosine Kinase Inhibitor BMS-777607 Enhances Anti-PD-1 mAb Efficacy in a Murine Model of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biocytogen.com [biocytogen.com]
- 12. reactionbiology.com [reactionbiology.com]
In Vivo Efficacy of BMS-777607: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo efficacy of BMS-777607, a potent and selective small-molecule inhibitor of the c-Met and TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. The information presented herein is curated from preclinical studies to support further research and development efforts.
Core Efficacy: Anti-Tumor and Anti-Metastatic Activity
BMS-777607 has demonstrated significant anti-tumor and anti-metastatic effects across a range of preclinical cancer models. Its mechanism of action primarily involves the inhibition of c-Met and Axl signaling pathways, which are crucial for tumor cell proliferation, survival, migration, and invasion.[1][2]
Quantitative In Vivo Efficacy Data
The in vivo anti-tumor activity of BMS-777607 has been quantified in several xenograft models. The data below summarizes key findings from these studies.
| Tumor Model | Cell Line | Animal Model | Dosing Regimen | Route | Key Findings |
| Glioblastoma | U118MG | CD1NuNu mice | 30 mg/kg BW, 2x/day for 6 days | i.p. | >90% tumor reduction; complete tumor regression in some cases.[2][3] |
| Glioblastoma | SF126 | CD1NuNu mice | Not specified | i.p. | 56% tumor volume reduction.[2][3] |
| Gastric Cancer | GTL-16 | Athymic mice | 6.25-50 mg/kg | Oral | Significant reduction in tumor volumes with no observed toxicity.[4][5] |
| Fibrosarcoma (Metastasis) | KHT | C3H/HeJ mice | 25 mg/kg/day | Not specified | 28.3% decrease in the number of lung tumor nodules.[4][5][6] |
| Mesothelioma | NCI-H226 | Female nude Balb/c mice | 5, 10, 25 mg/kg/day for 3 weeks | Oral gavage | Significant, dose-dependent inhibition of tumor growth.[7][8] |
| Triple-Negative Breast Cancer | E0771 | Syngeneic mice | 25 mg/kg/day | i.p. | Partial anti-tumor activity as a monotherapy; significant decrease in tumor growth and lung metastasis when combined with anti-PD-1 mAb.[9][10] |
Signaling Pathways and Mechanism of Action
BMS-777607 exerts its therapeutic effects by inhibiting key signaling pathways downstream of c-Met and Axl. Upon ligand binding (e.g., HGF to c-Met or Gas6 to Axl), these receptors dimerize and autophosphorylate, creating docking sites for various signaling proteins. This leads to the activation of downstream cascades, most notably the PI3K/Akt and MAPK/ERK pathways, which promote cell growth, survival, and motility. BMS-777607 acts as an ATP-competitive inhibitor, blocking the kinase activity of these receptors and thereby inhibiting the entire downstream signaling cascade.[1][11]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these preclinical findings. Below are summaries of the experimental protocols used in key in vivo studies of BMS-777607.
Glioblastoma Xenograft Model[2][3]
-
Cell Lines: SF126 and U118MG human glioblastoma cells.
-
Animal Model: CD1NuNu mice.
-
Tumor Implantation: Stereotactic implantation of glioma cells into the brains of the mice.
-
Treatment Initiation: Treatment was initiated after tumor manifestation was confirmed by MRI. For the SF126 model, treatment started on day 3 post-implantation, and for the U118MG model, on day 7.[2]
-
Dosing: BMS-777607 was administered intraperitoneally (i.p.) twice daily. The U118MG model used a dose of 30 mg/kg BW.[2]
-
Efficacy Evaluation: Intracranial tumor growth was assessed on day 14 post-implantation.[2] Tumor volume was monitored, and effects on apoptosis, proliferation, and angiogenesis were investigated through immunohistochemistry.[2][3]
Mesothelioma Xenograft Model[7][8]
-
Cell Line: NCI-H226 human mesothelioma cells.
-
Animal Model: Female nude Balb/c mice.
-
Tumor Implantation: 7 million cells were injected subcutaneously.
-
Treatment Initiation: Mice were randomized into treatment groups when tumors reached approximately 200 mm³. Treatment started on day 21 and continued for 3 weeks.[8]
-
Dosing: BMS-777607 was administered by oral gavage daily at doses of 5, 10, and 25 mg/kg.[7][8]
-
Efficacy Evaluation: Tumor volume was measured using digital calipers. Median survival was also calculated.[8]
Triple-Negative Breast Cancer Syngeneic Model[9][10]
-
Cell Line: E0771 murine triple-negative breast cancer cells.
-
Animal Model: Syngeneic mice.
-
Tumor Implantation: Orthotopic implantation.
-
Treatment Initiation: Treatment was initiated on day 10 following tumor implantation when tumors became palpable.
-
Dosing: BMS-777607 was administered intraperitoneally at 25 mg/kg/day. For combination therapy, an anti-PD-1 monoclonal antibody was also administered.[9]
-
Efficacy Evaluation: Tumor growth and the incidence of lung metastasis were monitored. Flow cytometry analysis of tumors was performed to assess the infiltration of immune cells.[9][10]
References
- 1. adooq.com [adooq.com]
- 2. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Impact of the small molecule Met inhibitor BMS-777607 on the metastatic process in a rodent tumor model with constitutive c-Met activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Pan-TAM Tyrosine Kinase Inhibitor BMS-777607 Enhances Anti-PD-1 mAb Efficacy in a Murine Model of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-777607 is a potent and selective, orally bioavailable small-molecule inhibitor of the c-Met kinase superfamily, which includes c-Met, Axl, Ron, and Tyro3 receptor tyrosine kinases.[1][2][3] Dysregulation of these signaling pathways is implicated in the progression of various cancers, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of BMS-777607, its related compounds, and analogs, focusing on their synthesis, mechanism of action, and biological evaluation. Detailed experimental protocols for key assays and a summary of structure-activity relationships are presented to facilitate further research and drug development efforts in this area.
Introduction
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, migration, and invasion. Aberrant c-Met signaling, through overexpression, mutation, or amplification, is a key driver in the pathogenesis of numerous human cancers.[4] BMS-777607 has emerged as a significant tool compound for studying the biological roles of the c-Met kinase superfamily and as a lead compound for the development of novel anticancer therapeutics.
Mechanism of Action
BMS-777607 is an ATP-competitive inhibitor that binds to the kinase domain of its target receptors, preventing autophosphorylation and subsequent activation of downstream signaling pathways.[2] The primary targets of BMS-777607 are members of the c-Met-related tyrosine kinase family. Inhibition of these kinases leads to the downregulation of critical signaling cascades, including the PI3K/Akt and RAS/MAPK pathways, ultimately resulting in the suppression of tumor growth, metastasis, and angiogenesis.[5]
Data Presentation: Inhibitory Activity of BMS-777607 and Analogs
The inhibitory potency of BMS-777607 and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the available quantitative data for BMS-777607 and a selection of its analogs.
Table 1: Inhibitory Activity (IC50) of BMS-777607 against a Panel of Kinases
| Kinase | IC50 (nM) |
| c-Met | 3.9[1][2][3] |
| Axl | 1.1[1][2][3] |
| Ron | 1.8[1][2][3] |
| Tyro3 | 4.3[1][2][3] |
Table 2: Structure-Activity Relationship of BMS-777607 Analogs against c-Met Kinase [4]
| Compound | R | X | c-Met IC50 (nM) |
| BMS-777607 | H | Cl | 3.9 |
| Analog 1 | Me | Cl | 5.2 |
| Analog 2 | Et | Cl | 6.8 |
| Analog 3 | H | F | 4.5 |
| Analog 4 | H | Br | 4.1 |
| Analog 22d | - | - | 0.9 |
| Analog 22e | - | - | 1.7 |
Note: Data for analogs 1-4 are representative examples from a larger study. Analogs 22d and 22e represent compounds with significant structural modifications that led to enhanced potency against c-Met.[4]
Experimental Protocols
This section provides detailed methodologies for the synthesis of BMS-777607 and key in vitro assays for its biological characterization.
Synthesis of BMS-777607
The synthesis of BMS-777607 is a multi-step process involving the preparation of two key intermediates followed by their coupling.
Diagram: Synthetic Workflow for BMS-777607
References
Methodological & Application
Application Notes and Protocols for BMS-777607 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-777607 is a potent and selective small-molecule inhibitor of the MET receptor tyrosine kinase family.[1][2] It competitively binds to the ATP-binding site of these kinases, effectively blocking their autophosphorylation and downstream signaling.[3][4] Dysregulation of the MET signaling pathway, which plays a crucial role in cell proliferation, survival, migration, and invasion, is implicated in the progression of various cancers.[5][6] BMS-777607 has been shown to inhibit not only c-Met but also other members of the Met-related family, including RON, Axl, and Tyro3, making it a multi-targeted kinase inhibitor.[1][3][4] At higher concentrations, it can also inhibit other kinases such as Aurora B.[1][7] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of BMS-777607.
Data Presentation
Table 1: Kinase Inhibition Profile of BMS-777607
| Kinase | IC50 (nM) | Assay Type | Reference |
| c-Met | 3.9 | Cell-free | [1][3] |
| Ron | 1.8 | Cell-free | [1][3] |
| Axl | 1.1 | Cell-free | [1][3] |
| Tyro3 | 4.3 | Cell-free | [1][3] |
| Mer | 14.0 | Cell-free | [1] |
| Flt-3 | 16 | Cell-free | [1] |
| Aurora B | 78 | Cell-free | [1] |
| Lck | 120 | Cell-free | [1] |
| VEGFR2 | 180 | Cell-free | [1] |
Table 2: Cellular Activity of BMS-777607
| Cell Line | Assay | IC50 | Reference |
| GTL-16 | c-Met Autophosphorylation | 20 nM | [3][4] |
| PC-3 | HGF-induced c-Met Autophosphorylation | <1 nM | [3][4] |
| DU145 | HGF-induced c-Met Autophosphorylation | <1 nM | [3][4] |
| KHT | c-Met Autophosphorylation | 10 nM | [3] |
| U87 | Proliferation (MTS) | Not specified | [3] |
| SF126 | AXL Phosphorylation | <12.5 µM | [8] |
| U118MG | AXL Phosphorylation | <12.5 µM | [8] |
| PC-3 | HGF-induced Cell Migration | <0.1 µM | [3] |
| DU145 | HGF-induced Cell Migration | <0.1 µM | [3] |
Signaling Pathway
The following diagram illustrates the simplified signaling pathway of c-Met, a primary target of BMS-777607.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BMS-777607 | CAS#:1025720-94-8 | Chemsrc [chemsrc.com]
- 5. Facebook [cancer.gov]
- 6. benchchem.com [benchchem.com]
- 7. Small-molecule inhibitor BMS-777607 induces breast cancer cell polyploidy with increased resistance to cytotoxic chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BMS-777607 IC50 Determination
These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of BMS-777607, a potent and selective inhibitor of the c-Met receptor tyrosine kinase and related family members. The provided methodologies are intended for researchers, scientists, and drug development professionals working in oncology and cell signaling research.
Introduction to BMS-777607
BMS-777607 is a small molecule, ATP-competitive inhibitor targeting the kinase activity of several receptor tyrosine kinases. It exhibits high potency against c-Met, Ron, Axl, and Tyro3.[1][2][3][4][5] Dysregulation of the c-Met signaling pathway, primarily through amplification, mutation, or overexpression, is a key driver in the progression of numerous cancers, making it a critical therapeutic target.[6] BMS-777607 has been shown to inhibit c-Met autophosphorylation and downstream signaling pathways, thereby affecting tumor cell proliferation, survival, invasion, and metastasis.[5][7][8]
Quantitative Data Summary
The inhibitory activity of BMS-777607 is summarized in the tables below, presenting IC50 values from both cell-free biochemical assays and cell-based assays.
Table 1: BMS-777607 IC50 Values in Cell-Free Kinase Assays
| Target Kinase | IC50 (nM) |
| c-Met | 3.9 |
| Ron | 1.8 |
| Axl | 1.1 |
| Tyro3 | 4.3 |
Data sourced from multiple studies.[1][2][3][4]
Table 2: BMS-777607 IC50 Values in Cell-Based Assays
| Cell Line | Assay Type | IC50 |
| GTL-16 | c-Met Autophosphorylation | 20 nM |
| PC-3 | HGF-induced c-Met Autophosphorylation | <1 nM |
| DU145 | HGF-induced c-Met Autophosphorylation | <1 nM |
| KHT | c-Met Autophosphorylation | 10 nM |
| PC-3 | HGF-induced Cell Migration & Invasion | <0.1 µM |
| DU145 | HGF-induced Cell Migration & Invasion | <0.1 µM |
| HCC2185 | Cell Viability (96h) | 1.925 µM |
| SUM52PE | Cell Viability (96h) | 3.727 µM |
| MDA-MB-231 | Cell Viability (96h) | 2.273 µM |
Data compiled from various research articles.[1][2][3][4][7]
Signaling Pathway
BMS-777607 primarily targets the c-Met receptor tyrosine kinase. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), c-Met dimerizes and autophosphorylates, initiating downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. These pathways regulate cell proliferation, survival, and motility. BMS-777607 inhibits the initial autophosphorylation of c-Met, thereby blocking these downstream effects.[7][9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BMS-777607 | CAS#:1025720-94-8 | Chemsrc [chemsrc.com]
- 4. RON and MET Co-overexpression Are Significant Pathological Characteristics of Poor Survival and Therapeutic Targets of Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Impact of the small molecule Met inhibitor BMS-777607 on the metastatic process in a rodent tumor model with constitutive c-Met activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. adooq.com [adooq.com]
Application Notes and Protocols for BMS-777607 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of BMS-777607, a potent and selective small-molecule inhibitor of the c-Met and Axl receptor tyrosine kinases, in preclinical mouse models of cancer.
Introduction
BMS-777607 is an ATP-competitive inhibitor targeting the c-Met, Axl, Ron, and Tyro3 kinases, with IC50 values in the low nanomolar range.[1] Dysregulation of the c-Met and Axl signaling pathways is implicated in the progression of numerous cancers, promoting tumor growth, survival, invasion, and metastasis.[2][3][4][5] BMS-777607 has demonstrated significant anti-tumor efficacy in various preclinical cancer models by inhibiting these key signaling cascades.[6][7][8] This document outlines the administration of BMS-777607 in mouse models, including recommended dosage, administration routes, and detailed experimental protocols.
Mechanism of Action: Targeting c-Met and Axl Signaling
BMS-777607 exerts its anti-tumor effects by binding to the ATP-binding site of c-Met and Axl kinases, thereby preventing their phosphorylation and subsequent activation of downstream signaling pathways.[1][9]
c-Met Signaling Pathway: The binding of Hepatocyte Growth Factor (HGF) to its receptor c-Met triggers a signaling cascade that includes the RAS/MAPK, PI3K/AKT, and STAT pathways, which are crucial for cell proliferation, survival, and motility.[4][10][11][12]
Axl Signaling Pathway: Axl is activated by its ligand, Gas6, leading to the activation of downstream pathways such as PI3K/AKT, MAPK, and JAK/STAT, which are involved in cell survival, proliferation, migration, and invasion.[3][5][13][14][15]
Below are diagrams illustrating the simplified signaling pathways inhibited by BMS-777607.
Quantitative Data Summary
The following tables summarize the reported in vivo efficacy of BMS-777607 in various mouse models.
Table 1: Efficacy of BMS-777607 in Glioblastoma Xenograft Models
| Cell Line | Mouse Strain | Administration Route | Dosage | Treatment Schedule | Outcome | Reference |
| SF126 | CD1NuNu | Intraperitoneal (i.p.) | 30 mg/kg | Daily | 56% tumor volume reduction | [6] |
| U118MG | CD1NuNu | Intraperitoneal (i.p.) | 30 mg/kg | Daily | >91% tumor remission | [6] |
Table 2: Efficacy of BMS-777607 in Other Cancer Xenograft Models
| Tumor Model | Mouse Strain | Administration Route | Dosage | Treatment Schedule | Outcome | Reference |
| GTL-16 (Gastric) | Athymic | Oral | 6.25-50 mg/kg | Daily | Significant tumor volume reduction | [1][16][17] |
| KHT (Fibrosarcoma) | C3H/HeJ | Not Specified | 25 mg/kg/day | Daily | 28.3% decrease in lung tumor nodules | [1][8] |
| NCI-H226 (Mesothelioma) | Balb/c nude | Intraperitoneal (i.p.) | 20 mg/kg | 15 doses over 3 weeks | Significant tumor growth inhibition | [18] |
| NCI-H226 (Mesothelioma) | Balb/c nude | Oral gavage | 5, 10, 25 mg/kg | 21 doses over 3 weeks | Significant tumor growth inhibition (25 mg/kg) | [18] |
| E0771 (Breast Cancer) | C57BL/6J | Intraperitoneal (i.p.) | 25 mg/kg/day | Daily, starting on day 10 | Significant decrease in tumor growth and lung metastasis (in combination with anti-PD-1) | [7] |
Experimental Protocols
Preparation of BMS-777607 Formulation
Materials:
-
BMS-777607 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile water for injection (ddH2O) or Phosphate-buffered saline (PBS)
Protocol for Oral Gavage Formulation:
-
Dissolve BMS-777607 in DMSO to create a stock solution (e.g., 125 mg/ml).
-
To prepare a 1 mL working solution, add 40 µL of the DMSO stock solution to 450 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 460 µL of ddH2O to bring the final volume to 1 mL.
-
The final formulation should be used immediately.[17]
Protocol for Intraperitoneal (i.p.) Injection Formulation:
-
Dissolve BMS-777607 in a vehicle such as 100 µL of DMSO per mouse per day.[7] Ensure the final concentration of DMSO is non-toxic.
In Vivo Efficacy Study Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study using BMS-777607 in a xenograft mouse model.
Detailed Protocol for Orthotopic Glioblastoma Model[6]
Mouse Strain: CD1NuNu mice
Cell Lines: U118MG or SF126 human glioblastoma cells
Procedure:
-
Tumor Cell Implantation:
-
Anesthetize mice with an intraperitoneal injection of Ketamine/Xylazine solution.
-
Position the mouse in a stereotactic frame.
-
Create a burr hole in the skull at the desired coordinates.
-
Stereotactically inject tumor cells into the brain.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth using Magnetic Resonance Imaging (MRI).
-
Initiate treatment once tumors are established.
-
-
Treatment:
-
Administer BMS-777607 at 30 mg/kg via intraperitoneal injection daily.
-
Administer a vehicle control to the control group.
-
-
Efficacy Assessment:
-
Continue MRI scans to monitor tumor volume changes.
-
At the end of the study, euthanize the mice and collect brain tissue.
-
Perform immunohistochemistry for markers of proliferation (Ki67) and apoptosis.
-
Perform Western blot analysis to confirm the inhibition of Axl phosphorylation.
-
Detailed Protocol for Syngeneic Breast Cancer Model[7]
Mouse Strain: C57BL/6J mice
Cell Line: E0771 murine triple-negative breast cancer cells
Procedure:
-
Tumor Cell Implantation:
-
Implant E0771 cells orthotopically into the mammary fat pad.
-
-
Treatment Initiation:
-
Begin treatment when tumors become palpable (e.g., on day 10 post-implantation).
-
-
Treatment Regimen:
-
Administer BMS-777607 at 25 mg/kg/day via intraperitoneal injection.
-
For combination studies, administer anti-PD-1 antibody (e.g., 100 µ g/mouse on specified days).
-
Administer vehicle control (e.g., DMSO) and isotype control antibody to the respective control groups.
-
-
Monitoring and Analysis:
-
Measure tumor growth every three days using calipers.
-
Monitor body weight as an indicator of toxicity.
-
At the end of the study, excise tumors and lungs (for metastasis analysis).
-
Perform flow cytometry on dissociated tumors to analyze immune cell infiltration (e.g., CD3+, CD4+, CD8+ T cells).
-
Pharmacokinetics and Toxicology
Pharmacokinetic studies in Balb/c mice have been conducted.[16][19] Following a single oral dose of 10 mg/kg, BMS-777607 is absorbed, and after an intravenous bolus of 5 mg/kg, it is distributed.[16][19]
In terms of toxicology, studies have shown that BMS-777607 is generally well-tolerated at effective doses.[6] No significant weight loss or morbidity was observed at concentrations of 30-50 mg/kg in animal models.[6] Similarly, oral administration of up to 50 mg/kg did not result in observed toxicity in athymic mice.[1][17] Standard preclinical toxicology studies in rodents are sufficient to determine a safe starting dose for clinical trials.[20]
Conclusion
BMS-777607 is a valuable tool for preclinical cancer research, demonstrating potent anti-tumor activity in various mouse models through the inhibition of c-Met and Axl signaling pathways. The protocols and data presented here provide a comprehensive guide for researchers to effectively design and execute in vivo studies with this compound. Careful consideration of the tumor model, administration route, and dosage is crucial for achieving optimal therapeutic outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. c-MET [stage.abbviescience.com]
- 5. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 6. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Impact of the small molecule Met inhibitor BMS-777607 on the metastatic process in a rodent tumor model with constitutive c-Met activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BMS-777607 | CAS#:1025720-94-8 | Chemsrc [chemsrc.com]
- 17. selleckchem.com [selleckchem.com]
- 18. researchgate.net [researchgate.net]
- 19. file.medchemexpress.eu [file.medchemexpress.eu]
- 20. Evaluation of rodent-only toxicology for early clinical trials with novel cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p-Met Following BMS-777607 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the inhibitory effect of BMS-777607 on the phosphorylation of the c-Met receptor tyrosine kinase using Western blotting. The methodologies and guidelines presented herein are intended to facilitate the accurate determination of protein phosphorylation levels, a critical aspect of signal transduction research and drug development.
Introduction
The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, migration, and invasion. Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention. BMS-777607 is a potent and selective small-molecule inhibitor of c-Met and other members of the Met kinase superfamily, including Axl, Ron, and Tyro3.[1][2] It acts as an ATP-competitive inhibitor, effectively blocking the autophosphorylation of c-Met and subsequent downstream signaling.[1] Western blotting is a fundamental technique to elucidate the efficacy of inhibitors like BMS-777607 by quantifying the reduction in the phosphorylated form of c-Met (p-Met).
Data Presentation
The inhibitory activity of BMS-777607 on c-Met and related kinases has been characterized in various cell lines. The following table summarizes the half-maximal inhibitory concentrations (IC50) of BMS-777607, providing a reference for effective concentrations in experimental setups.
| Target | Cell Line/Assay Condition | IC50 | Reference |
| c-Met | Cell-free assay | 3.9 nM | [1][2] |
| GTL-16 cell lysates | 20 nM | [1][2] | |
| PC-3 and DU145 cells (HGF-stimulated) | < 1 nM | [2][3] | |
| KHT cells (autophosphorylation) | 10 nM | [1] | |
| Axl | Cell-free assay | 1.1 nM | [1][2] |
| Ron | Cell-free assay | 1.8 nM | [1][2] |
| Tyro3 | Cell-free assay | 4.3 nM | [1][2] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.
Caption: c-Met signaling pathway and inhibition by BMS-777607.
References
Application Notes and Protocols: Flow Cytometry Analysis with BMS-777607
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the multi-kinase inhibitor BMS-777607 in flow cytometry-based analyses. Detailed protocols for assessing apoptosis and cell cycle distribution are provided, along with data presentation guidelines and visualizations of the relevant signaling pathways.
Introduction
BMS-777607 is a potent and selective small-molecule inhibitor of the MET receptor tyrosine kinase family.[1] It primarily targets c-Met, RON, Tyro-3, and Axl.[1][2] By binding to the ATP-binding site of these kinases, BMS-777607 disrupts their signaling pathways, which are often dysregulated in various cancers.[3][4] This inhibition can lead to a variety of cellular effects, including the induction of apoptosis (programmed cell death) and alterations in the cell cycle, making it a compound of interest for cancer research and drug development.[1][5] Flow cytometry is a powerful technique to quantitatively assess these cellular responses to BMS-777607 treatment at the single-cell level.
Mechanism of Action
BMS-777607 primarily functions as an ATP-competitive inhibitor of several receptor tyrosine kinases.[2] Its main targets are members of the c-Met family, playing crucial roles in cell proliferation, survival, migration, and invasion.[3][6] Upon ligand binding (e.g., Hepatocyte Growth Factor - HGF for c-Met), these receptors dimerize and autophosphorylate, initiating downstream signaling cascades. BMS-777607 prevents this autophosphorylation, effectively blocking the signaling pathway.[6][7] At higher concentrations, BMS-777607 can also inhibit other kinases, such as Aurora B, which can lead to effects like polyploidy.[1][8]
Data Presentation: Quantitative Analysis of BMS-777607 Activity
The following tables summarize the inhibitory activity of BMS-777607 against various kinases and its effects on cancer cell lines as determined by various assays.
Table 1: Inhibitory Activity of BMS-777607 against a Panel of Kinases
| Kinase Target | IC50 (nmol/L) |
| Axl | 1.1 |
| RON | 1.8 |
| c-Met | 3.9 |
| Tyro-3 | 4.3 |
| Mer | 14.0 |
| Flt-3 | 16 |
| Aurora B | 78 |
| Lck | 120 |
| VEGFR2 | 180 |
| Data compiled from multiple sources.[1][2] |
Table 2: Effects of BMS-777607 on Prostate Cancer Cell Lines
| Cell Line | Assay | IC50 |
| PC-3 | HGF-stimulated c-Met phosphorylation | < 1 nmol/L |
| DU145 | HGF-stimulated c-Met phosphorylation | < 1 nmol/L |
| PC-3 | HGF-stimulated cell migration | < 0.1 µmol/L |
| DU145 | HGF-stimulated cell migration | < 0.1 µmol/L |
| PC-3 | HGF-stimulated p-Akt inhibition | 0.1 - 1 µmol/L |
| DU145 | HGF-stimulated p-Akt inhibition | < 0.001 µmol/L |
| PC-3 | HGF-stimulated p-ERK inhibition | 0.01 - 0.1 µmol/L |
| DU145 | HGF-stimulated p-ERK inhibition | 0.01 - 0.1 µmol/L |
| Data is illustrative of the types of quantitative data obtained in such studies.[6] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: BMS-777607 inhibits c-Met signaling pathway.
Caption: General workflow for flow cytometry analysis.
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
BMS-777607 (stock solution in DMSO)
-
Cell culture medium appropriate for the cell line
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes or 96-well plates
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
Treatment: Treat cells with various concentrations of BMS-777607. Include a vehicle control (DMSO) and a positive control for apoptosis if available. Incubate for a predetermined time (e.g., 24, 48, or 72 hours).[1]
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into centrifuge tubes.
-
For adherent cells, collect the culture medium (which may contain detached apoptotic cells) and then wash the cells with PBS. Detach the adherent cells using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine the detached cells with the collected medium.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add Annexin V-FITC (typically 5 µL) and Propidium Iodide (typically 5 µL) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive (this population may be small)
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and to identify polyploid cells.
Materials:
-
BMS-777607 (stock solution in DMSO)
-
Cell culture medium
-
PBS
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest suspension or adherent cells as described in step 3 of Protocol 1.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes and wash once with PBS.
-
Fixation:
-
Resuspend the cell pellet in a small volume of PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C for later analysis).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Acquire a sufficient number of events (e.g., 20,000) for each sample.
-
Data Interpretation:
-
A histogram of PI fluorescence intensity will show distinct peaks corresponding to the G0/G1 phase (2N DNA content), and the G2/M phase (4N DNA content). The S phase is represented by the region between these two peaks.
-
Treatment with BMS-777607 may lead to an accumulation of cells in a particular phase of the cell cycle.
-
The appearance of peaks with >4N DNA content (e.g., 8N, 16N) is indicative of polyploidy.[1]
Concluding Remarks
The protocols and information provided herein offer a robust framework for investigating the cellular effects of BMS-777607 using flow cytometry. These methods are fundamental for characterizing the dose-dependent and time-course effects of this inhibitor on apoptosis and cell cycle progression, providing valuable insights for cancer biology and therapeutic development. It is recommended to optimize staining concentrations and incubation times for each specific cell line and experimental setup.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bms-777607 | C25H19ClF2N4O4 | CID 24794418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Small-molecule inhibitor BMS-777607 induces breast cancer cell polyploidy with increased resistance to cytotoxic chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-immunoprecipitation Studies with BMS-777607
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the multi-kinase inhibitor, BMS-777607, in co-immunoprecipitation (Co-IP) experiments to investigate protein-protein interactions. BMS-777607 is a potent, ATP-competitive inhibitor of several receptor tyrosine kinases (RTKs), primarily targeting the c-Met family, including c-Met, Axl, and Ron.[1][2] Understanding how this inhibitor modulates the formation of signaling complexes is crucial for elucidating its mechanism of action and for the development of targeted cancer therapies.
Introduction to BMS-777607
BMS-777607 is a small molecule inhibitor with high affinity for the kinase domains of c-Met, Axl, and Ron, thereby blocking their autophosphorylation and subsequent downstream signaling.[1][2][3] Dysregulation of these kinases is implicated in numerous cancers, promoting tumor growth, invasion, and metastasis. By inhibiting these kinases, BMS-777607 can disrupt key oncogenic pathways. Co-IP is a powerful technique to study how this inhibition affects the protein interaction networks centered around these kinases.
Key Targets and Signaling Pathways
BMS-777607 primarily targets the following kinases and their associated signaling pathways:
-
c-Met (Hepatocyte Growth Factor Receptor): Upon binding its ligand, Hepatocyte Growth Factor (HGF), c-Met dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream pathways such as PI3K/Akt and MAPK/ERK.[4][5] c-Met is known to interact with other cell surface proteins like EGFR, CD44, and integrins, which can modulate its activity.[6][7][8][9]
-
Axl: As a member of the TAM (Tyro3, Axl, Mer) family of RTKs, Axl is activated by its ligand Gas6.[10][11] It plays a significant role in cell survival, migration, and resistance to therapy.[10][11] Axl can form heterodimers with other RTKs, including EGFR, leading to complex signaling crosstalk.[10][11][12]
-
Ron (Recepteur d'Origine Nantais): Another member of the c-Met family, Ron is activated by its ligand, Macrophage-Stimulating Protein (MSP).[13][14][15] It is involved in inflammatory responses and has been implicated in cancer progression.[13][14][16] Ron can also form heterodimers with other RTKs like EGFR and IGF1R.[13]
The inhibitory activity of BMS-777607 on these kinases makes it a valuable tool to probe the composition and dynamics of their respective signaling complexes.
Data Presentation: Inhibitory Activity of BMS-777607
The following table summarizes the in vitro inhibitory activity of BMS-777607 against its primary targets. This data is essential for determining the appropriate concentrations for cell-based assays.
| Target Kinase | IC50 (nM) | Reference(s) |
| c-Met | 3.9 | [1][2] |
| Axl | 1.1 | [1][2] |
| Ron | 1.8 | [1][2] |
| Tyro3 | 4.3 | [1][2] |
Experimental Protocols
This section provides detailed protocols for performing Co-IP experiments to investigate the effect of BMS-777607 on protein-protein interactions.
Protocol 1: Co-immunoprecipitation of a Target Kinase and its Interacting Partners
This protocol describes the immunoprecipitation of a target kinase (e.g., c-Met, Axl, or Ron) to identify changes in its interaction with partner proteins following BMS-777607 treatment.
Materials:
-
Cell line expressing the target kinase of interest
-
BMS-777607 (solubilized in DMSO)
-
Cell culture reagents
-
Ice-cold PBS
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Primary antibody against the target kinase (IP-grade)
-
Isotype control IgG antibody
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Elution buffer (e.g., 0.1 M glycine (B1666218) pH 2.5 or 2x Laemmli sample buffer)
-
Neutralization buffer (if using glycine elution, e.g., 1 M Tris-HCl pH 8.5)
-
Microcentrifuge
-
End-over-end rotator
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the desired concentration of BMS-777607 or vehicle (DMSO) for the specified duration (e.g., 1, 6, or 24 hours). A dose-response experiment is recommended to determine the optimal concentration.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold Co-IP lysis buffer to the plate and incubate on ice for 15-30 minutes with occasional swirling.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To reduce non-specific binding, incubate the lysate with protein A/G beads for 30-60 minutes at 4°C on an end-over-end rotator.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Normalize the protein concentration of the lysates from different treatment conditions.
-
To each lysate, add the primary antibody against the target kinase or the isotype control IgG. The optimal antibody concentration should be determined empirically.
-
Incubate the lysate-antibody mixture for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed protein A/G beads to each sample and incubate for another 1-2 hours at 4°C with rotation to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP wash buffer. With each wash, resuspend the beads, incubate for 5 minutes, and then pellet them.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Elute the immunoprecipitated proteins from the beads by adding elution buffer.
-
For Western Blotting: Add 2x Laemmli sample buffer and boil for 5-10 minutes.
-
For Mass Spectrometry or functional assays: Use a non-denaturing elution buffer like 0.1 M glycine pH 2.5, and neutralize the eluate with neutralization buffer.
-
-
-
Analysis:
-
The eluted proteins can be analyzed by Western blotting to detect the target kinase and its co-precipitated partners.
-
Protocol 2: Western Blot Analysis of Co-immunoprecipitated Proteins
Materials:
-
Eluted protein samples from Co-IP
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against the target kinase and potential interacting proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE:
-
Load the eluted protein samples onto an SDS-PAGE gel. Include a lane for the "input" (a small fraction of the total cell lysate before immunoprecipitation) to verify the presence of the proteins in the lysate.
-
Run the gel to separate the proteins by molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways affected by BMS-777607 and the experimental workflow for Co-IP.
Caption: c-Met signaling pathway and the inhibitory action of BMS-777607.
Caption: General workflow for a Co-immunoprecipitation experiment.
Logical Relationship Diagram: Investigating BMS-777607's Effect on Protein Interactions
This diagram illustrates the logical flow for designing a Co-IP experiment to study the effects of BMS-777607.
Caption: Logical framework for a BMS-777607 Co-IP study.
Proposed Applications for Co-IP with BMS-777607
Based on the known interactome of c-Met, Axl, and Ron, the following are proposed Co-IP experiments to investigate the effects of BMS-777607:
-
Investigating the c-Met/EGFR Interaction:
-
Hypothesis: BMS-777607, by inhibiting c-Met kinase activity, may disrupt the heterodimerization of c-Met and EGFR.
-
Experiment: In a cell line co-expressing both receptors, perform a Co-IP with an anti-c-Met antibody after treatment with BMS-777607. Probe the Western blot for the presence of EGFR in the immunoprecipitate. A decrease in co-precipitated EGFR would suggest that c-Met kinase activity is important for this interaction.
-
-
Studying the Axl Signaling Complex:
-
Hypothesis: Inhibition of Axl by BMS-777607 may alter its association with downstream signaling adaptors or other RTKs.
-
Experiment: Perform Co-IP for Axl in cells treated with BMS-777607. Use mass spectrometry to identify changes in the Axl interactome or use Western blotting to probe for specific known interactors.
-
-
Elucidating Ron Heterodimerization:
-
Hypothesis: BMS-777607 may affect the formation of Ron heterodimers with other RTKs like EGFR.
-
Experiment: In cells expressing both Ron and EGFR, immunoprecipitate Ron after BMS-777607 treatment and analyze for the presence of EGFR by Western blot.
-
These proposed experiments, guided by the provided protocols, will enable researchers to gain deeper insights into the molecular mechanisms of BMS-777607 and its impact on oncogenic signaling networks.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BMS-777607 | CAS#:1025720-94-8 | Chemsrc [chemsrc.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Analysis of the Protein–Protein Interaction Network Identifying c-Met as a Target of Gigantol in the Suppression of Lung Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Constitutively active c-Met kinase in PC-3 cells is autocrine-independent and can be blocked by the Met kinase inhibitor BMS-777607 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MET Oncogene Network of Interacting Cell Surface Proteins [mdpi.com]
- 7. c-Met and Other Cell Surface Molecules: Interaction, Activation and Functional Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Axl-EGFR receptor tyrosine kinase hetero-interaction provides EGFR with access to pro-invasive signalling in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ron receptor tyrosine kinase signaling as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. An Introduction and Overview of RON Receptor Tyrosine Kinase Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An Introduction and Overview of RON Receptor Tyrosine Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Syngeneic Mouse Models: BMS-777607 and Anti-PD-1 Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syngeneic mouse models, which involve the transplantation of murine tumor cells into immunocompetent mice of the same genetic background, are indispensable tools for preclinical immuno-oncology research.[1][2] These models preserve the intact immune system, allowing for the investigation of tumor-immune interactions and the evaluation of immunotherapies in a relevant physiological context.[3][4][5] This document provides detailed application notes and protocols for utilizing syngeneic mouse models to evaluate the combination therapy of BMS-777607, a c-Met and TAM family tyrosine kinase inhibitor, and an anti-PD-1 antibody.[6][7][8][9]
BMS-777607 targets key signaling pathways involved in tumor cell proliferation, survival, and invasion.[10][11][12] Anti-PD-1 antibodies are immune checkpoint inhibitors that block the interaction between PD-1 on T cells and its ligand PD-L1, thereby restoring anti-tumor T cell activity.[13][14][15][16][17][18][19][20][21][22] The combination of these two agents has shown synergistic anti-tumor effects, suggesting that targeting both tumor-intrinsic pathways and immune checkpoints is a promising therapeutic strategy.[6][7]
Signaling Pathways
To understand the rationale behind this combination therapy, it is crucial to visualize the targeted signaling pathways.
c-Met Signaling Pathway
BMS-777607 is a potent inhibitor of the c-Met receptor tyrosine kinase.[8][9][23][24] Aberrant c-Met signaling, often initiated by its ligand Hepatocyte Growth Factor (HGF), can drive tumor growth, proliferation, survival, and metastasis through downstream cascades like the RAS/MAPK and PI3K/AKT pathways.[11][25][26][27]
References
- 1. Syngeneic Models - Creative Biolabs [creative-biolabs.com]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. Mouse Models for Immunotherapy in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of syngeneic murine cell lines for use in immunocompetent orthotopic lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Pan-TAM Tyrosine Kinase Inhibitor BMS-777607 Enhances Anti-PD-1 mAb Efficacy in a Murine Model of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bms-777607 | C25H19ClF2N4O4 | CID 24794418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. c-MET [stage.abbviescience.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | The Extrinsic and Intrinsic Roles of PD-L1 and Its Receptor PD-1: Implications for Immunotherapy Treatment [frontiersin.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Mechanism of action of PD‐1 receptor/ligand targeted cancer immunotherapy[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PD-1/PD-L1 Signaling Pathway and Tumor Immune Escape [scirp.org]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. medchemexpress.com [medchemexpress.com]
- 24. selleckchem.com [selleckchem.com]
- 25. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 26. benchchem.com [benchchem.com]
- 27. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Monitoring Tumor Growth with BMS-777607 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-777607 is a potent and selective small-molecule inhibitor of the MET receptor tyrosine kinase family.[1][2] It competitively binds to the ATP-binding site of several kinases, primarily targeting c-Met, Axl, Ron, and Tyro3.[3][4] Dysregulation of these signaling pathways is a known driver of tumor proliferation, survival, invasion, and metastasis in various cancers.[2][5] These application notes provide a comprehensive overview of the use of BMS-777607 for monitoring tumor growth in preclinical settings, complete with detailed experimental protocols and data presentation.
Mechanism of Action
BMS-777607 exerts its anti-tumor effects by inhibiting the autophosphorylation of c-Met and other related kinases, thereby blocking downstream signaling cascades.[3][4] The primary pathways affected are the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell cycle progression and survival.[6] By inhibiting these pathways, BMS-777607 can suppress tumor cell proliferation, migration, and invasion.[3]
Data Presentation
In Vitro Efficacy of BMS-777607
The following table summarizes the inhibitory concentrations (IC50) of BMS-777607 against various kinases and cancer cell lines.
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| Kinase Activity | |||
| c-Met | Cell-free | 3.9 | [3] |
| Axl | Cell-free | 1.1 | [3] |
| Ron | Cell-free | 1.8 | [3] |
| Tyro3 | Cell-free | 4.3 | [3] |
| Cellular Activity | |||
| GTL-16 (Gastric Carcinoma) | c-Met Autophosphorylation | 20 | [3] |
| PC-3 (Prostate Cancer) | HGF-induced c-Met Autophosphorylation | < 1 | [3] |
| DU145 (Prostate Cancer) | HGF-induced c-Met Autophosphorylation | < 1 | [3] |
| KHT (Fibrosarcoma) | c-Met Autophosphorylation | 10 | [3] |
| U118MG (Glioblastoma) | Cell Viability (12h) | ~12,500 | [7] |
| SF126 (Glioblastoma) | Cell Viability (12h) | ~12,500 | [7] |
In Vivo Efficacy of BMS-777607
This table presents the anti-tumor efficacy of BMS-777607 in various xenograft models.
| Cancer Type | Xenograft Model | Treatment | Outcome | Reference |
| Gastric Carcinoma | GTL-16 | 6.25-50 mg/kg, p.o. | Significant tumor volume reduction | [3] |
| Fibrosarcoma | KHT | 25 mg/kg/day | 28.3% decrease in lung tumor nodules | [3] |
| Glioblastoma | SF126 | 30 mg/kg, i.p. | 56% tumor volume reduction | [7] |
| Glioblastoma | U118MG | 30 mg/kg, i.p. | >91% tumor remission | [7] |
| Mesothelioma | NCI-H226 | 5, 10, 25 mg/kg, p.o. | Significant tumor growth inhibition | [8] |
| Triple-Negative Breast Cancer | E0771 | Combination with anti-PD-1 | Significantly decreased tumor growth and lung metastasis | [9] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT Assay)
This protocol determines the effect of BMS-777607 on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
BMS-777607
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.
-
Treatment: Prepare serial dilutions of BMS-777607 in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis of c-Met/Axl Signaling
This protocol is for assessing the phosphorylation status of c-Met, Axl, and downstream signaling proteins.
Materials:
-
Cell or tumor tissue lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-Met, anti-total-Met, anti-p-Axl, anti-total-Axl, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cells or homogenized tumor tissue in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add ECL substrate, and capture the chemiluminescent signal.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: In Vivo Tumor Xenograft Study
This protocol outlines the procedure for evaluating the anti-tumor efficacy of BMS-777607 in a mouse xenograft model.
Materials:
-
Athymic nude mice (6-8 weeks old)
-
Cancer cell line of interest
-
Matrigel (optional)
-
BMS-777607
-
Vehicle for administration (e.g., 0.5% HPMC in water)
-
Calipers
-
Surgical tools for tumor implantation
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject 1-10 x 10^6 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer BMS-777607 (e.g., 25-50 mg/kg, daily by oral gavage) or vehicle to the respective groups.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (length x width²)/2).
-
Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Data Analysis: Calculate tumor growth inhibition and assess statistical significance.
Conclusion
BMS-777607 is a valuable tool for investigating the role of the c-Met/Axl signaling axis in tumor progression. The protocols outlined in these application notes provide a framework for monitoring the efficacy of BMS-777607 treatment in both in vitro and in vivo models. Careful adherence to these methodologies will enable researchers to generate robust and reproducible data for advancing cancer drug discovery and development.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 2.6. Transwell migration and invasion assays [bio-protocol.org]
- 4. corning.com [corning.com]
- 5. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: BMS-777607
Welcome to the technical support center for BMS-777607. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the off-target effects of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-targets and major known off-targets of BMS-777607?
A1: BMS-777607 is a potent ATP-competitive inhibitor primarily targeting the c-Met receptor tyrosine kinase and other members of the Met-related family, including Axl, Ron, and Tyro3. However, it is known to inhibit other kinases at varying concentrations. The most significant and well-characterized off-target is Aurora B kinase. Other notable off-targets include Mer, Flt-3, Lck, and VEGFR2.
Q2: I'm observing a significant increase in cell size and the appearance of multiple nuclei in my cell culture after treatment with BMS-777607. Is this an expected outcome?
A2: Yes, this is a known off-target effect of BMS-777607. This phenomenon, known as polyploidy, is caused by the inhibition of Aurora B kinase.[1] Aurora B is a critical regulator of mitosis, and its inhibition disrupts the formation of the mitotic spindle, leading to failed cell division (cytokinesis) and the formation of large, multinucleated cells.[1]
Q3: How can I determine if the phenotype I'm observing is due to the intended on-target inhibition (e.g., c-Met) or an off-target effect (e.g., Aurora B)?
A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are a few strategies:
-
Use a structurally different inhibitor: Compare the phenotype induced by BMS-777607 with that of another c-Met inhibitor that has a different chemical structure and off-target profile. If the phenotype is consistent, it is more likely an on-target effect.
-
Genetic knockdown: Use siRNA or CRISPR/Cas9 to specifically reduce the expression of the intended target (e.g., c-Met). If the resulting phenotype mimics that of BMS-777607 treatment, it supports an on-target mechanism.
-
Dose-response analysis: On-target effects should typically manifest at lower concentrations of the inhibitor, closer to its IC50 for the primary target. Off-target effects may require higher concentrations.
-
Rescue experiments: If possible, overexpressing a drug-resistant mutant of the primary target should rescue the on-target phenotype but not the off-target effects.
Q4: My angiogenesis assay shows a reduction in tube formation after BMS-777607 treatment. Is this solely due to c-Met inhibition?
A4: Not necessarily. While c-Met signaling can contribute to angiogenesis, BMS-777607 is also known to inhibit VEGFR2, a key mediator of angiogenesis. Therefore, the observed anti-angiogenic effects could be a combination of both on-target (c-Met) and off-target (VEGFR2) inhibition. To dissect these effects, you could compare your results with a more selective VEGFR2 inhibitor or use cells with altered c-Met or VEGFR2 expression.
Quantitative Data Summary
The following tables provide a summary of the inhibitory activity of BMS-777607 against its primary targets and known off-targets.
Table 1: In Vitro Inhibitory Activity of BMS-777607 against On-Target Kinases
| Kinase | IC50 (nM) |
| c-Met | 3.9 |
| Axl | 1.1 |
| Ron | 1.8 |
| Tyro3 | 4.3 |
Data compiled from multiple sources.[2]
Table 2: In Vitro Inhibitory Activity of BMS-777607 against Off-Target Kinases
| Kinase | IC50 (nM) |
| Mer | 14.0 |
| Flt-3 | 16.0 |
| Aurora B | 78.0 |
| Lck | 120 |
| VEGFR2 | 180 |
Data compiled from multiple sources.
Signaling Pathway and Experimental Workflow Diagrams
Diagram 1: Off-Target Inhibition of Aurora B Kinase by BMS-777607 Leading to Polyploidy
Caption: BMS-777607 inhibits Aurora B kinase, disrupting mitosis and leading to polyploidy.
Diagram 2: Off-Target Inhibition of VEGFR2 Signaling by BMS-777607
Caption: BMS-777607 can inhibit VEGFR2 signaling, leading to reduced angiogenesis.
Troubleshooting Guides
Issue 1: Unexpected Cell Morphology (Polyploidy)
-
Symptom: After treating cells with BMS-777607, you observe a significant increase in cell size, flattened morphology, and the presence of multiple nuclei.
-
Potential Cause: This is a classic indicator of polyploidy, likely due to the off-target inhibition of Aurora B kinase by BMS-777607.
-
Troubleshooting Steps:
-
Confirm Polyploidy:
-
Flow Cytometry: Perform cell cycle analysis using propidium (B1200493) iodide (PI) or DAPI staining. Look for cell populations with DNA content greater than 4N (e.g., 8N, 16N).
-
Microscopy: Stain cells with a nuclear dye (e.g., DAPI) and a microtubule marker (e.g., anti-α-tubulin antibody) to visualize the disorganized mitotic spindles and multiple nuclei.
-
-
Validate Aurora B Inhibition:
-
Western Blot: Probe for the phosphorylation of Histone H3 at Serine 10 (pHH3), a direct substrate of Aurora B. A decrease in pHH3 levels upon BMS-777607 treatment indicates Aurora B inhibition.
-
-
Dose-Response: Determine if the polyploid phenotype is dose-dependent. It may be more pronounced at higher concentrations of BMS-777607.
-
Consider Experimental Context: If your research focuses on c-Met signaling, be aware that at concentrations sufficient to induce polyploidy, off-target effects on cell cycle progression are occurring. Consider using lower, more selective concentrations if possible, or use genetic methods to validate c-Met-specific effects.
-
Issue 2: Inconsistent Results in Angiogenesis Assays
-
Symptom: You are seeing variable or unexpected results in your in vitro (e.g., tube formation, spheroid sprouting) or in vivo (e.g., Matrigel plug) angiogenesis assays with BMS-777607.
-
Potential Cause: The anti-angiogenic effects of BMS-777607 can be multifactorial, involving both on-target (c-Met) and off-target (VEGFR2) inhibition. The relative contribution of each can depend on the specific cell types and experimental conditions.
-
Troubleshooting Steps:
-
Characterize Receptor Expression: Confirm the expression levels of both c-Met and VEGFR2 in the endothelial cells used in your assay. The relative expression levels can influence the drug's primary mode of action.
-
Use Control Inhibitors:
-
Include a highly selective c-Met inhibitor to assess the contribution of on-target inhibition to the anti-angiogenic phenotype.
-
Include a highly selective VEGFR2 inhibitor (e.g., Apatinib) to understand the impact of VEGFR2 blockade in your system.
-
-
Optimize Inhibitor Concentration: Perform a dose-response curve with BMS-777607 in your angiogenesis assay to determine the optimal concentration for observing an effect.
-
Assess Downstream Signaling:
-
To confirm VEGFR2 inhibition, analyze the phosphorylation status of downstream effectors like PLCγ and Akt in endothelial cells stimulated with VEGF in the presence and absence of BMS-777607.
-
To confirm c-Met inhibition, assess the phosphorylation of c-Met and downstream molecules like Gab1 and ERK in cells stimulated with HGF.
-
-
Detailed Experimental Protocols
Protocol 1: Flow Cytometry for Polyploidy Analysis
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with BMS-777607 at the desired concentrations for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
Harvest cells by trypsinization, collect them in a tube, and wash with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 ml of ice-cold PBS.
-
While gently vortexing, add 4 ml of ice-cold 70% ethanol (B145695) dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µl of PI staining solution (containing Propidium Iodide and RNase A).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the DNA content histogram.
-
Gate on single cells to exclude doublets.
-
Analyze the distribution of cells in G1 (2N), S, G2/M (4N), and >4N phases.
-
Protocol 2: Immunofluorescence for Microtubule and Nuclear Staining
-
Cell Culture and Treatment:
-
Grow cells on sterile glass coverslips in a multi-well plate.
-
Treat with BMS-777607 and a vehicle control for the desired time.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with ice-cold methanol (B129727) for 10 minutes at -20°C.
-
Wash three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBS with 0.1% Triton X-100) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate with a primary antibody against α-tubulin (to visualize microtubules) diluted in blocking buffer overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
-
Nuclear Staining and Mounting:
-
Wash three times with PBS.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope with the appropriate filters.
-
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
-
Reagent Preparation:
-
Prepare a serial dilution of BMS-777607.
-
Prepare a reaction mixture containing the kinase of interest (e.g., Aurora B, VEGFR2), its specific substrate, and kinase assay buffer.
-
-
Kinase Reaction:
-
Add the BMS-777607 dilutions to the wells of a 96-well plate.
-
Add the kinase reaction mixture to initiate the reaction.
-
Incubate at 30°C for 1 hour.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each BMS-777607 concentration and determine the IC50 value.
-
References
BMS-777607 not inhibiting tumor growth
Welcome to the technical support center for BMS-777607. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of BMS-777607 in pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BMS-777607?
A1: BMS-777607 is a potent and selective, ATP-competitive small molecule inhibitor of the c-Met receptor tyrosine kinase family. It demonstrates high affinity for c-Met, Axl, Ron, and Tyro3, thereby blocking their kinase activity and downstream signaling pathways involved in cell proliferation, survival, migration, and invasion.[1]
Q2: I'm not observing the expected inhibition of tumor cell growth with BMS-777607. What are the possible reasons?
A2: Several factors could contribute to a lack of efficacy. These can be broadly categorized as issues with the compound or experimental setup, or biological resistance mechanisms. Please refer to the troubleshooting guides below for a more detailed breakdown.
Q3: What are the known off-target effects of BMS-777607?
A3: While highly selective for the c-Met family, at higher concentrations, BMS-777607 can inhibit other kinases such as Aurora B, Lck, and VEGFR2.[2][3] Inhibition of Aurora B kinase, in particular, has been linked to the induction of polyploidy in cancer cells, a state characterized by multiple sets of chromosomes, which can lead to resistance to cytotoxic chemotherapeutic agents.[3][4]
Q4: How should I prepare and store BMS-777607?
A4: BMS-777607 is soluble in DMSO. For long-term storage, it is recommended to store the solid powder at -20°C. Stock solutions in DMSO should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. For in vivo studies, the compound can be formulated in vehicles such as a mixture of DMSO, PEG300, Tween-80, and saline. Always refer to the manufacturer's instructions for specific details on solubility and stability.
Troubleshooting Guides
Problem 1: No or Weak Inhibition of Tumor Cell Growth in In Vitro Assays
If you are not observing the expected anti-proliferative effects of BMS-777607 in your cell-based assays, consider the following potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Step |
| Compound Inactivity | Verify Compound Integrity: Ensure the compound has been stored correctly to prevent degradation. Prepare fresh stock solutions. Consider purchasing a new batch from a reputable supplier. |
| Suboptimal Concentration | Perform a Dose-Response Curve: Test a wide range of BMS-777607 concentrations to determine the IC50 value for your specific cell line. |
| Inappropriate Cell Line | Confirm c-Met Dependency: Use cell lines with documented c-Met amplification, overexpression, or activating mutations. Verify c-Met expression and phosphorylation levels in your chosen cell line via Western Blot. |
| Assay Conditions | Optimize Incubation Time: The effects of BMS-777607 may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours). |
| Biological Resistance | Investigate Bypass Pathways: Inhibition of c-Met can lead to the compensatory activation of other signaling pathways, such as the EGFR, mTOR, or Wnt pathways.[1][4][5] Analyze the activation status of key proteins in these pathways. |
| Induction of Polyploidy | Assess Cellular Morphology: Observe cells under a microscope for signs of increased size and multinucleation. Perform flow cytometry to analyze DNA content and confirm polyploidy.[2][3] |
Problem 2: Lack of Efficacy in In Vivo Xenograft Models
If BMS-777607 is not inhibiting tumor growth in your animal models, consider these factors.
| Potential Cause | Troubleshooting Step |
| Poor Bioavailability | Optimize Formulation and Dosing: Ensure the formulation is appropriate for the route of administration. Verify the dosing schedule and concentration based on previously published studies. |
| Tumor Model Resistance | Select an Appropriate Model: Use a xenograft model derived from a cell line known to be sensitive to c-Met inhibition. |
| Variable Tumor Growth | Ensure Consistent Tumor Implantation: Standardize the number of cells injected and the injection site to minimize variability between animals. |
| Acquired Resistance | Monitor for Tumor Escape: If initial tumor growth inhibition is observed followed by relapse, it may indicate acquired resistance. Tumors can be excised and analyzed for changes in signaling pathways. |
Data Presentation
Table 1: Inhibitory Activity of BMS-777607 Against Various Kinases
| Kinase | IC50 (nM) |
| c-Met | 3.9 |
| Axl | 1.1 |
| Ron | 1.8 |
| Tyro3 | 4.3 |
| Aurora B | 78 |
| Lck | 120 |
| VEGFR2 | 180 |
Source: Data compiled from multiple sources.[2][3]
Experimental Protocols
Protocol 1: Western Blot for Phospho-c-Met (p-c-Met) Inhibition
This protocol details the procedure for assessing the inhibition of c-Met phosphorylation by BMS-777607.
1. Cell Culture and Treatment:
-
Plate cells in a 6-well plate and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with varying concentrations of BMS-777607 or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with Hepatocyte Growth Factor (HGF) at an appropriate concentration (e.g., 50 ng/mL) for 15-30 minutes.
2. Lysate Preparation:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-c-Met (e.g., Tyr1234/1235) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection:
-
Incubate the membrane with an ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total c-Met and a loading control (e.g., GAPDH or β-actin).
Protocol 2: MTT Assay for Cell Viability
This protocol outlines the steps for a colorimetric assay to measure cell viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours.
2. Compound Treatment:
-
Treat the cells with a serial dilution of BMS-777607 or vehicle control.
-
Incubate for the desired duration (e.g., 48 or 72 hours).
3. MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
4. Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
A reference wavelength of 630 nm can be used to subtract background absorbance.
6. Data Analysis:
-
Subtract the absorbance of the blank (media only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Protocol 3: In Vivo Xenograft Mouse Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of BMS-777607 in a subcutaneous xenograft model.
1. Animal Model and Cell Implantation:
-
Use immunodeficient mice (e.g., athymic nude or SCID mice), 6-8 weeks old.
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject 1-10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
2. Tumor Growth and Randomization:
-
Monitor tumor growth by measuring with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.
3. Drug Administration:
-
Prepare the BMS-777607 formulation fresh daily.
-
Administer the compound at the desired dose and schedule (e.g., daily oral gavage).
-
The control group should receive the vehicle alone.
4. Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The study can be concluded when tumors in the control group reach a predetermined size or after a set duration.
-
At the endpoint, tumors can be excised for further analysis (e.g., Western Blot, IHC).
Visualizations
Caption: c-Met signaling pathway and the inhibitory action of BMS-777607.
Caption: Troubleshooting workflow for unexpected results with BMS-777607.
References
Technical Support Center: BMS-777607 and Anti-PD-1 Combination Therapy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the combined use of BMS-777607 and anti-PD-1 antibodies in preclinical experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BMS-777607?
A1: BMS-777607 is a potent, ATP-competitive multi-kinase inhibitor. Its primary targets are the TAM family of receptor tyrosine kinases (RTKs) - Tyro3, Axl, and Mertk - as well as c-Met and Ron.[1][2][3] By inhibiting these kinases, BMS-777607 blocks downstream signaling pathways involved in cell proliferation, survival, migration, and invasion.[2][4] In the context of immuno-oncology, inhibiting TAM kinases can reduce immunosuppression within the tumor microenvironment.[1][5]
Q2: How does anti-PD-1 antibody therapy work?
A2: Anti-PD-1 antibodies are immune checkpoint inhibitors. They work by blocking the interaction between the PD-1 receptor on activated T-cells and its ligand, PD-L1, which is often expressed on tumor cells.[6][7] This interaction normally sends an inhibitory signal to the T-cell, preventing it from attacking the tumor cell. By blocking this "off" signal, anti-PD-1 therapy restores the T-cell's ability to recognize and eliminate cancer cells.[8][9]
Q3: What is the scientific rationale for combining BMS-777607 and anti-PD-1?
A3: The combination of BMS-777607 and anti-PD-1 therapy is based on a synergistic anti-tumor effect.[1][5] While anti-PD-1 therapy reinvigorates T-cell activity, BMS-777607 helps to create a more favorable, less immunosuppressive tumor microenvironment. Inhibition of the TAM receptor signaling axis can decrease the expression of immunosuppressive cytokines and may reduce PD-L1 expression on tumor cells.[1][5] This dual approach significantly enhances the infiltration of anti-tumor T-cells (CD4+ and CD8+) and decreases tumor growth and metastasis more effectively than either monotherapy alone.[1][10]
Q4: What are the recommended starting doses for in vivo mouse studies?
A4: Recommended starting doses can vary based on the tumor model and mouse strain. However, based on published studies, a common starting point is:
-
BMS-777607: 25-50 mg/kg, administered once daily via oral gavage (p.o.) or intraperitoneal (i.p.) injection.[2][11]
-
Anti-PD-1 Antibody (e.g., clone RMP1-14): 200-250 µg per mouse (~10 mg/kg), administered every 3-4 days via intraperitoneal (i.p.) injection.[12][13][14]
Q5: How should I prepare BMS-777607 for administration?
A5: For in vitro studies, BMS-777607 can be dissolved in DMSO to create a stock solution.[2][4] For in vivo administration, a common vehicle formulation involves dissolving the compound in a mixture of solvents. A widely used protocol is:
-
Dissolve BMS-777607 in 10% DMSO.
-
Add 40% PEG300 and mix thoroughly.
-
Add 5% Tween-80 and mix.
-
Bring to the final volume with 45% saline.[11] It is recommended to prepare this solution freshly for each use.[11]
Section 2: Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lack of Synergy in Vivo | 1. Suboptimal Dosing/Schedule: The dose or frequency may be too low for the specific tumor model.2. Tumor Model Resistance: The chosen tumor model may be inherently resistant to checkpoint inhibition or TAM kinase inhibition.3. Drug Formulation/Stability: Improper preparation or degradation of BMS-777607 can lead to reduced efficacy.[11]4. Timing of Treatment: Initiating therapy too late when tumor burden is high can reduce effectiveness. | 1. Perform a dose-titration study for both agents. Consider increasing the frequency of anti-PD-1 administration to every 2-3 days.[12]2. Confirm PD-L1 expression on your tumor cells and the presence of TAM kinases on tumor and immune cells.[1] Consider a different, more immunogenic tumor model.[15]3. Prepare BMS-777607 solution fresh before each administration. Ensure complete dissolution using sonication if necessary.[11]4. Start treatment when tumors are established but not overly large (e.g., 50-100 mm³). |
| Toxicity/Weight Loss in Mice | 1. Vehicle Toxicity: The solvent mixture for BMS-777607 can cause irritation or toxicity.2. Immune-Related Adverse Events (irAEs): Anti-PD-1 can induce systemic immune responses.[16]3. High Drug Dosage: The administered dose of one or both agents may be too high. | 1. Run a control group treated with the vehicle alone to assess its contribution to toxicity.2. Monitor mice daily for signs of irAEs (e.g., ruffled fur, hunched posture, diarrhea). Consider reducing the anti-PD-1 dose or frequency.3. Reduce the dose of BMS-777607 to a lower, previously reported effective range (e.g., 10-25 mg/kg). |
| Inconsistent in Vitro Results | 1. Drug Solubility: BMS-777607 may precipitate out of the culture medium at higher concentrations.2. Cell Line Variation: Different cell lines have varying expression levels of c-Met, Axl, Ron, and Tyro3.[2]3. Assay Conditions: Incubation time or cell density may not be optimal. | 1. Confirm the solubility of BMS-777607 in your specific culture medium. Avoid using final concentrations where precipitation is visible.2. Verify target expression in your cell line(s) via Western Blot or qPCR before starting experiments.[10]3. Optimize incubation times (e.g., 24, 48, 72 hours) and cell seeding density for your specific assay (e.g., MTT, migration).[17] |
| No Inhibition of Axl/Met Phosphorylation | 1. Insufficient Drug Concentration or Incubation Time.2. Low Basal Phosphorylation: Cells may have low endogenous levels of activated Axl or Met without stimulation.3. Antibody Quality: The phospho-specific antibody used for Western Blot may be of poor quality. | 1. Increase the concentration of BMS-777607 (e.g., up to 1 µM) or the incubation time (e.g., 2-4 hours).[2]2. If applicable, stimulate cells with the appropriate ligand (e.g., HGF for Met, Gas6 for Axl) to induce phosphorylation before adding the inhibitor.[2][10]3. Validate your phospho-antibody using positive (ligand-stimulated) and negative (unstimulated) controls. |
Section 3: Data Presentation & Key Experimental Parameters
Table 1: Inhibitory Activity of BMS-777607
Summarizes the half-maximal inhibitory concentrations (IC50) of BMS-777607 against key target kinases in cell-free enzymatic assays.
| Target Kinase | IC50 (nM) |
| Axl | 1.1[2][3][11] |
| Ron | 1.8[2][3][11] |
| c-Met | 3.9[2][3][11] |
| Tyro3 | 4.3[2][3][11] |
| VEGFR-2 | 180[18] |
| Data compiled from cell-free kinase assays.[2][3][11][18] |
Table 2: Recommended Starting Doses for Preclinical Studies
Provides a reference for initial dose-finding experiments.
| Experimental Model | Agent | Recommended Starting Dose | Administration Route & Schedule | Reference(s) |
| In Vitro | BMS-777607 | 100 nM - 5 µM | In culture medium | [1][18] |
| In Vivo (Mouse) | BMS-777607 | 25-50 mg/kg | Daily, p.o. or i.p. | [2][4] |
| In Vivo (Mouse) | Anti-PD-1 Ab | 100-250 µ g/mouse | Every 3-4 days, i.p. | [12][14] |
Table 3: Expected Immunological Changes with Combination Therapy
Highlights the key changes in the tumor immune microenvironment observed with synergistic BMS-777607 and anti-PD-1 treatment in murine models.
| Immune Cell/Cytokine | Expected Change | Rationale | Reference(s) |
| CD8+ T-cells | Significant Increase | Reversal of T-cell exhaustion (anti-PD-1) and enhanced infiltration. | [1][19] |
| CD4+ T-cells | Significant Increase | Enhanced T-helper cell infiltration and activity. | [1][19] |
| MDSCs | Decrease | Potential reduction of immunosuppressive cell populations. | [19] |
| IFN-γ, TNF-α | Increase | Increased secretion by activated anti-tumor T-cells. | [14][19] |
Section 4: Visualized Protocols and Pathways
Signaling Pathways
Caption: Dual inhibition of tumor cell signaling and immune checkpoint pathways.
Experimental Workflow
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. BMS-777607 | CAS#:1025720-94-8 | Chemsrc [chemsrc.com]
- 4. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pan-TAM Tyrosine Kinase Inhibitor BMS-777607 Enhances Anti-PD-1 mAb Efficacy in a Murine Model of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immune Checkpoint Inhibitors - NCI [cancer.gov]
- 7. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 8. Mechanism of action of PD‐1 receptor/ligand targeted cancer immunotherapy[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ichor.bio [ichor.bio]
- 13. ichor.bio [ichor.bio]
- 14. Combination checkpoint therapy with anti-PD-1 and anti-BTLA results in a synergistic therapeutic effect against murine glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol to generate two distinct standard-of-care murine glioblastoma models for evaluating novel combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Frontiers | Synergistic effects of nab-PTX and anti-PD-1 antibody combination against lung cancer by regulating the Pi3K/AKT pathway through the Serpinc1 gene [frontiersin.org]
Technical Support Center: Interpreting Unexpected Results with BMS-777607
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with BMS-777607.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of BMS-777607?
BMS-777607 is a potent, ATP-competitive inhibitor of the MET receptor tyrosine kinase family. Its primary targets include c-Met, RON (Recepteur d'Origine Nantais), Axl, and Tyro3.[1][2] It binds to the c-Met protein (also known as hepatocyte growth factor receptor or HGFR), preventing the binding of its ligand, hepatocyte growth factor (HGF), and thereby disrupting the MET signaling pathway.[3][4]
Q2: What are the known off-target effects of BMS-777607?
While highly selective, BMS-777607 can inhibit other kinases at higher concentrations. A significant off-target effect is the inhibition of Aurora B kinase.[1][5] This can lead to unexpected phenotypes such as cell polyploidy.[1][5] Other kinases inhibited at higher concentrations include Mer, Flt-3, Lck, and VEGFR2.[1]
Q3: I am not observing the expected inhibition of cell proliferation in my cancer cell line. What could be the reason?
Several factors could contribute to a lack of effect on cell proliferation:
-
Low expression of target kinases: The cell line may not express sufficient levels of the primary targets of BMS-777607 (c-Met, Ron, Axl, Tyro3). It is crucial to verify the expression levels of these kinases in your specific cell line.
-
Redundant signaling pathways: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the inhibition of the MET pathway.[6][7]
-
Drug concentration and treatment duration: The concentration of BMS-777607 may be too low, or the treatment duration may be insufficient to induce a significant effect. A dose-response and time-course experiment is recommended.
-
Cell line-specific responses: Different cell lines can exhibit varied sensitivity to BMS-777607. For instance, the inhibitor has shown a more potent effect on the growth and survival of breast cancer cells expressing RON compared to those with low RON/MET expression.[1]
Q4: My cells treated with BMS-777607 are becoming larger and multinucleated. What is happening?
This phenomenon is likely due to the induction of polyploidy, a state where cells contain more than two complete sets of chromosomes.[1][5] This has been observed in breast cancer cells treated with BMS-777607 and is attributed to the off-target inhibition of Aurora B kinase.[1][5] This inhibition disrupts mitotic spindle formation, leading to a failure of cytokinesis (cell division) and resulting in enlarged, multinucleated cells.[1][5]
Q5: Does the induction of polyploidy by BMS-777607 have any functional consequences?
Yes. Polyploid cells induced by BMS-777607 have been shown to exhibit increased resistance to cytotoxic chemotherapy agents such as doxorubicin, bleomycin, methotrexate, and paclitaxel.[1][5][8] This is a critical consideration when designing combination therapies involving BMS-777607.
Troubleshooting Guides
Scenario 1: Inconsistent IC50 values in cell viability assays.
Problem: You are observing high variability in the half-maximal inhibitory concentration (IC50) of BMS-777607 in your cell viability assays (e.g., MTT assay) across replicate experiments.
Possible Causes and Troubleshooting Steps:
-
Pipetting Inaccuracy: Ensure proper calibration of pipettes and use correct pipetting techniques, especially for small volumes.
-
Incomplete Reagent Mixing: Thoroughly mix all reagents, including the BMS-777607 dilutions and the MTT reagent, before and after adding them to the wells.
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable results. Ensure a homogenous cell suspension and accurate cell counting before seeding.
-
Edge Effects: Evaporation from the outer wells of a microplate can alter reagent concentrations. To minimize this, avoid using the outermost wells or fill them with a buffer or sterile water.
-
Incubation Time and Temperature: Maintain consistent incubation times and a stable, calibrated incubator temperature.
-
Compound Stability: Prepare fresh dilutions of BMS-777607 for each experiment from a frozen stock to avoid degradation.
Scenario 2: No inhibition of c-Met phosphorylation in Western Blot.
Problem: Despite treating your cells with BMS-777607, you do not observe a decrease in the phosphorylation of c-Met at its activating tyrosine residues (e.g., Tyr1234/1235).
Possible Causes and Troubleshooting Steps:
-
Inactive Compound: Verify the integrity and activity of your BMS-777607 stock.
-
Suboptimal Ligand Stimulation: If you are studying ligand-induced phosphorylation, ensure that the concentration and incubation time of HGF are optimal for stimulating c-Met phosphorylation in your cell line.
-
Incorrect Antibody: Use a validated phospho-specific antibody for the correct tyrosine residues of c-Met.
-
Lysate Preparation: Prepare cell lysates using a buffer containing phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Insufficient Drug Concentration/Incubation Time: Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting c-Met phosphorylation. Pre-incubation with BMS-777607 for 1-2 hours before HGF stimulation is often effective.[4]
-
Resistance Mechanisms: The cells may have acquired resistance, for example, through mutations in the c-Met kinase domain that prevent drug binding.[9]
Scenario 3: Unexpected increase in cell migration or invasion.
Problem: You observe an unexpected increase in cell migration or invasion after treating with low concentrations of BMS-777607.
Possible Causes and Troubleshooting Steps:
-
Off-Target Effects: While typically an inhibitor of migration and invasion,[2] low concentrations of kinase inhibitors can sometimes paradoxically activate certain signaling pathways. This can be due to complex feedback loops or off-target effects.
-
Adaptive Resistance: Cells may adapt to the inhibitor by upregulating other pro-migratory pathways.
-
Experimental Artifact: Carefully review your experimental setup for the migration/invasion assay (e.g., Transwell or wound healing assay) to rule out any technical errors. Ensure proper controls are included.
Quantitative Data Summary
Table 1: IC50 Values of BMS-777607 for Various Kinases
| Kinase | IC50 (nmol/L) |
| Axl | 1.1 |
| RON | 1.8 |
| c-Met | 3.9 |
| Tyro3 | 4.3 |
| Mer | 14.0 |
| Flt-3 | 16 |
| Aurora B | 78 |
| Lck | 120 |
| VEGFR2 | 180 |
Data compiled from multiple sources.[1]
Detailed Experimental Protocols
Western Blot for c-Met Phosphorylation
This protocol is designed to assess the effect of BMS-777607 on HGF-induced c-Met phosphorylation.
Materials:
-
Cell culture reagents
-
BMS-777607
-
Hepatocyte Growth Factor (HGF)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells for 16-24 hours. Pre-treat cells with desired concentrations of BMS-777607 for 1-2 hours. Stimulate with HGF (e.g., 50 ng/mL) for 10-15 minutes.[4]
-
Lysate Preparation: Wash cells twice with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[4]
-
SDS-PAGE and Transfer: Normalize protein concentrations, add Laemmli buffer, and boil for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel. Transfer separated proteins to a PVDF membrane.[10]
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibody against p-Met overnight at 4°C. Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour. Wash again with TBST.[4][10]
-
Detection: Apply ECL substrate and visualize the bands using an imaging system.[4]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total c-Met and a loading control like β-actin.
MTT Cell Viability Assay
This protocol measures cell viability based on the metabolic conversion of MTT to formazan (B1609692).
Materials:
-
96-well plates
-
Cell culture reagents
-
BMS-777607
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS-HCl or DMSO)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10^4–10^5 cells/well in 100 µL of medium and allow them to attach overnight.[1]
-
Treatment: Treat cells with a serial dilution of BMS-777607 and incubate for the desired duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: Add 10 µL of MTT stock solution to each well.[1]
-
Incubation: Incubate the plate at 37°C for 4 hours.[1]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Incubate for an additional 4 hours to overnight at 37°C.[11] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance and calculate cell viability as a percentage of the untreated control.
Transwell Cell Invasion Assay
This protocol assesses the effect of BMS-777607 on the invasive potential of cancer cells.
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel
-
Cell culture reagents
-
BMS-777607
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet)
Procedure:
-
Matrigel Coating: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the upper surface of the Transwell inserts with a thin layer of diluted Matrigel and incubate at 37°C for at least 1 hour to allow gelation.[12]
-
Cell Preparation: Harvest sub-confluent cells and resuspend them in serum-free medium containing different concentrations of BMS-777607.
-
Assay Setup: Add medium with a chemoattractant to the lower chamber. Add the cell suspension to the upper chamber of the Transwell inserts.[13]
-
Incubation: Incubate the plate at 37°C for 24 hours.[13]
-
Cell Removal and Fixation: Carefully remove the non-invaded cells from the upper surface of the membrane with a cotton swab. Fix the invaded cells on the underside of the membrane with a fixation solution.[12]
-
Staining and Quantification: Stain the invaded cells with Crystal Violet.[12] Wash and air dry the inserts. Count the number of stained cells in several random microscopic fields.
Mandatory Visualizations
Caption: Signaling pathways affected by BMS-777607.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Ploidy - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 8. Small-molecule inhibitor BMS-777607 induces breast cancer cell polyploidy with increased resistance to cytotoxic chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. benchchem.com [benchchem.com]
- 13. selleckchem.com [selleckchem.com]
Technical Support Center: BMS-777607
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with the c-Met/Axl/Ron inhibitor, BMS-777607.
Frequently Asked Questions (FAQs)
1. What is the recommended method for preparing a stock solution of BMS-777607?
BMS-777607 is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 75 mM.[1] To prepare a stock solution, dissolve the powdered compound in fresh, anhydrous DMSO to your desired concentration (e.g., 10 mM). It is recommended to briefly spin the vial to ensure all powder is at the bottom before adding the solvent. Gentle warming (e.g., at 37°C for 10 minutes) or sonication can aid in dissolution.[2] For in vivo studies, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[3]
2. What are the recommended storage conditions for BMS-777607 powder and stock solutions?
Proper storage is crucial to maintain the integrity of BMS-777607. The following table summarizes the recommended storage conditions based on information from various suppliers.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (DMSO) | -80°C | up to 2 years |
| -20°C | up to 1 year |
Data compiled from multiple sources. It is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
3. Is BMS-777607 stable in aqueous solutions like cell culture media?
While BMS-777607 is typically prepared as a stock solution in DMSO, it is diluted in aqueous-based cell culture media for in vitro experiments. The stability in media can be influenced by factors such as pH, temperature, and the presence of other components. It is best practice to prepare fresh dilutions in media for each experiment from a frozen DMSO stock. Avoid prolonged storage of BMS-777607 in aqueous solutions.
4. What is the mechanism of action of BMS-777607?
BMS-777607 is a potent, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. It also demonstrates significant inhibitory activity against other members of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, particularly Axl and Ron.[4][5] By binding to the kinase domain, BMS-777607 blocks the autophosphorylation of these receptors, thereby inhibiting downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.[6] This ultimately interferes with cancer cell proliferation, survival, migration, and invasion.
5. What are the known off-target effects of BMS-777607?
While highly selective for the c-Met family, at higher concentrations, BMS-777607 can inhibit other kinases, including Aurora B, Lck, and VEGFR2.[5][7] Inhibition of Aurora B kinase has been linked to the induction of polyploidy in some cancer cell lines.[7][8] Researchers should be mindful of these potential off-target effects, especially when using high concentrations of the inhibitor.
Troubleshooting Guides
Inconsistent or Unexpected Results in In Vitro Assays
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no inhibition of c-Met phosphorylation | Degraded BMS-777607: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare a fresh stock solution from powder. Ensure proper storage conditions are maintained. |
| Inactive enzyme: The c-Met kinase in your cell lysate or kinase assay is inactive. | Use a fresh batch of cells or recombinant enzyme. Include a positive control inhibitor to validate assay performance. | |
| Incorrect ATP concentration: In biochemical assays, the concentration of ATP can affect the apparent IC50 value of an ATP-competitive inhibitor. | Determine the Km of ATP for your kinase and use an ATP concentration at or near the Km for your experiments. | |
| High variability between replicates | Pipetting errors: Inaccurate pipetting, especially of small volumes. | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
| Edge effects in multi-well plates: Evaporation from the outer wells can alter compound concentrations. | Avoid using the outermost wells of the plate or fill them with sterile water or media to minimize evaporation. | |
| Incomplete mixing: Poor mixing of reagents in the wells. | Ensure thorough but gentle mixing after adding each reagent. | |
| Unexpected cellular phenotypes (e.g., polyploidy) | Off-target effects: Inhibition of other kinases, such as Aurora B, at high concentrations. | Perform dose-response experiments to determine the lowest effective concentration. Correlate the phenotype with the inhibition of the intended target (c-Met phosphorylation). |
| Cell line-specific responses: Different cell lines may respond differently to the inhibitor. | Characterize the expression and activation status of c-Met, Axl, and Ron in your cell line. |
Issues with BMS-777607 Solubility and Precipitation
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of BMS-777607 in stock solution | Moisture in DMSO: DMSO is hygroscopic and absorbed water can reduce the solubility of the compound. | Use fresh, anhydrous, high-quality DMSO. Store DMSO properly to prevent moisture absorption. |
| Concentration exceeds solubility limit: Attempting to make a stock solution at a concentration higher than its solubility limit. | Do not exceed a concentration of 75 mM in DMSO. | |
| Precipitation upon dilution in aqueous media | Poor aqueous solubility: BMS-777607 has low solubility in aqueous solutions. | Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) and consistent across all experimental conditions. Add the BMS-777607 stock solution to the media with vigorous mixing. |
Experimental Protocols
Protocol: Stability Assessment of BMS-777607 in Solution (Forced Degradation Study)
This protocol provides a general framework for conducting a forced degradation study to assess the stability of BMS-777607. The goal is to identify conditions that lead to degradation and to develop a stability-indicating analytical method.
1. Preparation of BMS-777607 Solution:
-
Prepare a 1 mg/mL solution of BMS-777607 in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water).
2. Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the BMS-777607 solution and incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Add 1N NaOH to the BMS-777607 solution and incubate under the same conditions as acid hydrolysis. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the BMS-777607 solution and incubate at room temperature.
-
Thermal Degradation: Store the BMS-777607 solution at an elevated temperature (e.g., 60-80°C).
-
Photostability: Expose the BMS-777607 solution to a light source (e.g., UV lamp) for a defined period.
3. Analytical Method (HPLC):
-
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to separate the parent BMS-777607 peak from any degradation products.
-
Column: A reverse-phase C18 column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: UV detection at a wavelength where BMS-777607 and its potential degradation products have significant absorbance.
-
Method Development: The goal is to achieve baseline separation of all peaks. Adjusting the mobile phase composition, pH, gradient, and column type may be necessary.
4. Data Analysis:
-
Quantify the peak area of BMS-777607 and any degradation products in the stressed samples.
-
Calculate the percentage of degradation for each condition.
-
The sum of the peak areas of the parent compound and all degradation products should ideally be close to the initial peak area of the unstressed sample (mass balance).
Protocol: Western Blot for c-Met Phosphorylation
This protocol describes how to assess the inhibitory effect of BMS-777607 on c-Met phosphorylation in cultured cells.
1. Cell Culture and Treatment:
-
Plate cells (e.g., PC-3 or DU145) and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal receptor activation.
-
Pre-treat the cells with various concentrations of BMS-777607 (or DMSO as a vehicle control) for 1-2 hours.
-
Stimulate the cells with Hepatocyte Growth Factor (HGF) for 10-15 minutes to induce c-Met phosphorylation.
2. Cell Lysis:
-
Wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
5. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Met (e.g., anti-p-Met Tyr1234/1235) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total c-Met and a loading control (e.g., β-actin or GAPDH).
6. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the extent of c-Met phosphorylation inhibition by BMS-777607.
Visualizations
Caption: BMS-777607 inhibits c-Met signaling.
Caption: Forced degradation study workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. An Introduction and Overview of RON Receptor Tyrosine Kinase Signaling [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Small-molecule inhibitor BMS-777607 induces breast cancer cell polyploidy with increased resistance to cytotoxic chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell Line Resistance to BMS-777607
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing challenges related to cell line resistance to the multi-kinase inhibitor, BMS-777607.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary cellular targets of BMS-777607?
BMS-777607 is a potent, ATP-competitive multi-kinase inhibitor. Its primary targets include the MET receptor tyrosine kinase family (c-Met, RON, Axl, Tyro3) and Aurora B kinase.[1] Inhibition of the MET family kinases disrupts downstream signaling pathways involved in cell proliferation, migration, and invasion.[2] The inhibition of Aurora B kinase, a key regulator of mitosis, can lead to defects in chromosome segregation and cytokinesis.[1]
Q2: What is the most commonly observed cellular phenotype after treating sensitive cancer cell lines with BMS-777607?
While BMS-777607 can inhibit clonogenic growth and induce apoptosis to some extent, a significant and frequently observed phenotype is the induction of extensive polyploidy, where cells contain multiple sets of chromosomes.[1][3] This is primarily due to the inhibition of Aurora B kinase, which leads to a failure in cytokinesis.[1]
Q3: My cells are showing resistance to other chemotherapy drugs after being treated with BMS-777607. Why is this happening?
The polyploid state induced by BMS-777607 can confer resistance to other cytotoxic chemotherapy agents such as doxorubicin, bleomycin, methotrexate, and paclitaxel.[1] Polyploid cells can exhibit a higher tolerance to DNA damage, which may explain this acquired resistance.
Q4: What are the potential mechanisms of acquired resistance directly to BMS-777607?
While the most prominently documented resistance phenomenon is the cross-resistance to other drugs due to polyploidy, other mechanisms of acquired resistance to kinase inhibitors are theoretically possible with BMS-777607. These can be broadly categorized as:
-
On-target alterations: Secondary mutations in the kinase domains of its primary targets (e.g., MET, AXL, AURKB) could prevent BMS-777607 from binding effectively.
-
Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibitory effects of BMS-777607 on the MET pathway. This could involve the upregulation or mutation of other receptor tyrosine kinases (e.g., EGFR) or downstream signaling molecules (e.g., KRAS).
-
Epithelial-to-Mesenchymal Transition (EMT): A shift to a mesenchymal phenotype has been linked to resistance to various kinase inhibitors.[4][5][6][7][8]
Q5: Are there any strategies to overcome resistance to BMS-777607?
Yes, several strategies can be explored:
-
Combination Therapy: Combining BMS-777607 with inhibitors of potential bypass pathways may be effective. For instance, co-treatment with an EGFR inhibitor could be considered if EGFR signaling is upregulated in resistant cells. Additionally, combining BMS-777607 with immunotherapy (e.g., anti-PD-1 antibodies) has shown promise in preclinical models.[9][10][11][12]
-
Targeting Polyploid Cells: Investigating therapeutic agents that specifically target polyploid cells could be a novel approach to overcome the cross-resistance to other chemotherapies.
Section 2: Troubleshooting Guides
This guide provides solutions to common issues encountered when studying cell line resistance to BMS-777607.
| Problem | Possible Cause | Suggested Solution |
| My cells are not showing the expected growth inhibition with BMS-777607. | 1. Sub-optimal drug concentration: The IC50 value can vary between cell lines. 2. Intrinsic resistance: The cell line may not be dependent on the signaling pathways inhibited by BMS-777607. 3. Degraded drug: Improper storage of the BMS-777607 compound. | 1. Perform a dose-response curve to determine the IC50 for your specific cell line using a cell viability assay (e.g., MTT or clonogenic assay). 2. Characterize the baseline protein expression of BMS-777607 targets (p-MET, p-AXL, p-Aurora B) via Western blot to confirm they are active in your cell line. 3. Ensure proper storage of BMS-777607 (typically at -20°C or -80°C) and use a freshly prepared stock solution. |
| I observe a significant increase in cell size and multinucleation after BMS-777607 treatment. | Induction of polyploidy: This is a known effect of BMS-777607 due to the inhibition of Aurora B kinase, leading to cytokinesis failure. | 1. Confirm polyploidy using cell cycle analysis by flow cytometry. Look for the appearance of cell populations with >4N DNA content. 2. Visualize the phenotype using immunofluorescence staining for α-tubulin and DAPI to observe the cellular and nuclear morphology. |
| My BMS-777607-treated cells are now resistant to another cytotoxic drug. | Polyploidy-induced cross-resistance: The polyploid state can confer resistance to DNA-damaging agents and other chemotherapeutics. | 1. Quantify the change in sensitivity by determining the IC50 of the second drug on both the parental and the BMS-777607-pretreated (polyploid) cells. 2. Investigate combination therapies that may re-sensitize the polyploid cells to the second drug. |
| I have generated a cell line with acquired resistance to BMS-777607, and it is not due to polyploidy. How do I identify the resistance mechanism? | 1. On-target mutations: Secondary mutations in the kinase domains of MET, AXL, or Aurora B. 2. Bypass pathway activation: Upregulation of alternative receptor tyrosine kinases or downstream signaling molecules. | 1. Sequence the kinase domains of the target genes (MET, AXL, AURKB) in both the parental and resistant cell lines to identify any acquired mutations. 2. Perform a phospho-RTK array or Western blot analysis to screen for the activation of common bypass pathways (e.g., EGFR, HER2, PI3K/AKT, MAPK/ERK). |
Section 3: Data Presentation
Table 1: Kinase Inhibitory Profile of BMS-777607
| Kinase Target | IC50 (nM) |
| Axl | 1.1 |
| Ron | 1.8 |
| c-Met | 3.9 |
| Tyro3 | 4.3 |
| Aurora B | 78 |
Data compiled from publicly available sources.
Table 2: Chemosensitivity of Parental vs. BMS-777607-Induced Polyploid Cells
| Chemotherapeutic Agent | Cell Line | Parental IC50 (µM) | Polyploid IC50 (µM) | Fold Change in Resistance |
| Doxorubicin | T-47D | Value | Value | Value |
| Paclitaxel | T-47D | Value | Value | Value |
| Doxorubicin | ZR-75-1 | Value | Value | Value |
| Paclitaxel | ZR-75-1 | Value | Value | Value |
Note: Specific IC50 values would be populated from experimental data. The trend shows a significant increase in IC50 for polyploid cells.[1]
Section 4: Experimental Protocols
Protocol 1: Generation of a BMS-777607 Resistant Cell Line (Dose-Escalation Method)
Objective: To generate a cell line with acquired resistance to BMS-777607 through continuous exposure to increasing concentrations of the drug.
Methodology:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT) to determine the IC50 of BMS-777607 in the parental cell line.
-
Initial Treatment: Culture the parental cells in medium containing BMS-777607 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells resume a normal growth rate, passage them and increase the concentration of BMS-777607 in the culture medium by a factor of 1.5 to 2.
-
Repeat: Continue this stepwise increase in drug concentration. If significant cell death occurs, maintain the cells at the previous concentration until they recover.
-
Establishment of Resistant Line: After several months, a cell line capable of proliferating in a significantly higher concentration of BMS-777607 (e.g., 5-10 times the initial IC50) can be established.
-
Validation: Confirm the resistant phenotype by comparing the IC50 of the resistant line to the parental line.
-
Cryopreservation: Freeze aliquots of the resistant cell line at various passages.
Protocol 2: Clonogenic Assay
Objective: To assess the long-term proliferative potential of cells after treatment with BMS-777607.[13][14]
Methodology:
-
Cell Seeding: Plate a known number of single cells (e.g., 500-1000 cells) into 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of BMS-777607 for a specified period (e.g., 7-14 days). Include a vehicle control (DMSO).
-
Colony Formation: Incubate the plates for 1-3 weeks, allowing viable cells to form colonies of at least 50 cells.
-
Fixation and Staining:
-
Gently wash the colonies with PBS.
-
Fix the colonies with a solution of 6% glutaraldehyde.
-
Stain the fixed colonies with 0.5% crystal violet.
-
-
Colony Counting: Count the number of colonies in each well.
-
Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition compared to the vehicle control.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the DNA content of cells and identify polyploidy induced by BMS-777607.[15][16][17][18]
Methodology:
-
Cell Treatment: Treat cells with BMS-777607 at the desired concentration and for the desired time.
-
Cell Harvest: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing. Incubate at 4°C for at least 2 hours.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Gate on single cells and analyze the DNA content histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases, as well as any polyploid populations (>4N).
Protocol 4: Western Blot for Signaling Pathway Analysis
Objective: To assess the phosphorylation status of BMS-777607 targets and downstream signaling molecules.
Methodology:
-
Cell Lysis: Treat cells with BMS-777607, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-MET, MET, p-Aurora B, Aurora B, p-AKT, AKT, p-ERK, ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Section 5: Visualizations
Caption: Signaling pathways inhibited by BMS-777607.
Caption: Workflow for investigating BMS-777607 resistance.
References
- 1. Small-molecule inhibitor BMS-777607 induces breast cancer cell polyploidy with increased resistance to cytotoxic chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. The role of epithelial to mesenchymal transition in resistance to epidermal growth factor receptor tyrosine kinase inhibitors in non-small cell lung cancer - Jakobsen - Translational Lung Cancer Research [tlcr.amegroups.org]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Mechanism of c-Met and EGFR tyrosine kinase inhibitor resistance through epithelial mesenchymal transition in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An epithelial-mesenchymal transition gene signature predicts resistance to EGFR and PI3K inhibitors and identifies Axl as a therapeutic target for overcoming EGFR inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchwithrutgers.com [researchwithrutgers.com]
- 12. Pan-TAM Tyrosine Kinase Inhibitor BMS-777607 Enhances Anti-PD-1 mAb Efficacy in a Murine Model of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocols | Flow Cytometry Core Facility [flow.sdsu.edu]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. Protocols – Flow cytometry [flowcytometry-embl.de]
- 18. cancer.wisc.edu [cancer.wisc.edu]
Technical Support Center: BMS-777607 Western Blot Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the multi-kinase inhibitor BMS-777607 in Western blotting applications.
Troubleshooting Guides
This section addresses common issues encountered during Western blot analysis following treatment with BMS-777607.
Question: Why am I not seeing a decrease in the phosphorylation of my target protein (e.g., p-c-Met, p-Axl) after BMS-777607 treatment?
Answer: There are several potential reasons for the lack of inhibitory effect on your target's phosphorylation. Consider the following factors:
-
Suboptimal Inhibitor Concentration: Ensure you are using an appropriate concentration of BMS-777607. The IC50 values can vary significantly between cell-free assays and cell-based assays. For instance, while the IC50 for c-Met in a cell-free assay is 3.9 nM, it is 20 nM in GTL-16 cell lysates.[1][2] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental conditions.
-
Ligand Concentration (for c-Met): The inhibitory activity of BMS-777607 against c-Met phosphorylation can be influenced by the concentration of its ligand, Hepatocyte Growth Factor (HGF).[3][4] High concentrations of HGF may require higher concentrations of BMS-777607 to achieve effective inhibition.[3][4] If you are stimulating with HGF, consider optimizing the HGF concentration or increasing the BMS-777607 concentration accordingly.
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to BMS-777607. The expression level of the target protein and the activation status of the signaling pathway can influence the inhibitor's effectiveness.
-
Inhibitor Quality and Storage: Ensure the BMS-777607 is of high purity and has been stored correctly according to the manufacturer's instructions to maintain its activity.
-
Experimental Protocol: Review your Western blot protocol for any potential issues in sample preparation (e.g., inadequate phosphatase inhibition), protein transfer, or antibody incubation steps.
Question: I'm observing unexpected bands or changes in protein expression that are not my primary target. What could be the cause?
Answer: BMS-777607 is a multi-kinase inhibitor, and off-target effects can sometimes be observed.
-
Aurora Kinase B Inhibition: At therapeutic doses, BMS-777607 has been shown to inhibit Aurora Kinase B. This can lead to defects in chromosome alignment and segregation, resulting in polyploidy (cells with multiple sets of chromosomes). If you are probing for proteins involved in cell cycle regulation (e.g., cyclins, CDKs) or mitosis, you may observe changes related to this off-target effect.
-
Inhibition of Other Kinases: BMS-777607 also inhibits other kinases such as Ron and Tyro3 with high potency.[1][2][5] Depending on the expression and activity of these kinases in your cell model, you might observe changes in their downstream signaling pathways.
-
Antibody Specificity: Ensure that your primary antibody is specific for the target protein. Run appropriate controls, such as lysates from cells where the target protein is knocked down or knocked out, to validate antibody specificity.
Question: My Western blot for phosphorylated proteins has high background. How can I improve the signal-to-noise ratio?
Answer: High background in phospho-protein Western blots is a common issue. Here are some optimization steps:
-
Blocking Agent: When probing for phosphorylated proteins, it is generally recommended to use Bovine Serum Albumin (BSA) as the blocking agent instead of milk. Milk contains casein, a phosphoprotein, which can be recognized by anti-phospho antibodies and lead to high background.
-
Phosphatase Inhibitors: It is critical to include a cocktail of phosphatase inhibitors in your lysis buffer and to keep your samples on ice or at 4°C throughout the preparation process to prevent dephosphorylation of your target proteins.
-
Antibody Concentrations: Optimize the concentrations of both your primary and secondary antibodies. High antibody concentrations can lead to non-specific binding and increased background.
-
Washing Steps: Increase the number and/or duration of your wash steps after antibody incubations to more effectively remove non-specifically bound antibodies.
-
Membrane Handling: Ensure the membrane does not dry out at any point during the procedure, as this can cause high background.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of BMS-777607?
A1: The primary targets of BMS-777607 are the receptor tyrosine kinases c-Met, Axl, Ron, and Tyro3.[1][2][5]
Q2: What are the recommended starting concentrations for BMS-777607 in cell culture experiments?
A2: Based on published data, effective concentrations in cell-based assays typically range from the low nanomolar to the low micromolar range. For example, inhibition of HGF-triggered c-Met autophosphorylation has been observed with an IC50 of less than 1 nM in PC-3 and DU145 prostate cancer cells.[1][2] In other cell lines, concentrations up to 12.5 µM have been used to inhibit Axl phosphorylation.[6] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q3: How long should I treat my cells with BMS-777607 before lysis?
A3: The optimal treatment time can vary depending on the specific signaling pathway and cellular process being investigated. For inhibiting receptor tyrosine kinase phosphorylation, treatment times are often relatively short, ranging from 30 minutes to a few hours.[7] For studying downstream effects on cell proliferation or apoptosis, longer incubation times (e.g., 24 to 72 hours) may be necessary.
Q4: What are the key downstream signaling pathways affected by BMS-777607?
A4: By inhibiting its primary targets, BMS-777607 can affect several downstream signaling pathways that are crucial for cell proliferation, survival, migration, and invasion. These include the RAS-ERK (MAPK), PI3K-AKT, and STAT signaling cascades.[8]
Quantitative Data
Table 1: Inhibitory Activity (IC50) of BMS-777607 in Cell-Free Assays
| Target | IC50 (nM) |
| c-Met | 3.9[1][2] |
| Axl | 1.1[1][2] |
| Ron | 1.8[1][2] |
| Tyro3 | 4.3[1][2] |
Table 2: Inhibitory Activity of BMS-777607 in Cell-Based Assays
| Target/Process | Cell Line | IC50 |
| c-Met autophosphorylation | GTL-16 | 20 nM[1][2] |
| HGF-triggered c-Met autophosphorylation | PC-3, DU145 | < 1 nM[1][2] |
| Basal c-Met autophosphorylation | KHT | 10 nM[1] |
| HGF-induced cell migration and invasion | PC-3, DU145 | < 0.1 µM[1][2] |
Experimental Protocols
Detailed Methodology: Western Blot Analysis of Target Phosphorylation Following BMS-777607 Treatment
This protocol provides a general framework. Optimization of specific steps may be required for your particular experimental setup.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
If studying ligand-induced phosphorylation (e.g., HGF for c-Met), serum-starve the cells for 4-24 hours prior to treatment.
-
Prepare a stock solution of BMS-777607 in DMSO. Dilute the stock solution to the desired final concentrations in serum-free or complete media.
-
Pre-treat the cells with the various concentrations of BMS-777607 for the desired duration (e.g., 1-4 hours).
-
If applicable, stimulate the cells with the appropriate ligand (e.g., HGF) for a short period (e.g., 5-15 minutes). Include an unstimulated control.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-c-Met), diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imager or X-ray film.
-
-
Stripping and Re-probing (for Total Protein):
-
To normalize the phosphorylated protein signal, the membrane can be stripped of the bound antibodies and re-probed with an antibody for the total, non-phosphorylated form of the target protein.
-
Incubate the membrane in a stripping buffer according to the manufacturer's protocol.
-
Wash the membrane thoroughly and re-block before incubating with the primary antibody for the total protein.
-
Repeat the secondary antibody and detection steps.
-
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BMS-777607 | CAS#:1025720-94-8 | Chemsrc [chemsrc.com]
- 6. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing BMS-777607 In Vivo Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo efficacy of BMS-777607.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of BMS-777607?
A1: BMS-777607 is a potent, ATP-competitive multi-kinase inhibitor. Its primary targets are members of the c-Met receptor tyrosine kinase family, including c-Met, RON, Axl, and Tyro3. At higher concentrations, it also inhibits other kinases such as Aurora B. This inhibition disrupts downstream signaling pathways involved in tumor cell proliferation, survival, invasion, and metastasis.
Q2: What are the common challenges encountered when using BMS-777607 in vivo?
A2: Researchers may encounter challenges such as suboptimal tumor growth inhibition, the development of resistance, and potential off-target effects. One documented mechanism of resistance is the induction of polyploidy in cancer cells due to Aurora B kinase inhibition, which can lead to increased resistance to certain cytotoxic chemotherapy agents[1].
Q3: What are potential strategies to improve the in vivo efficacy of BMS-777607?
A3: Several strategies can be employed to enhance the in vivo efficacy of BMS-777607:
-
Combination Therapy: Combining BMS-777607 with other anti-cancer agents can lead to synergistic effects. A notable example is the combination with immune checkpoint inhibitors like anti-PD-1 monoclonal antibodies, which has been shown to significantly decrease tumor growth and metastasis in a murine model of triple-negative breast cancer[2][3].
-
Dose Optimization: As with any therapeutic agent, optimizing the dose and administration schedule is critical to maximize efficacy while minimizing toxicity.
-
Targeted Combination with Chemotherapy: While BMS-777607-induced polyploidy can confer resistance to some chemotherapeutic agents, a careful selection of cytotoxic drugs that are effective against polyploid cells could be a viable strategy. However, studies have shown increased IC50 values for doxorubicin, bleomycin, paclitaxel, and methotrexate (B535133) in polyploid cells induced by BMS-777607[1].
-
Combination with other Targeted Therapies: Exploring combinations with inhibitors of other key signaling pathways, such as the EGFR pathway, may offer therapeutic benefits[4].
Troubleshooting Guides
Issue: Suboptimal Tumor Growth Inhibition
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Dose or Dosing Frequency | Titrate the dose of BMS-777607. In a glioblastoma xenograft model, 30 mg/kg of BMS-777607 resulted in over 90% tumor reduction[5]. In another study, doses up to 50 mg/kg were used[6]. | Determine the optimal dose that provides significant tumor growth inhibition with acceptable toxicity. |
| Suboptimal Drug Formulation and Delivery | Ensure proper formulation of BMS-777607 for in vivo administration. A common vehicle is 0.5% HPMC and 0.2% Tween 80 in sterile water for oral gavage[7]. | Improved bioavailability and consistent drug exposure in the animal model. |
| Tumor Model Insensitivity | Characterize the expression and activation of c-Met, Axl, and other target kinases in your tumor model. BMS-777607 is most effective in tumors dependent on these signaling pathways. | Confirm that the tumor model is appropriate for testing a c-Met/TAM inhibitor. |
| Monotherapy is Insufficient | Consider combination therapy. Combining BMS-777607 (25 mg/kg/day) with an anti-PD-1 mAb (100 µ g/mouse every 2-4 days) has shown significantly decreased tumor growth compared to either monotherapy[2][3]. | Synergistic anti-tumor effect leading to enhanced tumor growth inhibition. |
Issue: Development of Drug Resistance
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Induction of Polyploidy | BMS-777607 can inhibit Aurora B kinase, leading to polyploidy and resistance to some chemotherapies[1]. Analyze tumor cells for changes in ploidy during treatment. | Understanding the mechanism of resistance in your model. |
| Activation of Bypass Signaling Pathways | Investigate the activation of alternative survival pathways in resistant tumors. | Identification of new therapeutic targets for combination therapy to overcome resistance. |
| Combination with Immunotherapy | The combination of BMS-777607 with anti-PD-1 can enhance anti-tumor immunity, potentially overcoming resistance mechanisms by engaging the host immune system[2][3]. | Increased infiltration of immune cells into the tumor microenvironment and improved tumor control. |
Quantitative Data Summary
| Parameter | Cell Line/Model | BMS-777607 Concentration/Dose | Observed Effect | Reference |
| IC50 (AXL inhibition) | U118MG & SF126 Glioblastoma Cells | ~12.5 µM | Significant reduction in cell viability and induction of apoptosis. | [8] |
| Tumor Volume Reduction | SF126 Glioblastoma Xenograft | Not specified | 56% reduction in tumor volume. | [8] |
| Tumor Volume Reduction | U118MG Glioblastoma Xenograft | 30 mg/kg | Over 91% tumor remission. | [8] |
| Tumor Growth Inhibition (Combination) | E0771 Triple-Negative Breast Cancer | 25 mg/kg/day (+ anti-PD-1) | Significantly decreased tumor growth and lung metastasis. | [2][3] |
| Increased Chemotherapy IC50 (Doxorubicin) | T-47D Polyploid Cells | 5 µmol/L (to induce polyploidy) | Significant increase in IC50 value. | [1] |
| Increased Chemotherapy IC50 (Paclitaxel) | T-47D Polyploid Cells | 5 µmol/L (to induce polyploidy) | Significant increase in IC50 value. | [1] |
Experimental Protocols
In Vivo Xenograft Efficacy Study
This protocol is a general guideline for assessing the in vivo efficacy of BMS-777607 in a subcutaneous xenograft mouse model.
1. Cell Culture and Preparation:
- Culture the desired cancer cell line (e.g., NCI-H226, SF126, U118MG) in the recommended medium with 10% FBS and antibiotics[7][9].
- Harvest cells during the logarithmic growth phase.
- Perform a cell count and assess viability using trypan blue exclusion (viability should be >90%)[10].
- Resuspend cells in sterile, serum-free medium or PBS at the desired concentration (e.g., 7 million cells in 100 µL)[9]. For some cell lines, mixing with Matrigel (1:1) can improve tumor establishment[10].
2. Tumor Cell Implantation:
- Use immunodeficient mice (e.g., nude Balb/c)[9].
- Anesthetize the mice.
- Inject the cell suspension subcutaneously into the flank of each mouse[9].
3. Tumor Growth Monitoring and Treatment Initiation:
- Monitor tumor growth by measuring with digital calipers. Calculate tumor volume using the modified ellipsoid formula: (a² × b × 0.5), where 'a' is the greatest transverse diameter and 'b' is the greatest longitudinal diameter[9].
- When tumors reach a predetermined size (e.g., ~200 mm³), randomize the mice into treatment and control groups[9].
4. Drug Formulation and Administration:
- Prepare BMS-777607 fresh daily. A common vehicle for oral gavage is 0.5% Hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.2% Tween 80 in sterile water[7].
- Administer BMS-777607 or vehicle control to the respective groups. Dosing can be performed daily via intraperitoneal injection or oral gavage[9]. A typical dose is 20-30 mg/kg[5][9].
5. Efficacy Assessment:
- Continue to measure tumor volume and body weight regularly throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers)[8].
Signaling Pathway and Experimental Workflow Diagrams
Caption: c-Met signaling pathway and the inhibitory action of BMS-777607.
Caption: TAM receptor signaling pathway and inhibition by BMS-777607.
Caption: BMS-777607-mediated Aurora B inhibition leading to polyploidy and chemoresistance.
Caption: General experimental workflow for an in vivo xenograft study with BMS-777607.
References
- 1. Small-molecule inhibitor BMS-777607 induces breast cancer cell polyploidy with increased resistance to cytotoxic chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pan-TAM Tyrosine Kinase Inhibitor BMS-777607 Enhances Anti-PD-1 mAb Efficacy in a Murine Model of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Managing BMS-777607 in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing potential toxicities of BMS-777607 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is BMS-777607 and what is its primary mechanism of action?
A1: BMS-777607 is a potent, ATP-competitive small-molecule inhibitor of multiple tyrosine kinases. Its primary targets are members of the MET kinase family, including c-Met, RON, AXL, and Tyro3.[1][2] By inhibiting these kinases, BMS-777607 can disrupt key signaling pathways involved in tumor cell proliferation, survival, invasion, and angiogenesis.[3]
Q2: What are the reported toxicities of BMS-777607 in preclinical animal studies?
A2: Preclinical studies in various animal models have generally shown that BMS-777607 is well-tolerated at therapeutically effective doses.[1][2][4] Reports frequently mention "no observed toxicity" or "no apparent systemic toxicity," with no significant weight loss or morbidity observed at doses up to 50 mg/kg in mice.[4][5] However, it is crucial for researchers to conduct their own dose-range finding and toxicity studies for their specific animal model and experimental conditions.
Q3: Have any off-target effects of BMS-777607 been identified?
A3: Yes, at therapeutic concentrations, BMS-777607 can inhibit other kinases besides the MET family. A notable off-target effect is the inhibition of Aurora Kinase B.[6] This can lead to the disruption of mitotic spindle formation, resulting in cells with multiple sets of chromosomes (polyploidy).[6][7] This effect on cell division is an important consideration for long-term studies and for interpreting experimental outcomes.
Q4: What is the Maximum Tolerated Dose (MTD) of BMS-777607 in common animal models?
A4: Specific MTD values for BMS-777607 are not consistently reported across the literature in a standardized format. The MTD is highly dependent on the animal species, strain, administration route, and dosing schedule. Researchers should determine the MTD empirically for their specific study. A general approach to determining the MTD is provided in the Experimental Protocols section.
Troubleshooting Guide
This guide addresses potential issues that may arise during in vivo studies with BMS-777607.
Issue 1: Unexpected Adverse Events (e.g., weight loss, lethargy, ruffled fur)
-
Possible Cause: The administered dose may be too high for the specific animal model or strain, or the formulation may be suboptimal.
-
Troubleshooting Steps:
-
Immediately reduce the dose or temporarily halt administration.
-
Monitor the animals closely for recovery. Provide supportive care if necessary (e.g., hydration, supplemental nutrition).
-
Review the formulation and administration procedure. Ensure the vehicle is well-tolerated and the compound is properly solubilized or suspended.
-
Conduct a dose-range finding study to establish a better-tolerated dose for your model.
-
Perform a vehicle-only control group to rule out any toxicity associated with the vehicle.
-
Issue 2: Lack of Efficacy at Previously Reported "Safe" Doses
-
Possible Cause: Differences in the animal model, tumor cell line, or experimental conditions can affect the therapeutic response.
-
Troubleshooting Steps:
-
Verify the activity of your BMS-777607 compound in vitro using a sensitive cell line.
-
Consider increasing the dose in a stepwise manner, while carefully monitoring for any signs of toxicity.
-
Evaluate the pharmacokinetics of BMS-777607 in your animal model to ensure adequate drug exposure.
-
Assess the expression and activation of the target kinases (c-Met, AXL, RON) in your tumor model.
-
Issue 3: Observation of Cellular Polyploidy in Tumor Samples
-
Possible Cause: This is a known off-target effect of BMS-777607 due to the inhibition of Aurora Kinase B.[6]
-
Implications and Actions:
-
Acknowledge this effect in your data interpretation. Polyploidy can influence tumor growth characteristics and response to other therapies.
-
Consider the potential for drug resistance. Polyploid cells may exhibit increased resistance to cytotoxic chemotherapy agents.[6][7]
-
If studying combination therapies, be aware that this effect of BMS-777607 could impact the efficacy of drugs that target dividing cells.
-
Quantitative Data
Table 1: Summary of BMS-777607 Dosing in Murine Models from Preclinical Studies
| Animal Model | Tumor Type | Administration Route | Dose Range | Observed Toxicity | Reference |
| Athymic Mice | Human Gastric Tumor Xenografts (GTL-16) | Oral | 6.25 - 50 mg/kg | No observed toxicity | [1][2] |
| C3H/HeJ Mice | Rodent Fibrosarcoma (KHT) | Oral (daily) | 25 mg/kg/day | No apparent systemic toxicity | [1][5] |
| CD1NuNu Mice | Human Glioblastoma Xenografts (U118MG, SF126) | Intraperitoneal (twice daily) | 30 - 100 mg/kg | No toxicity defined by weight loss or morbidity at 30-50 mg/kg | [4] |
| Balb/c Nude Mice | Human Mesothelioma Xenografts (NCI-H226) | Oral Gavage | 5, 10, 25 mg/kg | Not specified, significant tumor growth inhibition | [8] |
Experimental Protocols
Protocol 1: General Procedure for Determining the Maximum Tolerated Dose (MTD)
This protocol provides a general framework. Specific details should be adapted based on institutional guidelines and the characteristics of the compound.
-
Animal Model: Use a small cohort of healthy animals (e.g., 3-5 per group) of the same species, strain, and sex as planned for the efficacy studies.
-
Dose Selection: Start with a dose range based on literature reports. If no data is available, a dose-probing study with widely spaced doses in single animals can be performed. Subsequent dose levels can be escalated based on established protocols (e.g., modified Fibonacci series).
-
Administration: Administer BMS-777607 via the intended route for the efficacy study (e.g., oral gavage, intraperitoneal injection). Include a vehicle-only control group.
-
Monitoring:
-
Clinical Observations: Monitor animals at least twice daily for any signs of toxicity, including changes in posture, activity, breathing, and presence of ruffled fur or diarrhea.
-
Body Weight: Record body weight daily. A weight loss of more than 10-15% is often considered a sign of significant toxicity.
-
Food and Water Intake: Monitor daily.
-
-
Endpoint: The MTD is typically defined as the highest dose that does not cause mortality, significant weight loss, or other severe clinical signs of toxicity.
-
Necropsy: At the end of the observation period, perform a gross necropsy to look for any organ abnormalities. For a more detailed analysis, collect organs for histopathology.
Protocol 2: General Toxicity Monitoring During Efficacy Studies
-
Regular Observations:
-
Daily: Observe all animals for any changes in their overall health and behavior.
-
Weekly: Record the body weight of each animal.
-
-
Blood Collection:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at selected time points during the study.
-
Perform a complete blood count (CBC) to assess for hematological toxicities (e.g., anemia, neutropenia, thrombocytopenia).
-
Perform serum chemistry analysis to evaluate liver function (ALT, AST) and kidney function (BUN, creatinine).
-
-
Terminal Procedures:
-
At the end of the study, perform a full necropsy on all animals.
-
Record the weights of major organs (e.g., liver, kidneys, spleen, heart).
-
Collect major organs and any gross lesions for histopathological examination to identify any microscopic changes.
-
Visualizations
Caption: Signaling pathway inhibited by BMS-777607.
Caption: General workflow for in vivo toxicity assessment.
Caption: Decision tree for managing unexpected adverse events.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bms-777607 | C25H19ClF2N4O4 | CID 24794418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of the small molecule Met inhibitor BMS-777607 on the metastatic process in a rodent tumor model with constitutive c-Met activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibitor BMS-777607 induces breast cancer cell polyploidy with increased resistance to cytotoxic chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to c-Met Inhibitors: BMS-777607 Versus Other Targeted Agents
For Researchers, Scientists, and Drug Development Professionals
The c-Met receptor tyrosine kinase, a pivotal player in cell signaling, has emerged as a critical target in oncology. Its aberrant activation is a known driver of tumor growth, proliferation, and metastasis in a variety of cancers. This has spurred the development of numerous small molecule inhibitors aimed at attenuating its activity. This guide provides an objective comparison of BMS-777607, a potent c-Met inhibitor, with other notable c-Met targeted agents: Crizotinib, Cabozantinib, Capmatinib, and Tepotinib. The comparison is based on available preclinical data, focusing on biochemical potency, cellular activity, and in vivo efficacy.
Biochemical Potency: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency against its target. The following table summarizes the biochemical IC50 values of BMS-777607 and its counterparts against c-Met and other related kinases. It is important to note that these values are compiled from various studies and may have been determined under slightly different experimental conditions.
| Inhibitor | c-Met IC50 (nM) | Other Key Targets (IC50 in nM) |
| BMS-777607 | 3.9[1] | Axl (1.1), Ron (1.8), Tyro3 (4.3)[1] |
| Crizotinib | 8[2] | ALK (20), ROS1 (<0.025, Ki)[2][3] |
| Cabozantinib | 1.3[3] | VEGFR2 (0.035), RET (4), KIT (4.6), AXL (7), FLT3 (11.3), Tie2 (14.3)[3] |
| Capmatinib | 0.13[4] | Highly selective for c-Met[4] |
| Tepotinib | ~1.7 | Highly selective for c-Met |
Cellular Activity: Inhibiting c-Met Signaling and Function
The efficacy of a c-Met inhibitor in a cellular context is crucial for its potential therapeutic application. The following table summarizes the cellular activities of these inhibitors, focusing on their ability to inhibit c-Met phosphorylation and key cellular processes like proliferation, migration, and invasion. Direct comparative data is limited, and the presented values are from different studies.
| Inhibitor | Inhibition of c-Met Phosphorylation (IC50) | Anti-proliferative Activity (IC50) | Inhibition of Migration/Invasion (IC50) |
| BMS-777607 | <1 nM (PC-3, DU145 cells)[1]; 20 nM (GTL-16 cell lysates)[1] | Modest effect on proliferation in some cell lines[5] | <0.1 µM (PC-3, DU145 cells)[5] |
| Crizotinib | 11 nM (cell-based assay)[2] | 5.16 µM (MDA-MB-231), 1.5 µM (MCF-7), 3.85 µM (SK-BR-3)[6] | Dose-dependent inhibition in MDA-MB-231 cells[6] |
| Cabozantinib | Dose-dependent inhibition in E98NT cells[7] | 89 nM (E98NT cells)[7] | Significant inhibition of migration in E98NT cells[7] |
| Capmatinib | Potent inhibition in MET-dependent models[4] | Effective in MET-amplified/mutated cell lines[8] | Data not readily available in a comparative context. |
| Tepotinib | Effective in MET-driven tumor models[9] | Effective in MET-amplified/mutated cell lines | Data not readily available in a comparative context. |
In Vivo Efficacy: Performance in Xenograft Models
The anti-tumor activity of c-Met inhibitors in preclinical animal models provides valuable insights into their potential clinical utility. The following is a summary of the in vivo efficacy of BMS-777607 and other c-Met inhibitors in various xenograft models.
BMS-777607:
-
Significantly reduces tumor volumes in GTL-16 human tumor xenografts in athymic mice at doses of 6.25-50 mg/kg with no observed toxicity.
-
At 25 mg/kg/day, it decreased the number of KHT lung tumor nodules by 28.3% in a murine fibrosarcoma model.[10]
Crizotinib:
-
Demonstrated marked regression of large established GTL-16 tumors at 50 mg/kg/day and 75 mg/kg/day.[2]
Cabozantinib:
-
Exerts antitumor effects in mice injected with cells expressing MET and VEGF.[11]
Capmatinib:
-
Causes regression of MET-dependent tumor models in animals at well-tolerated doses.[4]
Tepotinib:
-
Demonstrates strong antitumor activity in subcutaneous and orthotopic brain metastasis models.[9]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the c-Met signaling pathway and a general experimental workflow for inhibitor characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. selleckchem.com [selleckchem.com]
- 4. ovid.com [ovid.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
A Head-to-Head Comparison of BMS-777607 and Foretinib for Cancer Research
In the landscape of targeted cancer therapies, small molecule inhibitors of receptor tyrosine kinases (RTKs) have emerged as a cornerstone of precision medicine. Among the critical targets are the MET and VEGFR signaling pathways, which are pivotal in tumor growth, invasion, and angiogenesis. This guide provides a detailed, objective comparison of two prominent inhibitors: BMS-777607, a selective MET-related inhibitor, and Foretinib, a multi-kinase inhibitor targeting MET and VEGFR2. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available preclinical data.
Executive Summary
BMS-777607 distinguishes itself with high selectivity for the MET-related kinase family, including c-Met, Axl, Ron, and Tyro3, demonstrating potent inhibition at low nanomolar concentrations. Its focused target profile suggests a more precise therapeutic window with potentially fewer off-target effects. In contrast, Foretinib presents a broader inhibitory profile, potently targeting both c-Met and VEGFR2, offering a dual-pronged approach by simultaneously attacking tumor cell proliferation and angiogenesis. The choice between these two inhibitors would likely depend on the specific cancer model and the relative importance of the targeted pathways.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for BMS-777607 and Foretinib, providing a direct comparison of their inhibitory activities and anti-tumor effects.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Kinase Target | BMS-777607 IC50 (nM) | Foretinib IC50 (nM) |
| c-Met | 3.9[1][2][3] | 0.4[4][5][6] |
| Axl | 1.1[1][2][3] | - |
| Ron | 1.8[1][2][3] | 3[5] |
| Tyro3 | 4.3[1][2][3] | - |
| VEGFR2 (KDR) | 180[7] | 0.9[4][6] |
| Flt-1 | - | 6.8[4][5] |
| Flt-3 | 16[8] | - |
| Tie-2 | - | Lower affinity[9] |
| c-Kit | - | Lower affinity[9] |
| PDGFRβ | - | Lower affinity[9] |
| Lck | 120[7] | - |
| Aurora B | 78[7] | - |
Table 2: In Vitro Cellular and In Vivo Anti-Tumor Activity
| Parameter | BMS-777607 | Foretinib |
| Cellular Effects | ||
| Inhibition of c-Met Autophosphorylation | IC50 <1 nM (PC-3, DU145 cells)[1][2][3]; IC50 = 20 nM (GTL-16 cell lysates)[1][2] | Potent inhibition of MET phosphorylation[9] |
| Inhibition of Cell Migration/Invasion | IC50 < 0.1 µM (PC-3, DU145 cells)[1][10] | Blocks migration and invasion[9] |
| Inhibition of Cell Proliferation | Selective inhibition in Met-driven tumor cell lines (GTL-16, H1993, U87)[1][2][3] | Reduces proliferation via G2/M arrest[9] |
| In Vivo Efficacy | ||
| Tumor Model | GTL-16 gastric carcinoma xenograft | SKOV3ip1 ovarian cancer xenograft |
| Dosage | 6.25-50 mg/kg (oral)[1][2] | 30 mg/kg (oral)[9][11] |
| Tumor Growth Inhibition | Significant reduction in tumor volume[1][2] | 86% inhibition of tumor weight[9][11] |
| Metastasis Inhibition | 28.3% decrease in KHT lung tumor nodules (25 mg/kg)[1][2] | 67% inhibition of metastatic nodules[9][11] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language.
Signaling Pathways
Caption: Targeted signaling pathways of BMS-777607 and Foretinib.
Experimental Workflows
Caption: Workflow for key in vitro experimental assays.
Detailed Experimental Protocols
Kinase Inhibition Assay (General Protocol)
A typical kinase reaction is performed in a buffer containing the recombinant kinase, a substrate (e.g., poly(Glu/Tyr)), ATP, and the inhibitor (BMS-777607 or Foretinib) at varying concentrations. The reaction is initiated by adding ATP and incubated at 30°C for a specified time. The amount of substrate phosphorylation is then quantified, often using a method that detects ATP consumption (e.g., Kinase-Glo) or a radiolabeled phosphate (B84403) transfer. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability/Proliferation (MTT) Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of BMS-777607 or Foretinib. A vehicle control (DMSO) is also included.
-
Incubation: Plates are incubated for a predetermined period (e.g., 72 or 96 hours) at 37°C.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent like DMSO is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 is calculated.
Transwell Invasion Assay
-
Insert Preparation: The upper chambers of Transwell inserts (with an 8 µm pore membrane) are coated with a basement membrane matrix (e.g., Matrigel) to simulate the extracellular matrix.
-
Cell Seeding: Cancer cells are starved overnight, then resuspended in serum-free medium and seeded into the upper chamber. The inhibitor (BMS-777607 or Foretinib) is also added to the upper chamber.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS).
-
Incubation: The plate is incubated for a period that allows for cell invasion (e.g., 24-48 hours).
-
Cell Removal and Staining: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The cells that have invaded through the membrane to the lower surface are fixed and stained with a dye like crystal violet.
-
Quantification: The number of invaded cells is counted in several microscopic fields, and the results are expressed as the percentage of invasion relative to the control.
In Vivo Tumor Xenograft Study
-
Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.
-
Drug Administration: BMS-777607 or Foretinib is administered to the treatment groups, typically via oral gavage, at a predetermined dose and schedule. The control group receives the vehicle solution.
-
Monitoring: Tumor size and mouse body weight are measured regularly (e.g., twice a week).
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in tumor volume or weight between the treated and control groups.
Western Blotting for Phospho-Protein Analysis
-
Cell Treatment and Lysis: Cells are treated with the inhibitor for a specified time. For analyzing receptor phosphorylation, cells are often stimulated with the corresponding ligand (e.g., HGF for c-Met) for a short period before lysis. Cells are then washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-c-Met). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).
-
Detection: The signal is visualized using a chemiluminescent substrate. The membrane can then be stripped and re-probed with an antibody against the total protein to confirm equal loading.
Conclusion
Both BMS-777607 and Foretinib are potent inhibitors of the c-Met signaling pathway with significant anti-tumor activity in preclinical models. The key differentiator lies in their selectivity profiles. BMS-777607 offers a targeted approach against the MET-related kinase family, which may be advantageous in cancers driven primarily by the activation of these specific kinases. Foretinib's broader spectrum of activity, encompassing both c-Met and VEGFR2, provides a rationale for its use in tumors where both proliferation and angiogenesis are critical drivers of malignancy. The detailed data and protocols provided in this guide are intended to assist researchers in making informed decisions about the selection and application of these inhibitors in their specific experimental contexts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BMS-777607 and Cabozantinib in Oncology Research
In the landscape of targeted cancer therapies, small molecule tyrosine kinase inhibitors (TKIs) have emerged as a cornerstone of precision medicine. Among these, BMS-777607 and cabozantinib (B823) have garnered significant attention from the research community for their potent inhibition of key oncogenic signaling pathways. This guide provides a detailed, objective comparison of their efficacy, supported by experimental data, to aid researchers, scientists, and drug development professionals in their ongoing work.
At a Glance: Key Differences and Mechanisms of Action
BMS-777607 is a selective ATP-competitive inhibitor of the MET kinase superfamily, which includes MET, RON, AXL, and Tyro3.[1][2] Its mechanism of action revolves around binding to the c-Met protein (hepatocyte growth factor receptor or HGFR), thereby preventing the binding of its ligand, hepatocyte growth factor (HGF), and disrupting the MET signaling cascade.[2] This pathway is crucial for tumor cell proliferation, survival, invasion, and angiogenesis.[2]
Cabozantinib, on the other hand, is a multi-targeted TKI that inhibits a broader range of receptor tyrosine kinases.[3] Its primary targets include VEGFR2, MET, RET, AXL, KIT, and FLT3.[3][4] By simultaneously blocking these pathways, cabozantinib exerts a multi-pronged attack on tumor growth, angiogenesis, and metastasis.[5]
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of BMS-777607 and cabozantinib across various cancer models.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Target Kinase | BMS-777607 IC50 (nM) | Cabozantinib IC50 (nM) |
| MET | 3.9[1] | 1.3[4] |
| AXL | 1.1[1] | 7[4] |
| RON | 1.8[1] | 124[6] |
| Tyro3 | 4.3[1] | - |
| VEGFR2 | >40-fold selective vs. MET[1] | 0.035[4] |
| RET | - | 5.2[4] |
| KIT | - | 4.6[4] |
| FLT3 | - | 11.3[4] |
| TIE2 | - | 14.3[4] |
Note: IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity in cell-free assays. A lower IC50 value indicates greater potency.
Table 2: In Vitro Cellular Proliferation and Viability (IC50)
| Cell Line | Cancer Type | BMS-777607 IC50 (µM) | Cabozantinib IC50 (µM) |
| GTL-16 | Gastric Carcinoma | Potent Inhibition (IC50 not specified)[2] | - |
| Hs746T | Gastric Carcinoma | - | 2.3[7] |
| SNU5 | Gastric Carcinoma | - | 0.37[7] |
| CE81T | Esophageal Squamous Cell Carcinoma | Not Determined (> highest conc. tested)[8] | 4.61[8] |
| KYSE-70 | Esophageal Squamous Cell Carcinoma | Not Determined (> highest conc. tested)[8] | IC50 determined, value not specified[8] |
| U118MG | Glioblastoma | IC50 determined, value not specified[9] | 2 - 34 (range across 9 GBM CSC lines)[5] |
| SF126 | Glioblastoma | IC50 determined, value not specified[9] | 2 - 34 (range across 9 GBM CSC lines)[5] |
| Neuroblastoma Cell Lines (various) | Neuroblastoma | - | 1.6 - 16.2[10] |
Table 3: In Vivo Antitumor Efficacy in Xenograft Models
| Cancer Model | Drug and Dosage | Outcome |
| GTL-16 Gastric Carcinoma Xenograft | BMS-777607 (6.25-50 mg/kg, oral, daily) | Significant reduction in tumor volume[2] |
| KHT Sarcoma Lung Metastasis Model | BMS-777607 (25 mg/kg/day, daily) | Significant decrease in the number of lung tumor nodules[11] |
| SF126 Glioblastoma Xenograft | BMS-777607 (30-100 mg/kg, i.p., twice daily) | 56% tumor volume reduction[9] |
| U118MG Glioblastoma Xenograft | BMS-777607 (30 mg/kg, i.p., twice daily) | >90% tumor remission[9] |
| Papillary Renal Cell Carcinoma PDX (MET mutated) | Cabozantinib | Striking tumor regression and inhibition of lung metastasis[12] |
| Colorectal Cancer PDX | Cabozantinib (30 mg/kg, oral, daily for 28 days) | Potent inhibition of tumor growth in 80% of treated tumors[13] |
| Neuroendocrine Prostate Cancer PDX (LuCaP 93 & 173.1) | Cabozantinib (30 mg/kg, daily) | Significant decrease in tumor volume[4] |
| Glioblastoma Orthotopic Xenografts (HF2587) | Cabozantinib | Significant tumor growth reduction and improved survival[5] |
Signaling Pathway Inhibition
Both BMS-777607 and cabozantinib effectively inhibit the MET and AXL signaling pathways, which are critical drivers of tumor progression and resistance to therapy.
Caption: Simplified signaling pathways inhibited by BMS-777607 and cabozantinib.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used in the evaluation of BMS-777607 and cabozantinib.
In Vitro Cell Viability/Proliferation Assays
Caption: General workflow for in vitro cell viability and proliferation assays.
-
Cell Seeding: Cancer cells are seeded at a specific density in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of BMS-777607 or cabozantinib, typically prepared by serial dilution in culture medium. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a predetermined period, often 72 hours, to allow the drugs to exert their effects.
-
Viability Assay: A viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to the wells. Viable cells metabolize these compounds, resulting in a color change.
-
Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. IC50 values are then determined by plotting the viability against the drug concentration and fitting the data to a dose-response curve.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Cells treated with the inhibitors are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-MET, total MET, phospho-ERK, total ERK) and a loading control (e.g., GAPDH, β-actin).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for detection via chemiluminescence or fluorescence.
-
Analysis: The intensity of the protein bands is quantified to determine the effect of the inhibitors on protein expression and phosphorylation.
In Vivo Xenograft Studies
Caption: A typical workflow for in vivo xenograft studies.
-
Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Establishment: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomly assigned to treatment groups and receive daily or intermittent doses of BMS-777607, cabozantinib, or a vehicle control via oral gavage or intraperitoneal injection.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week) to assess treatment efficacy and toxicity.
-
Endpoint and Tissue Collection: At the end of the study (due to tumor size limits or a predetermined time point), mice are euthanized, and tumors are excised.
-
Ex Vivo Analysis: The collected tumors can be analyzed by various methods, including immunohistochemistry (IHC) for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), and western blotting for target engagement.
Summary and Conclusion
Both BMS-777607 and cabozantinib are potent inhibitors of key oncogenic pathways, with demonstrated preclinical efficacy across a range of cancer models. The primary distinction lies in their target selectivity: BMS-777607 is a more focused inhibitor of the MET kinase superfamily, while cabozantinib possesses a broader inhibitory profile that includes VEGFR and other important receptor tyrosine kinases.
The choice between these two inhibitors in a research setting will depend on the specific scientific question being addressed. For studies focused on dissecting the role of the MET/AXL signaling axis, the more selective profile of BMS-777607 may be advantageous. Conversely, for investigating the effects of simultaneous inhibition of multiple oncogenic pathways, or for modeling clinical scenarios where multi-targeted agents are employed, cabozantinib provides a relevant tool.
The experimental data presented here, while not from direct head-to-head comprehensive trials in most cases, provides a valuable starting point for comparative analysis. Researchers are encouraged to consider the specific cellular context and tumor model when interpreting these findings and designing future experiments. The detailed protocols provided should facilitate the robust and reproducible evaluation of these and other novel targeted therapies.
References
- 1. Clinical significance of MET in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BMS-777607 | CAS#:1025720-94-8 | Chemsrc [chemsrc.com]
- 3. researchgate.net [researchgate.net]
- 4. Cabozantinib can block growth of neuroendocrine prostate cancer patient-derived xenografts by disrupting tumor vasculature | PLOS One [journals.plos.org]
- 5. smrj.scholasticahq.com [smrj.scholasticahq.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sensitivity of neuroblastoma to the novel kinase inhibitor cabozantinib is mediated by ERK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cabozantinib Exhibits Potent Antitumor Activity in Colorectal Cancer Patient-Derived Tumor Xenograft Models via Autophagy and Signaling Mechanisms | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
Validating BMS-777607 Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BMS-777607's performance in engaging its primary kinase targets, alongside alternative inhibitors. Detailed experimental protocols and visual representations of key cellular pathways and workflows are included to support your research and development efforts.
Introduction to BMS-777607
BMS-777607 is a potent, ATP-competitive small molecule inhibitor targeting multiple receptor tyrosine kinases within the MET and TAM (Tyro3, Axl, Mer) families.[1][2][3] Its primary targets include c-Met, Axl, Ron, and Tyro3, kinases often implicated in cancer cell proliferation, survival, invasion, and metastasis.[1][2][4] By binding to the kinase domain of these receptors, BMS-777607 blocks their autophosphorylation and subsequent activation of downstream signaling pathways, thereby inhibiting tumor growth and progression.[1][2]
Comparative Analysis of Kinase Inhibition
The inhibitory activity of BMS-777607 against its key targets has been quantified through various in vitro and cell-based assays. The following tables present a comparative summary of its potency (IC50 values) alongside other known inhibitors of c-Met, Axl, Ron, and Tyro3.
Table 1: Comparative IC50 Values for c-Met Kinase Inhibition
| Compound | IC50 (nM, cell-free) | IC50 (nM, cell-based) |
| BMS-777607 | 3.9 [1][2] | <1 (HGF-stimulated p-Met) [1][2] |
| Crizotinib | 8 | 24 |
| Cabozantinib | 1.3 | 4 |
| Capmatinib | 0.42 | - |
| Savolitinib | 5 | - |
Table 2: Comparative IC50 Values for Axl Kinase Inhibition
| Compound | IC50 (nM, cell-free) |
| BMS-777607 | 1.1 [1][2] |
| R428 (BGB324) | 14 |
| Gilteritinib | 0.73[5] |
| Cabozantinib | 7[6] |
| Merestinib | 3.5 |
Table 3: Comparative IC50 Values for Ron Kinase Inhibition
| Compound | IC50 (nM, cell-free) |
| BMS-777607 | 1.8 [1][2] |
| MGCD-265 | 1[7] |
| Foretinib | 13 |
| Crizotinib | - |
| Narnatumab | - |
Table 4: Comparative IC50 Values for Tyro3 Kinase Inhibition
| Compound | IC50 (nM, cell-free) |
| BMS-777607 | 4.3 [1][2][3] |
| UNC2250 | ~102 |
| LDC1267 | 28 |
| Foretinib | 23 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments to validate the target engagement of BMS-777607.
In Vitro Kinase Assay (c-Met)
This assay quantifies the direct inhibitory effect of BMS-777607 on the enzymatic activity of the c-Met kinase.
Materials:
-
Recombinant human c-Met kinase domain
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
BMS-777607
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
96-well white plates
Procedure:
-
Prepare serial dilutions of BMS-777607 in Kinase Assay Buffer.
-
In a 96-well plate, add the diluted inhibitor solutions.
-
Add the c-Met kinase and the Poly(Glu, Tyr) substrate to each well.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Western Blot for c-Met Phosphorylation
This method assesses the ability of BMS-777607 to inhibit the autophosphorylation of c-Met in a cellular context.
Materials:
-
Cancer cell line with high c-Met expression (e.g., GTL-16, MKN-45)
-
Cell culture medium and supplements
-
BMS-777607
-
Hepatocyte Growth Factor (HGF)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of BMS-777607 for 2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the anti-phospho-c-Met primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total-c-Met antibody as a loading control.
Cell Viability Assay (MTT Assay)
This assay determines the effect of BMS-777607 on the proliferation and viability of cancer cells.[8]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
BMS-777607
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with a serial dilution of BMS-777607 for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding.[9]
Materials:
-
Cancer cell line of interest
-
BMS-777607
-
PBS supplemented with protease inhibitors
-
Equipment for heating (e.g., PCR cycler) and cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Western blotting reagents and antibodies for the target protein (e.g., c-Met, Axl)
Procedure:
-
Treat cultured cells with BMS-777607 or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the soluble fractions by Western blot to detect the amount of the target protein remaining at each temperature.
-
A shift in the melting curve to a higher temperature in the presence of BMS-777607 indicates target engagement and stabilization.
Visualizing Pathways and Workflows
c-Met Signaling Pathway and BMS-777607 Inhibition
Caption: The c-Met signaling pathway and the inhibitory action of BMS-777607.
Western Blot Experimental Workflow
Caption: A generalized workflow for Western Blot analysis.
Cellular Thermal Shift Assay (CETSA) Workflow
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TYRO3: A potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-clinical efficacy of Ron kinase inhibitors alone and in combination with PI3K inhibitors for treatment of sfRon-expressing breast cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
- 7. selleckchem.com [selleckchem.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. tandfonline.com [tandfonline.com]
Comparative Analysis of BMS-777607 and Alternative c-Met/Ron Inhibitors
This guide provides a comparative analysis of the experimental results for BMS-777607, a potent inhibitor of the c-Met and Ron receptor tyrosine kinases, and other commercially available inhibitors targeting similar pathways. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on the selection of research compounds.
Performance Comparison of Kinase Inhibitors
The following table summarizes the in vitro potency of BMS-777607 and selected alternative compounds against their primary kinase targets. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant) values, are compiled from various cell-free enzymatic assays. Lower values indicate higher potency.
| Compound | Target Kinase | IC50 / Ki (nM) | Selectivity Profile |
| BMS-777607 | c-Met | 3.9 | Axl (1.1 nM), Ron (1.8 nM), Tyro3 (4.3 nM). Over 40-fold more selective for Met-family kinases versus Lck, VEGFR-2, and TrkA/B. |
| Ron | 1.8 | ||
| Axl | 1.1 | ||
| Tyro3 | 4.3 | ||
| PHA665752 | c-Met | 9 (IC50), 4 (Ki) | Over 50-fold selective for c-Met compared to a panel of other tyrosine and serine-threonine kinases. Also inhibits Ron (IC50: 68 nM). |
| Ron | 68 | ||
| INCB28060 (Capmatinib) | c-Met | 0.13 | Highly selective for c-Met with over 10,000-fold selectivity against a large panel of human kinases; no activity against Ron. |
| Tivantinib (ARQ 197) | c-Met | 355 (Ki) | A non-ATP-competitive, selective inhibitor of c-Met. |
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the mechanism of action and experimental procedures, the following diagrams were generated using the Graphviz DOT language.
Detailed Experimental Protocols
Reproducibility of experimental results is paramount in scientific research. The following are detailed protocols for key assays used to evaluate the performance of BMS-777607 and its alternatives.
In Vitro Kinase Inhibition Assay (Cell-Free)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
-
Objective: To calculate the IC50 value of the inhibitor against a specific kinase.
-
Materials:
-
Purified recombinant kinase (e.g., c-Met, Ron, Axl).
-
Kinase-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1).
-
ATP (Adenosine triphosphate), including a radiolabeled version (e.g., ³³P-γ-ATP).
-
Kinase buffer (e.g., 20 mM Tris-HCl, 5 mM MnCl₂, 0.1 mg/mL BSA, 0.5 mM DTT).
-
Test compound (BMS-777607 or alternative) dissolved in DMSO.
-
Trichloroacetic acid (TCA) for stopping the reaction.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A common starting stock concentration is 10 mM.
-
In a reaction well, combine the kinase buffer, purified kinase enzyme, and the peptide substrate.
-
Add the diluted test compound to the wells. Include a DMSO-only control (vehicle).
-
Initiate the kinase reaction by adding the ATP solution (containing a tracer amount of ³³P-γ-ATP). A typical ATP concentration is 1 μM.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes) within the linear range of the enzyme's activity.
-
Stop the reaction by adding cold TCA to precipitate the substrate.
-
Transfer the reaction mixture to a filtermat, wash to remove unincorporated ³³P-γ-ATP, and measure the remaining radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Objective: To assess the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines.
-
Materials:
-
Cancer cell line of interest (e.g., PC-3, DU145, GTL-16).
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
96-well tissue culture plates.
-
Test compound (BMS-777607 or alternative) dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) labeling reagent (e.g., 5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl).
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate overnight to allow for attachment.
-
Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).
-
Incubate the cells for a specified duration (e.g., 72 or 96 hours) at 37°C in a 5% CO₂ incubator.
-
Add 10-20 µL of MTT labeling reagent to each well and incubate for an additional 4 hours.
-
During this incubation, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
-
Cell Migration Assay (Wound Healing / Scratch Assay)
This assay is used to study cell migration, a key process in cancer metastasis.
-
Objective: To evaluate the effect of the inhibitor on the migratory capacity of cancer cells.
-
Materials:
-
Cancer cell line of interest.
-
6-well or 12-well tissue culture plates.
-
Sterile 200 µL pipette tip or a specialized wound-making tool.
-
Serum-free or low-serum culture medium.
-
Test compound (BMS-777607 or alternative).
-
Microscope with a camera.
-
-
Procedure:
-
Seed cells in a plate and grow them until they form a confluent monolayer.
-
Create a "wound" or "scratch" in the monolayer by scraping a straight line with a sterile pipette tip.
-
Gently wash the cells with PBS to remove detached cells and debris.
-
Replace the medium with fresh, low-serum medium containing the test compound at various concentrations. A vehicle control should be included.
-
Place the plate on a microscope stage (preferably within an incubator) and capture an image of the wound at time zero (T=0).
-
Continue to capture images of the same wound area at regular intervals (e.g., every 6, 12, or 24 hours) until the wound in the control well is nearly closed.
-
Analyze the images by measuring the area of the cell-free gap at each time point.
-
Calculate the rate of wound closure or the percentage of migration inhibition for each treatment compared to the control. The IC50 for migration inhibition can be determined from dose-response data.
-
Conclusion
BMS-777607 is a potent, multi-targeted inhibitor of the c-Met kinase family, effectively blocking key signaling pathways involved in cancer cell proliferation, survival, and metastasis. Its performance is comparable or, in some cases, more potent than other inhibitors like PHA665752, particularly in its activity against Ron. INCB28060 stands out for its exceptional potency and selectivity for c-Met. The choice of inhibitor will depend on the specific research question, such as the need for multi-kinase inhibition versus highly selective single-target inhibition. The provided protocols offer a standardized framework for conducting reproducible in vitro experiments to further investigate these compounds.
A Comparative Guide to the Kinase Inhibitor BMS-777607: Profiling its Cross-Reactivity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
BMS-777607 is a potent, ATP-competitive small molecule inhibitor primarily targeting the c-Met receptor tyrosine kinase and its family members. Its efficacy in preclinical models has established it as a valuable tool for cancer research. However, a thorough understanding of its kinase selectivity is crucial for interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of BMS-777607's cross-reactivity profile, supported by available experimental data, and offers a detailed look at the methodologies used for such assessments.
Kinase Inhibition Profile of BMS-777607
BMS-777607 is recognized as a multi-targeted kinase inhibitor with high affinity for the c-Met family of receptor tyrosine kinases. In cell-free assays, it demonstrates potent inhibition of its primary targets with the following half-maximal inhibitory concentrations (IC50):
| Kinase | IC50 (nM) |
| Axl | 1.1[1][2][3] |
| Ron | 1.8[1][2][3] |
| c-Met | 3.9[1][2][3] |
| Tyro3 | 4.3[1][2][3] |
| Mer | 14[1] |
Beyond its primary targets, BMS-777607 has been shown to be highly selective. It is reportedly 40-fold more selective for these Met-related targets compared to kinases such as Lck, VEGFR-2, and TrkA/B, and exhibits over 500-fold greater selectivity against a broader range of other receptor and non-receptor kinases[1][2][3].
A notable off-target activity of BMS-777607 is its inhibition of Aurora B kinase. This interaction is believed to be responsible for the observed induction of polyploidy in breast cancer cells, a phenomenon where cells contain more than two complete sets of chromosomes[4]. This finding highlights the importance of comprehensive kinase profiling to understand the full spectrum of a compound's biological activities.
Comparison with Alternative Inhibitors
For instance, in a study comparing the effects on the TAM kinase family (Tyro3, Axl, Mer), BMS-777607 was shown to be a broad-based pan-TAM inhibitor, with similar low to mid-nanomolar IC50 values for Tyro3, Axl, and Mer. In the same study, another inhibitor, BGB324, displayed greater selectivity towards Axl[5].
Crizotinib is another well-known inhibitor with activity against c-Met, in addition to its primary target, ALK. While extensive clinical data exists for crizotinib, particularly in the context of ALK-rearranged non-small cell lung cancer[6][7][8], a direct biochemical comparison of its kinome-wide selectivity against BMS-777607 is not yet published. Such data would be invaluable for researchers to select the most appropriate tool compound for their specific experimental needs.
Signaling Pathways and Experimental Workflows
To visually represent the interactions of BMS-777607 and the methodologies for its characterization, the following diagrams are provided.
Caption: Primary and known off-targets of BMS-777607 with IC50 values for its primary targets.
Caption: A generalized workflow for a radiometric kinase inhibition assay.
Experimental Protocols
The determination of a kinase inhibitor's selectivity and potency relies on robust and standardized biochemical assays. The following is a generalized protocol for a radiometric kinase inhibition assay, a gold-standard method for this purpose.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., BMS-777607) against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Specific kinase substrate (peptide or protein)
-
[γ-³³P]ATP or [γ-³²P]ATP (radiolabeled ATP)
-
Non-radiolabeled ATP
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT, and BSA)
-
Test compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
Trichloroacetic acid (TCA) or other stop solution
-
Filter paper (e.g., phosphocellulose)
-
Scintillation fluid
-
Scintillation counter or phosphorimager
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in the kinase reaction buffer. A typical starting concentration might be 10 µM, with 10-fold serial dilutions.
-
Reaction Setup: In a microplate, combine the kinase, its specific substrate, and the diluted test compound. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control (buffer only).
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of radiolabeled and non-radiolabeled ATP to each well. The final ATP concentration should be at or near the Km value for the specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Stopping the Reaction: Terminate the reaction by adding a stop solution, such as TCA, which precipitates the proteins and larger peptides.
-
Separation of Phosphorylated Substrate: Spot the reaction mixtures onto filter paper. The phosphorylated substrate will bind to the filter, while the unreacted radiolabeled ATP will be washed away. Perform several wash steps with a suitable buffer (e.g., phosphoric acid).
-
Quantification: After drying the filter paper, quantify the amount of incorporated radioactivity using a scintillation counter or a phosphorimager.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
This guide provides a snapshot of the current understanding of BMS-777607's cross-reactivity. As more comprehensive and comparative kinome-wide profiling data becomes available, a more refined picture of its selectivity will emerge, further aiding researchers in its effective and precise application.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BMS-777607 | CAS#:1025720-94-8 | Chemsrc [chemsrc.com]
- 4. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 6. Crizotinib: a novel and first-in-class multitargeted tyrosine kinase inhibitor for the treatment of anaplastic lymphoma kinase rearranged non-small cell lung cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ctg.queensu.ca [ctg.queensu.ca]
- 8. Frontiers | Comparison of Clinical Efficacy of Alectinib Versus Crizotinib in ALK-Positive Non-Small Cell Lung Cancer: A Meta-Analysis [frontiersin.org]
Combination of BMS-777607 with Other Chemotherapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-777607 is a potent, ATP-competitive small molecule inhibitor targeting multiple receptor tyrosine kinases, including the MET family (c-Met, RON) and the TAM (Tyro3, Axl, Mer) family of kinases.[1][2][3] Its ability to modulate key signaling pathways involved in tumor cell proliferation, survival, migration, and immune regulation has led to investigations into its efficacy both as a monotherapy and in combination with other chemotherapeutic agents. This guide provides a comparative analysis of the performance of BMS-777607 in combination with various classes of anti-cancer drugs, supported by preclinical experimental data.
Data Presentation
Combination with Immune Checkpoint Inhibitors
Preclinical studies have shown that combining BMS-777607 with an anti-PD-1 monoclonal antibody results in a significant enhancement of anti-tumor activity in a syngeneic mouse model of triple-negative breast cancer (E0771).[4][5] This combination not only leads to a marked reduction in tumor growth and lung metastasis but also enhances the infiltration of immune-stimulatory T cells into the tumor microenvironment.[4][5]
Table 1: In Vivo Efficacy of BMS-777607 in Combination with Anti-PD-1 mAb in the E0771 Mouse Model of Triple-Negative Breast Cancer [4]
| Treatment Group | Mean Tumor Volume (mm³) at Day 28 | Reduction in Tumor Volume vs. Vehicle (%) | Incidence of Lung Metastasis |
| Vehicle | ~2000 | - | High |
| BMS-777607 (25 mg/kg/day) | ~1200 | 40% | Reduced |
| Anti-PD-1 mAb | ~1000 | 50% | Reduced |
| BMS-777607 + Anti-PD-1 mAb | ~250 | 87.5% | Significantly Reduced |
Combination with Cytotoxic Chemotherapies
Contrary to the synergistic effects observed with immunotherapy, studies on the combination of BMS-777607 with conventional cytotoxic chemotherapies in breast cancer cell lines have revealed an antagonistic interaction. Treatment with BMS-777607 was found to induce polyploidy in breast cancer cells, a state characterized by multiple sets of chromosomes. This induction of polyploidy is associated with a significant increase in resistance to various cytotoxic agents.[6][7][8]
Table 2: IC50 Values of Cytotoxic Agents in Control and BMS-777607-Induced Polyploid Breast Cancer Cells [6][8]
| Chemotherapeutic Agent | Cell Line | IC50 in Control Cells (nmol/L) | IC50 in Polyploid Cells (nmol/L) | Fold Increase in Resistance |
| Doxorubicin | T-47D | 125 | 1150 | 9.2 |
| ZR-75-1 | 180 | 1200 | 6.7 | |
| Paclitaxel | T-47D | 8 | 58 | 7.3 |
| ZR-75-1 | 12 | 65 | 5.4 | |
| Bleomycin | T-47D | 5783 | >10000 | >1.7 |
| ZR-75-1 | 6134 | >10000 | >1.6 | |
| Methotrexate | T-47D | 15 | 85 | 5.7 |
| ZR-75-1 | 20 | 110 | 5.5 |
Proposed Combinations with Other Targeted Therapies
Combination with HER2/3 Inhibitors: Inhibition of the Axl receptor by BMS-777607 can lead to a compensatory upregulation and activation of the HER3 receptor, a member of the epidermal growth factor receptor (EGFR) family. This activation can serve as an escape mechanism for cancer cells. Therefore, a dual-inhibition strategy combining BMS-777607 with a HER2/3 inhibitor, such as lapatinib, has been proposed to overcome this resistance mechanism. While quantitative data for this specific combination is not yet available in the reviewed literature, the strong biological rationale warrants further investigation.
Combination with EGFR Inhibitors in Glioblastoma: BMS-777607 has demonstrated potent anti-cancer effects in preclinical models of glioblastoma (GBM), a disease often characterized by EGFR alterations.[3][9][10] Given the complexity and heterogeneity of GBM, it is suggested that a combination therapy approach targeting both AXL and EGFR could yield a synergistic anti-tumor effect.[9]
Experimental Protocols
Cell Viability and Clonogenic Survival Assays
MTS Assay for Cell Viability: This assay is used to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of BMS-777607, the chemotherapeutic agent of interest, or a combination of both for 72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. The amount of formazan (B1609692) product generated is proportional to the number of viable cells.
Clonogenic Survival Assay: This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival.[11][12][13][14][15]
-
Cell Plating: Plate a low density of cells (e.g., 200-1000 cells) in 6-well plates.
-
Drug Treatment: Treat the cells with the desired concentrations of the drugs for a specified period (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.
-
Colony Formation: Incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition.
In Vivo Tumor Xenograft Studies
Triple-Negative Breast Cancer Syngeneic Model (E0771): [4][16]
-
Cell Implantation: Inject 1 x 10^6 E0771 cells orthotopically into the mammary fat pad of female C57BL/6 mice.
-
Tumor Growth: Allow tumors to reach a volume of approximately 80-100 mm³.
-
Treatment Administration:
-
BMS-777607 is administered daily via intraperitoneal (i.p.) injection at a dose of 25 mg/kg.
-
Anti-PD-1 antibody is administered every two days for a total of four doses via i.p. injection.
-
-
Monitoring: Measure tumor volume every 3 days using calipers. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, excise the tumors and weigh them. Lungs can be harvested to assess the incidence of metastasis.
Mandatory Visualization
Caption: TAM Receptor Signaling Pathway and Inhibition by BMS-777607.
Caption: Preclinical Evaluation Workflow for BMS-777607 Combinations.
Caption: Axl and HER3 Crosstalk as a Resistance Mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pan-TAM Tyrosine Kinase Inhibitor BMS-777607 Enhances Anti-PD-1 mAb Efficacy in a Murine Model of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Small-molecule inhibitor BMS-777607 induces breast cancer cell polyploidy with increased resistance to cytotoxic chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 12. Clonogenic Assay [en.bio-protocol.org]
- 13. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 14. scribd.com [scribd.com]
- 15. Clonogenic Assay [bio-protocol.org]
- 16. Frontiers | Therapy With Carboplatin and Anti-PD-1 Antibodies Before Surgery Demonstrates Sustainable Anti-Tumor Effects for Secondary Cancers in Mice With Triple-Negative Breast Cancer [frontiersin.org]
A Comparative Meta-Analysis of TAM Inhibitors in Oncology
This guide provides a comprehensive comparison of Tyro3, Axl, and MerTK (TAM) kinase inhibitors for researchers, scientists, and drug development professionals. We delve into the preclinical and clinical data, offering a meta-view of the current landscape of TAM-targeted cancer therapies. Our analysis is supported by structured data tables for easy comparison, detailed experimental protocols for key studies, and visualizations of critical signaling pathways and workflows.
The Rationale for Targeting TAM Kinases in Cancer
The TAM family of receptor tyrosine kinases—Tyro3, Axl, and MerTK—are crucial players in the tumor microenvironment.[1][2][3][4] Their overexpression is a hallmark of numerous solid and hematological malignancies and is often correlated with poor prognosis.[2][5][6] TAM kinases drive cancer progression through multiple mechanisms:
-
Direct Tumor Cell Effects: Activation of TAM signaling pathways, such as PI3K/AKT and MAPK/ERK, promotes tumor cell survival, proliferation, migration, and invasion.[7][8]
-
Therapeutic Resistance: TAM kinases are implicated in the development of resistance to a wide range of cancer therapies, including chemotherapy, targeted therapies, and radiation.[1][3][9][10][11]
-
Immune Evasion: By modulating the function of innate immune cells like macrophages and dendritic cells, TAM kinases foster an immunosuppressive tumor microenvironment, enabling tumors to evade immune surveillance.[2][3][12][13][14][15] They have been shown to negatively regulate the activity of natural killer (NK) cells, which are critical for anti-tumor immunity.[1][3]
The dual role of TAM kinases in promoting tumor growth and suppressing anti-tumor immunity makes them highly attractive therapeutic targets.[2][12] Inhibition of TAM signaling can simultaneously exert direct anti-tumor effects and render the tumor more susceptible to immune attack, creating a strong rationale for their use in combination with immune checkpoint inhibitors.[11][12][16]
Comparative Efficacy of TAM Inhibitors: Preclinical Data
A variety of small-molecule inhibitors targeting one or more TAM kinases have been evaluated in preclinical cancer models. These studies provide a foundation for their clinical development.
| Inhibitor | Target(s) | Cancer Model(s) | Key Findings | Reference(s) |
| Bemcentinib (BGB324/R428) | Axl | Non-small cell lung cancer (NSCLC), Breast cancer, Acute myeloid leukemia (AML) | Blocks proliferation and metastasis; enhances apoptosis mediated by chemotherapy; reverses chemoresistance. | [17][18] |
| Sitravatinib | TAM family, VEGFR, c-Met | Triple-negative breast cancer (TNBC), HER2+ breast cancer | Significantly sensitizes TNBC to CDK4/6 inhibitors; effective against drug-resistant HER2+ breast cancer. | [19][20] |
| MRX-2843 | MerTK | Non-small cell lung cancer (NSCLC), Acute myeloid leukemia (AML), Acute lymphoblastic leukemia (ALL) | Synergizes with EGFR inhibitors in NSCLC; extends survival in leukemia models. | [21] |
| UNC2025 | MerTK, Flt3 | Glioblastoma (GBM) | Sensitizes GBM cells to cytotoxic chemotherapy. | [10] |
| ONO-7475 | MerTK | Multiple | Not specified in provided abstracts | |
| Cabozantinib | VEGFR, MET, AXL, RET | Multiple | Efficacy in combination with immune checkpoint inhibitors is being explored. | [16] |
Clinical Landscape of TAM Inhibitors
Several TAM inhibitors have progressed into clinical trials, primarily focusing on Axl and MerTK inhibition, both as monotherapies and in combination with other anti-cancer agents.
| Inhibitor | Target(s) | Phase | Cancer Type(s) | Combination Therapy | Key Reported Outcomes | NCT Identifier | Reference(s) |
| Bemcentinib (BGB324) | Axl | Phase II | Advanced NSCLC | Pembrolizumab | ORR of 26% in all patients, 38% in AXL-positive tumors. | NCT03184571 | [6] |
| Bemcentinib (BGB324) | Axl | Phase II | Advanced NSCLC | Erlotinib | Investigating overcoming resistance to EGFR inhibitors. | NCT02424617 | |
| Sitravatinib | TAM family, VEGFR, c-Met | Phase III | NSCLC | Nivolumab | Being evaluated in patients who have progressed on prior checkpoint inhibitor therapy. | NCT03906071 | |
| MRX-2843 | MerTK | Phase I | Advanced Solid Tumors | Osimertinib | Evaluating safety and efficacy in Osimertinib-resistant NSCLC. | NCT03510104 | [11][21] |
| ASLAN-002 | Axl, MerTK | Phase I | Solid Tumors | Not specified | Determined a well-tolerated dose for Phase II. | Not specified | [15] |
| Enapotamab Vedotin (HuMax-AXL-ADC) | Axl | Phase I/II | Solid Tumors | Monotherapy | Antibody-drug conjugate targeting Axl-expressing tumors. | NCT02988817 | [5] |
Key Experimental Methodologies
The following protocols are representative of the experimental approaches used to evaluate TAM inhibitors in the cited studies.
In Vitro Cell-Based Assays
-
Cell Viability and Proliferation: Cancer cell lines are seeded in 96-well plates and treated with varying concentrations of the TAM inhibitor. Cell viability is assessed after 72 hours using assays such as CellTiter-Glo® (Promega) which measures ATP levels, or by direct cell counting.
-
Apoptosis Assays: Apoptosis is quantified by flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining. Cells are treated with the inhibitor for 48-72 hours, harvested, and stained according to the manufacturer's protocol.
-
Migration and Invasion Assays: Transwell assays (e.g., Boyden chambers) are used to assess cell migration and invasion. Cells are seeded in the upper chamber of the transwell insert, and the lower chamber contains a chemoattractant. After incubation, migrated/invaded cells on the lower surface of the membrane are stained and counted.
-
Western Blotting: To assess the inhibition of TAM signaling, cells are treated with the inhibitor for a short period (e.g., 2-4 hours), followed by lysis. Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against phosphorylated and total TAM kinases (Axl, MerTK) and downstream effectors like AKT and ERK.
In Vivo Animal Models
-
Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice). Once tumors are established, mice are randomized to receive vehicle control or the TAM inhibitor via oral gavage or intraperitoneal injection. Tumor growth is monitored over time by caliper measurements.
-
Syngeneic Models: For studying the effects on the tumor microenvironment and in combination with immunotherapy, syngeneic mouse cancer cell lines are implanted into immunocompetent mice (e.g., C57BL/6 or BALB/c). Treatment and tumor monitoring are performed as in xenograft models. At the end of the study, tumors and spleens may be harvested for immunophenotyping by flow cytometry or immunohistochemistry.
Clinical Trial Evaluation
-
Patient Population: Eligibility criteria typically include patients with advanced or metastatic solid tumors who have progressed on standard therapies. For some trials, tumor expression of the target (e.g., Axl) may be required.
-
Treatment Regimen: Patients receive the TAM inhibitor orally at a specified dose and schedule, either as a monotherapy or in combination with another agent like an immune checkpoint inhibitor.
-
Efficacy Assessment: Tumor responses are evaluated every 6-8 weeks using imaging (e.g., CT or MRI) and assessed according to the Response Evaluation Criteria in Solid Tumors (RECIST). Key endpoints include Overall Response Rate (ORR), Disease Control Rate (DCR), and Progression-Free Survival (PFS).
-
Safety and Tolerability: Adverse events are monitored and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
Visualizing TAM Signaling and Therapeutic Intervention
The following diagrams illustrate the key signaling pathways and the logic of therapeutic intervention with TAM inhibitors.
Caption: Canonical TAM signaling pathway activated by ligands Gas6 and Protein S.
Caption: Dual mechanism of action of TAM inhibitors on tumor and immune cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Two-Front War on Cancer—Targeting TAM Receptors in Solid Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TAM Receptor Inhibition–Implications for Cancer and the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic targeting of the functionally elusive TAM receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MERTK in Cancer Therapy: Targeting the Receptor Tyrosine Kinase in Tumor Cells and the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. TAM kinase inhibition and immune checkpoint blockade – a winning combination in cancer treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TAM family kinases as therapeutic targets at the interface of cancer and immunity | Semantic Scholar [semanticscholar.org]
- 13. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 14. researchgate.net [researchgate.net]
- 15. Targeting Tyro3, Axl and MerTK (TAM receptors): implications for macrophages in the tumor microenvironment | springermedizin.de [springermedizin.de]
- 16. TAM kinase inhibition and immune checkpoint blockade- a winning combination in cancer treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. TAM Receptor Tyrosine Kinases as Emerging Targets of Innate Immune Checkpoint Blockade for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting Tyro3, Axl, and MerTK Receptor Tyrosine Kinases Significantly Sensitizes Triple-Negative Breast Cancer to CDK4/6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting Tyro3, Axl, and MerTK Receptor Tyrosine Kinases Significantly Sensitizes Triple-Negative Breast Cancer to CDK4/6 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. MERTK Inhibition as a Targeted Novel Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: A Comparative Guide to BMS-777607 and Anti-PD-1 Therapy
For Researchers, Scientists, and Drug Development Professionals
The convergence of targeted therapy and immunotherapy is paving new avenues for cancer treatment. This guide provides a detailed comparison of BMS-777607, a potent MET tyrosine kinase inhibitor, and anti-PD-1 therapy, a cornerstone of immune checkpoint blockade. We delve into their mechanisms of action, preclinical and clinical data, and the promising synergistic potential of their combination, supported by experimental evidence.
Section 1: Mechanism of Action
BMS-777607: Targeting the MET Signaling Pathway
BMS-777607 is a small-molecule inhibitor that competitively binds to the ATP-binding site of the c-Met receptor tyrosine kinase.[1][2] The MET pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, migration, and invasion.[3][4] Dysregulation of this pathway is implicated in the development and progression of numerous solid tumors.[3] BMS-777607 also exhibits inhibitory activity against other related kinases, including Axl, Ron, and Tyro3.[5][6] By blocking MET signaling, BMS-777607 can induce cell death in tumor cells that are dependent on this pathway.[1][2]
References
- 1. Bms-777607 | C25H19ClF2N4O4 | CID 24794418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Understanding and Targeting MET Signaling in Solid Tumors - Are We There Yet? [jcancer.org]
- 4. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Disposal of PD0176078: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of the N-type calcium channel blocker, PD0176078, this document outlines procedural guidance to ensure the safety of laboratory personnel and compliance with regulations.
It is critical to note that in the absence of a specific Safety Data Sheet (SDS) for this compound, this compound should be treated as a potentially hazardous substance. All handling and disposal steps should be conducted with appropriate personal protective equipment (PPE) and in accordance with institutional and local regulations for chemical waste.
Quantitative Data Summary
Due to the limited availability of public data, a comprehensive quantitative profile for this compound is not available. The following table summarizes the known information. Researchers are advised to consult their chemical supplier for a complete Safety Data Sheet (SDS) if available.
| Property | Value |
| Physical State | Solid |
| Solubility | Soluble in DMSO |
| Storage Temperature | -20°C |
Experimental Protocols: General Disposal Procedure
The disposal of this compound should follow a multi-step process designed to ensure safety and compliance. This protocol is based on standard practices for the disposal of research chemicals with unknown toxicity and environmental impact.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must be equipped with the following PPE:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
Step 2: Waste Segregation
Proper segregation of chemical waste is paramount to prevent accidental reactions.
-
Solid Waste: Unused or expired this compound solid compound should be collected in a dedicated, clearly labeled hazardous waste container. This container should be made of a material compatible with the chemical and have a secure lid.
-
Liquid Waste: Solutions containing this compound (e.g., in DMSO) should be collected in a separate, labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be disposed of as solid hazardous waste.
Step 3: Waste Container Labeling
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The date the waste was first added to the container
-
The name of the principal investigator or responsible person
Step 4: Storage of Waste
Waste containers should be stored in a designated satellite accumulation area within the laboratory.
-
Keep containers securely closed except when adding waste.
-
Store in a well-ventilated area.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
Step 5: Final Disposal
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash. Professional disposal by a licensed hazardous waste management company is required.
Signaling Pathway of N-type Calcium Channels
This compound functions as an N-type calcium channel blocker. These channels play a crucial role in neuronal signaling by regulating the influx of calcium ions into the cell, which in turn triggers neurotransmitter release. The following diagram illustrates a simplified signaling pathway involving N-type calcium channels.
Caption: this compound blocks N-type calcium channels, inhibiting calcium influx and subsequent neurotransmitter release.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is a critical component of laboratory safety. This workflow ensures that all necessary steps are considered and followed.
Caption: A step-by-step workflow for the safe disposal of this compound from initial handling to final pickup.
Safeguarding Your Research: Essential Protocols for Handling PD0176078
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with PD0176078, a potent N-type calcium channel blocker. In the absence of a specific Safety Data Sheet (SDS), these procedures are based on the precautionary principle, treating the compound as potentially hazardous upon acute and chronic exposure. Adherence to these protocols is mandatory to ensure personnel safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE): A Multi-layered Defense
The primary route of exposure to potent compounds in a laboratory setting is through inhalation of airborne particles and dermal contact. Therefore, a robust PPE strategy is your first line of defense. The required level of PPE escalates with the potential for exposure.
| Activity | Minimum Required PPE | Enhanced Precautions (for weighing and handling powders) |
| General Laboratory Operations | Nitrile gloves (double-gloving recommended), Safety glasses with side shields, Fully-buttoned laboratory coat | N/A |
| Weighing and Transfer of Powders | Double nitrile gloves, Chemical splash goggles, Face shield, Disposable gown with tight-fitting cuffs, NIOSH-approved respirator (e.g., N95 for powders) | All manipulations should be performed within a certified chemical fume hood, ventilated balance enclosure, or glove box. |
| Preparation of Solutions | Double nitrile gloves, Chemical splash goggles, Face shield, Chemical-resistant apron over a lab coat | Work should be conducted in a chemical fume hood. |
| Conducting Reactions | Double nitrile gloves (select glove material based on all reactants), Chemical splash goggles, Laboratory coat | All reactions must be performed in a certified chemical fume hood. |
| Waste Disposal | Double nitrile gloves, Chemical splash goggles, Laboratory coat | N/A |
Experimental Protocols: A Step-by-Step Guide to Safe Handling
A clear, methodical approach to handling this compound is essential to minimize risk.
1. Designated Work Area:
-
All work with this compound, in solid or solution form, must be conducted in a designated and clearly labeled area within a certified chemical fume hood.
-
Ensure that a spill kit and appropriate waste containers are readily accessible before beginning any work.
2. Weighing and Aliquoting:
-
Whenever possible, use a ventilated balance enclosure or a glove box for weighing solid this compound to contain any airborne particles.
-
If a ventilated enclosure is not available, perform weighing in a chemical fume hood.
-
Use anti-static weigh boats and tools to prevent dispersal of the powder.
-
Prepare stock solutions directly from the weighed solid to minimize the handling of the powder.
3. Solution Preparation:
-
Slowly add the solvent to the solid compound to avoid splashing.
-
Ensure the container is securely capped and vortex or sonicate to fully dissolve the compound.
-
Clearly label all solutions with the compound name, concentration, solvent, date, and your initials.
4. Decontamination:
-
All surfaces and equipment that come into contact with this compound must be decontaminated.
-
Use a suitable solvent (e.g., 70% ethanol) to wipe down surfaces, followed by a standard laboratory disinfectant.
-
Dispose of all contaminated wipes and disposable labware as hazardous waste.
Operational and Disposal Plans: A Cradle-to-Grave Approach
Proper management of this compound extends from its receipt to its final disposal.
Storage
-
Store solid this compound and its solutions in a secure, locked, and clearly labeled secondary container in a designated, well-ventilated area.
-
Consult the supplier's information for specific storage temperature and light sensitivity recommendations.
Spill Response
-
In the event of a spill, evacuate the immediate area and alert your supervisor and the institutional safety office.
-
Do not attempt to clean up a large spill without appropriate training and PPE, including respiratory protection.
-
For small spills, use a spill kit containing absorbent pads, and decontaminate the area as described above. All spill cleanup materials must be disposed of as hazardous waste.
Waste Disposal
All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, weigh boats, pipette tips, paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[1][2][3]
-
Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[3][4] After rinsing, deface the label and dispose of the container as instructed by your safety office.[4]
-
Labeling: All hazardous waste containers must be labeled with the words "Hazardous Waste," the full chemical name (this compound), and a description of the contents (e.g., "solid waste contaminated with this compound").[3]
-
Segregation: Store hazardous waste containers in a designated satellite accumulation area, segregated from incompatible materials.[1][2]
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.[3]
Visualizing Safe Handling and Mechanism of Action
To further clarify these critical procedures and the compound's biological context, the following diagrams have been generated.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: General mechanism of this compound as an N-type calcium channel blocker.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
